4-O-Methylglucuronic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4R,5R)-2,4,5-trihydroxy-3-methoxy-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c1-14-6(5(11)7(12)13)4(10)3(9)2-8/h2-6,9-11H,1H3,(H,12,13)/t3-,4+,5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGOCWIJGWDKHC-FSIIMWSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(C=O)O)O)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]([C@@H]([C@H](C=O)O)O)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947556 | |
| Record name | 4-O-Methylhexuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4120-73-4, 2463-49-2 | |
| Record name | 4-O-Methyl-D-glucuronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4120-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-O-Methylglucuronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-O-Methylhexuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of 4-O-Methylglucuronic Acid in Woody Biomass
Abstract
Glucuronoxylan (GX) is the predominant hemicellulose in the secondary cell walls of woody dicots, playing a critical role in cell wall structure and integrity. A key decorative feature of GX is the presence of 4-O-methylglucuronic acid (MeGlcA) side chains, which significantly influence the physical properties of the cell wall, including its recalcitrance to enzymatic degradation. This technical guide provides a comprehensive overview of the biosynthetic pathway of MeGlcA in woody biomass, intended for researchers, scientists, and professionals in biotechnology and drug development. We will delve into the enzymatic cascade responsible for this modification, from precursor synthesis to the final methylation step, and present detailed methodologies for studying this pathway. The guide aims to synthesize current knowledge, explain the causality behind experimental approaches, and provide a robust framework for future research and manipulation of this critical cell wall component.
Introduction: The Significance of Xylan Methylation in Woody Biomass
Woody biomass is a vast, renewable resource for biofuels and biomaterials. Its primary components are cellulose, lignin, and hemicellulose, which form a complex, recalcitrant network.[1][2] In hardwoods, the main hemicellulose is glucuronoxylan (GX), a polymer with a backbone of β-1,4-linked xylose residues.[3][4] This backbone is decorated with various side groups, most notably α-1,2-linked glucuronic acid (GlcA) and its methylated form, this compound (MeGlcA).[4][5]
These MeGlcA substitutions are not mere decorations; they are integral to the structural architecture of the secondary cell wall. They influence the interaction between xylan and cellulose microfibrils, as well as with lignin, thereby affecting the overall strength and digestibility of the biomass.[1][3][6] For instance, a reduction in the degree of GlcA methylation has been shown to enhance the release of xylan during hydrothermal pretreatment, a key step in biofuel production.[2][7][8] Understanding and controlling the biosynthesis of MeGlcA is therefore a prime target for engineering woody biomass with improved properties for industrial applications.
The Core Biosynthetic Pathway: A Stepwise Enzymatic Cascade
The formation of MeGlcA on the xylan backbone is a multi-step process that occurs within the Golgi apparatus.[1][2][4] It involves the synthesis of nucleotide sugar precursors, the elongation of the xylan backbone, the addition of GlcA side chains, and the final, crucial methylation step.
Precursor Synthesis: The Nucleotide Sugar Interconversion Pathway
The journey begins with UDP-glucose, a central molecule in plant carbohydrate metabolism. A cascade of enzymes converts UDP-glucose into the necessary building blocks for xylan synthesis: UDP-xylose (for the backbone) and UDP-glucuronic acid (for the side chains).
-
UDP-Glucose to UDP-Glucuronic Acid (UDP-GlcA): The enzyme UDP-glucose dehydrogenase (UGD) catalyzes the NAD+-dependent oxidation of UDP-glucose to form UDP-GlcA.[9]
-
UDP-GlcA to UDP-Xylose: UDP-xylose synthase (UXS), also known as UDP-glucuronic acid decarboxylase, then converts UDP-GlcA into UDP-xylose.[9][10][11][12] This reaction is a critical branch point, directing carbon flux towards hemicellulose synthesis.
The pathway ensures a coordinated supply of precursors for the growing polysaccharide chains.
Caption: UDP-sugar interconversion pathway for xylan biosynthesis precursors.
The Complete Pathway to 4-O-Methylglucuronoxylan
Once the nucleotide sugar precursors are available in the Golgi, the assembly and modification of glucuronoxylan proceed through the coordinated action of several enzyme classes.[4]
-
Backbone Elongation: A multi-protein complex known as the xylan synthase complex (XSC), which includes members of the GT43 and GT47 families (e.g., IRX9, IRX10, IRX14), polymerizes UDP-xylose into the linear β-1,4-xylan backbone.[3][4]
-
GlcA Side Chain Addition: Glucuronyltransferases (GUXs), which belong to the GT8 family, transfer GlcA from UDP-GlcA onto the O-2 position of specific xylosyl residues of the growing backbone.[4][13][14] The patterning of these GlcA additions can be regular or irregular, influenced by different GUX isoforms.[13]
-
4-O-Methylation of GlcA: The final modification is catalyzed by Glucuronoxylan Methyltransferases (GXMTs) . These enzymes transfer a methyl group from the donor S-adenosyl-L-methionine (SAM) to the 4-hydroxyl group of the GlcA side chains.[1][2][15] This methylation occurs after the GlcA has been attached to the xylan backbone.[1][2]
Caption: The core biosynthetic pathway of 4-O-Methylglucuronoxylan in the Golgi.
Key Enzymes and Their Characterization
The specificity and efficiency of MeGlcA biosynthesis are dictated by the enzymes involved, particularly the GUX and GXMT families.
Glucuronoxylan Methyltransferases (GXMTs)
The breakthrough in understanding MeGlcA synthesis came with the identification of GXMTs. These enzymes belong to a family of proteins containing a Domain of Unknown Function 579 (DUF579) .[1][2][15] Research in both Arabidopsis and Populus has confirmed that these proteins are indeed polysaccharide-specific O-methyltransferases.[1][7][8]
-
Substrate Specificity: GXMTs act on GlcA residues already attached to the xylan polymer or at least to xylo-oligosaccharides; they do not methylate free GlcA or UDP-GlcA.[1][2]
-
Cofactor Requirements: The enzymatic activity is cation-dependent, with Co²+ often required for optimal activity in vitro, though other divalent cations may play a role.[1][2][15]
-
Localization: As expected for a process involved in cell wall biosynthesis, GXMTs are localized to the Golgi apparatus.[2][7]
-
Gene Families: In woody species like Populus, multiple GXMT genes are expressed in wood-forming tissues, suggesting potential sub-functionalization or redundancy.[7][8] Kinetic analyses of different Populus GXMs (PtrGXMs) have shown they possess different affinities for their acceptor substrates, hinting at distinct roles in patterning the final methylation on the xylan chain.[7]
Experimental Methodologies for Studying MeGlcA Biosynthesis
Caption: A validated experimental workflow for functional characterization of GXMTs.
Protocol 1: In Vitro Glucuronoxylan Methyltransferase (GXMT) Activity Assay
This protocol is designed to quantify the activity of a purified recombinant GXMT enzyme. The causality is clear: by providing the enzyme with its specific substrates (a GlcA-substituted xylan acceptor and a radiolabeled methyl donor), we can directly measure the transfer of the methyl group.
A. Reagents & Materials:
-
Purified recombinant GXMT enzyme
-
Acceptor Substrate: GlcA-substituted xylooligosaccharides (e.g., (GlcA)Xyl₄) or polymeric xylan isolated from a gxmt mutant.
-
Methyl Donor: S-adenosyl-L-[¹⁴C-methyl]-methionine ([¹⁴C]SAM)
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.2, containing 1 mM CoCl₂
-
Scintillation vials and scintillation fluid
-
Microcentrifuge tubes
B. Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. A typical 50 µL reaction would include:
-
25 µL of 2x Assay Buffer (to a final concentration of 1x)
-
5 µL of Acceptor Substrate (e.g., 10 mg/mL)
-
5 µL of purified GXMT enzyme (concentration to be optimized)
-
Water to bring the volume to 45 µL
-
-
Pre-incubation: Incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes to equilibrate.
-
Initiate Reaction: Start the reaction by adding 5 µL of [¹⁴C]SAM (e.g., ~50,000 cpm).
-
Incubation: Incubate at 30°C for a defined period (e.g., 1 hour). It is crucial to run parallel "no enzyme" and "no acceptor" controls to account for background and non-specific methylation.
-
Stop Reaction: Terminate the reaction by boiling for 5 minutes.
-
Quantification:
-
Transfer the reaction mixture to a scintillation vial.
-
Add 4 mL of scintillation fluid.
-
Measure the incorporation of ¹⁴C into the polysaccharide acceptor using a scintillation counter.
-
The activity is calculated based on the amount of radioactivity transferred to the acceptor over time.[7]
-
C. Validation & Interpretation:
-
A significant increase in counts per minute (CPM) in the complete reaction compared to the controls validates enzymatic activity.
-
Product confirmation can be achieved by separating the reaction products using chromatography and analyzing the methylated oligosaccharides by mass spectrometry, looking for a mass increase of 14 Da per methylation event.[16]
Protocol 2: Quantitative Analysis of Xylan Methylation in Plant Tissues
This protocol determines the in vivo consequence of altering GXMT expression by quantifying the MeGlcA content in isolated cell walls.
A. Reagents & Materials:
-
Alcohol Insoluble Residue (AIR) from wild-type and transgenic plant stems.
-
2 M Trifluoroacetic Acid (TFA) with an internal standard (e.g., myo-inositol).
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) system.
-
Monosaccharide standards (GlcA, Xylose, etc.).
B. Step-by-Step Methodology:
-
Cell Wall Preparation: Prepare AIR from finely ground, freeze-dried stem tissue by sequentially washing with 70% ethanol, 1:1 methanol:chloroform, and acetone to remove soluble components.
-
Acid Hydrolysis: Accurately weigh ~5 mg of AIR into a screw-cap tube. Add 500 µL of 2 M TFA containing the internal standard.
-
Incubation: Seal the tube tightly and heat at 121°C for 1 hour to hydrolyze the non-cellulosic polysaccharides into their constituent monosaccharides.
-
Sample Preparation: Cool the sample, centrifuge to pellet any residue, and transfer the supernatant to a new tube. Evaporate the TFA under a stream of nitrogen or using a centrifugal evaporator.
-
Resuspension & Analysis: Resuspend the dried monosaccharides in a known volume of ultrapure water. Analyze the sample using an HPAEC-PAD system (e.g., with a CarboPac PA20 column) to separate and quantify the neutral and acidic sugars.
-
Data Analysis: Calculate the molar percentage of each monosaccharide relative to the total carbohydrate content. The degree of methylation is determined by comparing the molar amounts of MeGlcA and GlcA.
C. Data Presentation and Interpretation: The results are best presented in a table comparing the cell wall composition of different plant lines. A significant reduction in the MeGlcA/GlcA ratio in a mutant line compared to the wild type provides strong evidence for the gene's function in vivo.
| Plant Line | Xylose (mol%) | Glucuronic Acid (mol%) | 4-O-Me-Glucuronic Acid (mol%) | MeGlcA / (GlcA + MeGlcA) Ratio |
| Wild Type | 25.2 ± 1.3 | 0.8 ± 0.1 | 2.5 ± 0.2 | 0.76 |
| gxmt1 mutant | 26.1 ± 1.5 | 2.4 ± 0.3 | 0.6 ± 0.1 | 0.20 |
| Overexpressor | 24.9 ± 1.1 | 0.4 ± 0.1 | 3.1 ± 0.3 | 0.89 |
| Data are representative and shown as mean ± SD. |
Implications for Biotechnology and Drug Development
A deep understanding of the MeGlcA biosynthetic pathway opens avenues for targeted manipulation of woody biomass.
-
Biofuel and Pulping Industries: By downregulating GXMT expression, it is possible to generate trees with lower MeGlcA content. This altered xylan is more easily extracted and hydrolyzed, potentially reducing the energy and chemical inputs required for pulping and saccharification for biofuel production.[7][8]
-
Novel Biomaterials: The degree of methylation affects the solubility and interaction of xylan. Tailoring this property could lead to the production of novel hemicellulose-based films, hydrogels, and other biomaterials with specific physical properties.
-
Drug Development: Xylooligosaccharides (XOS) are known prebiotics. Modified XOS with specific methylation patterns could be investigated for unique bioactive properties, potentially interacting differently with gut microbiota or having applications as functional food ingredients. The enzymes of the pathway themselves could be used as biocatalysts to produce specifically decorated oligosaccharides for pharmacological screening.
Conclusion and Future Directions
The biosynthesis of this compound is a tightly regulated process central to the formation of secondary cell walls in woody plants. The identification of the DUF579 family as glucuronoxylan methyltransferases has been a pivotal discovery, providing the molecular tools needed to probe and engineer this pathway. Future research should focus on elucidating the specific roles of different GXMT isoforms in patterning xylan, understanding how their expression is coordinated with other cell wall biosynthetic genes, and exploring the full impact of methylation on lignin structure and deposition. This knowledge will be instrumental in designing next-generation feedstocks for a sustainable bio-economy.
References
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Myburg, A. A., et al. (2019). Xylan in the Middle: Understanding Xylan Biosynthesis and Its Metabolic Dependencies Toward Improving Wood Fiber for Industrial Processing. Frontiers in Plant Science. [Link]
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Curry, F., et al. (2023). An update on xylan structure, biosynthesis, and potential commercial applications. Journal of Biological Chemistry. [Link]
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Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Proceedings of the National Academy of Sciences. [Link]
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Lee, C., et al. (2014). Identification and Biochemical Characterization of Four Wood-Associated Glucuronoxylan Methyltransferases in Populus. PLoS ONE. [Link]
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Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. University of California, Riverside. [Link]
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Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. ResearchGate. [Link]
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Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. PubMed. [Link]
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Sivan, P., et al. (2024). Wood-specific modification of glucuronoxylan can enhance growth in Populus. Journal of Experimental Botany. [Link]
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Lairson, L. L., et al. (2012). Structure and Mechanism of Human UDP-xylose Synthase. Journal of Biological Chemistry. [Link]
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Bailey, M. J., et al. (1991). Interlaboratory Testing of Methods for Assay of Xylanase Activity. Journal of Biotechnology. [Link]
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Mizrachi, E., et al. (2017). Putative homologues of xylan-modification genes in Eucalyptus. ResearchGate. [Link]
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Lee, C., et al. (2014). Identification and Biochemical Characterization of Four Wood-Associated Glucuronoxylan Methyltransferases in Populus. PLOS One. [Link]
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Megazyme. (2019). Xylanase Assay Protocol with K-XylX6. YouTube. [Link]
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Curry, F., et al. (2023). An update on xylan structure, biosynthesis, and potential commercial applications. ResearchGate. [Link]
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Bar-Peled, M., et al. (2001). Functional cloning and characterization of a UDP- glucuronic acid decarboxylase: The pathogenic fungus Cryptococcus neoformans elucidates UDP-xylose synthesis. Proceedings of the National Academy of Sciences. [Link]
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Wang, T., et al. (2021). Xylan Structure and Dynamics in Native Brachypodium Grass Cell Walls Investigated by Solid-State NMR Spectroscopy. ACS Omega. [Link]
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Moriarity, J. L., et al. (2003). UDP-glucuronate decarboxylase, a key enzyme in proteoglycan synthesis - Cloning, characterization, and localization. ResearchGate. [Link]
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Lyczakowski, J. J., et al. (2021). Two softwood GUX clades are responsible for distinct glucuronic acid patterns on xylan. bioRxiv. [Link]
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Wikipedia. (n.d.). Xylan. Wikipedia. [Link]
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Lee, C., et al. (2014). Identification and Biochemical Characterization of Four Wood-Associated Glucuronoxylan Methyltransferases in Populus. ResearchGate. [Link]
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Law, J. K. Y., et al. (2017). DNA Methyltransferase Activity Assays: Advances and Challenges. Sensors. [Link]
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Trigilio, A., et al. (2020). Functional characterization of the UDP-xylose biosynthesis pathway in Rhodothermus marinus. PubMed. [Link]
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Mortimer, J. C., et al. (2010). Absence of branches from xylan in Arabidopsis gux mutants reveals potential for simplification of lignocellulosic biomass. Proceedings of the National Academy of Sciences. [Link]
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Sand, C., et al. (2022). Green Approaches on Modification of Xylan Hemicellulose to Enhance the Functional Properties for Food Packaging Materials—A Review. MDPI. [Link]
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Curry, F., et al. (2023). Structural diversity of xylan in the main groups of land plants. ResearchGate. [Link]
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Schwinges, A. C., et al. (2024). Engineering Bifunctional Galactokinase/Uridyltransferase Chimera for Enhanced UDP-d-Xylose Production. JACS Au. [Link]
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Unlocking a Key Hemicellulose Building Block: A Guide to the Discovery, Isolation, and Characterization of 4-O-Methylglucuronic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-O-methyl-α-D-glucuronic acid (4-O-MeGlcA) is a principal acidic side-chain of glucuronoxylan, the dominant hemicellulose in hardwood and a significant component of lignocellulosic biomass.[1][2][3] Its presence and distribution are critical in determining the structural properties of the plant cell wall, influencing interactions between cellulose, lignin, and hemicellulose itself.[4] The ability to efficiently isolate and purify this molecule is not only fundamental to understanding plant biology but also opens avenues for its use as a platform chemical for novel biopolymers and detergents.[5][6][7] This guide provides a comprehensive overview of the historical context, modern isolation workflows, and analytical validation of 4-O-MeGlcA from its natural hemicellulose source. We will explore the causality behind protocol choices, from initial biomass treatment to the precise enzymatic cleavage and subsequent chromatographic purification, offering field-proven insights for robust and reproducible isolation.
Introduction: The Significance of a Methylated Uronic Acid
Hemicelluloses are a heterogeneous group of polysaccharides that, along with cellulose and lignin, form the complex matrix of the plant cell wall. In hardwoods, the primary hemicellulose is O-acetyl-4-O-methylglucuronoxylan, a polymer with a backbone of β-1,4-linked xylopyranose residues.[8] This xylan backbone is decorated with α-1,2-linked 4-O-methylglucuronic acid and acetyl groups.[1][8]
The 4-O-methylation of the glucuronic acid substituent is a key structural feature in the secondary cell walls of vascular plants.[2][3] This modification is catalyzed by specific glucuronoxylan methyltransferases (GXMTs) and is believed to play a crucial role in modulating biopolymer interactions within the cell wall.[2][3] The robust glycosidic bond linking 4-O-MeGlcA to the xylan backbone is notoriously resistant to conventional acid hydrolysis, making its selective release a significant challenge.[9] Modern biochemical strategies, however, have overcome this hurdle through the application of highly specific enzymes, enabling the targeted isolation of this valuable molecule.
Caption: Structure of 4-O-MeGlcA on a xylan backbone.
Isolation Workflow: From Raw Biomass to Purified Analyte
The isolation of 4-O-MeGlcA is a multi-stage process that requires careful optimization at each step to maximize yield and purity. The general workflow involves extracting the parent hemicellulose polymer from the lignocellulosic matrix, followed by specific hydrolysis to cleave the uronic acid side chain, and finally, purification of the target molecule from the resulting hydrolysate.
Caption: Overall workflow for 4-O-MeGlcA isolation.
Step 1: Hemicellulose Extraction from Lignocellulosic Biomass
The primary challenge in isolating hemicellulose is its covalent and non-covalent association with lignin and cellulose. Therefore, an initial extraction is required to liberate the glucuronoxylan polymer.
Rationale for Alkaline Extraction: Alkaline extraction is highly effective at solubilizing hemicelluloses while leaving the majority of the cellulose intact.[10][11] Strong bases like sodium hydroxide or potassium hydroxide saponify the ester linkages between lignin and hemicellulose and cleave hydrogen bonds, increasing the solubility of the xylan. This method is preferred over acidic extractions which can inadvertently hydrolyze the polymer backbone and degrade valuable sugars.[12]
Protocol: Alkaline Extraction of Glucuronoxylan
-
Source Material: Start with milled, extractive-free hardwood (e.g., birch or beech sawdust).
-
Delignification (Optional but Recommended): Perform a mild delignification step using a reagent like acidified sodium chlorite to reduce lignin content and improve subsequent extraction efficiency.
-
Extraction: Suspend the biomass in an aqueous solution of 1-2 M NaOH.
-
Incubation: Stir the suspension at a controlled temperature (e.g., 60-80°C) for 2-4 hours. The elevated temperature enhances the solubility of the xylan.
-
Separation: Separate the solid residue (primarily cellulose) by centrifugation or filtration.
-
Precipitation: Acidify the supernatant to approximately pH 4.5-5.0 with acetic acid. Add 2-3 volumes of cold ethanol to precipitate the hemicellulose.
-
Recovery: Collect the precipitated hemicellulose by centrifugation, wash with 70% ethanol, and lyophilize to obtain a purified glucuronoxylan powder.
Step 2: Hydrolysis - Releasing the 4-O-MeGlcA Side Chain
With the purified glucuronoxylan in hand, the next critical step is to selectively cleave the α-1,2 glycosidic bond connecting the 4-O-MeGlcA to the xylan backbone. While strong acid hydrolysis can achieve this, it is non-specific and leads to significant degradation of the released sugars.[9] Enzymatic hydrolysis offers a far superior alternative due to its high specificity and mild reaction conditions.[13]
The Synergy of Xylanases and α-Glucuronidases: A two-enzyme approach is most effective.[5][14]
-
Endo-β-1,4-xylanase: This enzyme cleaves the xylan backbone into smaller oligosaccharides. This action is crucial as it increases the accessibility of the side chains for the second enzyme.
-
α-Glucuronidase (GH115 or GH67): This specialized enzyme specifically targets and hydrolyzes the α-1,2 linkage between the xylose residue in the backbone and the 4-O-MeGlcA side chain.[1] GH115 family enzymes are particularly effective as they can act on both polysaccharides and oligosaccharides.[1] The combination of these enzymes can release nearly all of the 4-O-MeGlcA from the glucuronoxylan.[5]
| Feature | Acid Hydrolysis | Enzymatic Hydrolysis |
| Specificity | Low (cleaves multiple glycosidic bonds) | High (targets specific linkages) |
| Byproducts | High (sugar degradation products, e.g., furfural) | Low to None |
| Operating Temp. | High ( >100°C) | Mild (40-50°C) |
| Operating pH | Extreme (Strong Acid) | Mild (Near Neutral to Alkaline) |
| Yield | Often lower due to degradation[9] | High, near-quantitative release possible[5][14] |
| Downstream Processing | Requires neutralization, complex purification | Simpler purification |
| Table 1: Comparison of Hydrolysis Methodologies for 4-O-MeGlcA Release. |
Protocol: Synergistic Enzymatic Hydrolysis
-
Substrate Preparation: Prepare a solution of the extracted glucuronoxylan (e.g., 5-6% w/v) in a suitable buffer (e.g., Tris buffer at pH 8.0). Alkaline conditions can improve xylan solubility.[6]
-
Enzyme Addition: Add the endo-xylanase and a GH115 α-glucuronidase (e.g., AxyAgu115A from Amphibacillus xylanus).[5][14] Optimal enzyme loading should be determined empirically but can start at ~100-120 µg/mL.[14]
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 40°C) with gentle shaking for 24-48 hours.[14]
-
Reaction Termination: Terminate the reaction by heat inactivation of the enzymes (e.g., boiling for 10 minutes).
-
Clarification: Centrifuge the hydrolysate at high speed (e.g., 20,000 x g) and pass the supernatant through a 0.45 µm filter to remove any remaining solids and denatured proteins.[14] The clarified hydrolysate now contains a mixture of xylose, xylo-oligosaccharides, and free 4-O-MeGlcA.
Step 3: Purification via Anion-Exchange Chromatography
The hydrolysate is a complex mixture. The key to isolating 4-O-MeGlcA is to exploit its unique chemical property: the carboxyl group, which is negatively charged at neutral or alkaline pH. This makes anion-exchange chromatography (AEC) the ideal purification method.[14] Neutral sugars like xylose will not bind to the column and will be washed away.
Protocol: Anion-Exchange Chromatography
-
Column: Use a high-capacity anion-exchange column (e.g., Dionex CarboPac PA200 or similar).[15]
-
Equilibration: Equilibrate the column with a starting buffer, typically deionized water or a low concentration of a salt like sodium acetate.
-
Loading: Load the clarified hydrolysate onto the equilibrated column.
-
Wash Step: Wash the column extensively with the starting buffer to elute all unbound neutral sugars (xylose, arabinose, etc.).
-
Elution: Elute the bound 4-O-MeGlcA using a gradient of a salt (e.g., 0-1 M sodium acetate) or a strong base (e.g., sodium hydroxide). The negatively charged uronic acid will be displaced from the column resin by the competing anions.
-
Fraction Collection: Collect fractions during the elution phase.
-
Pooling and Desalting: Analyze fractions for the presence of the target molecule (e.g., using a uronic acid assay). Pool the positive fractions and desalt if necessary (e.g., via size-exclusion chromatography or solid-phase extraction) to prepare for final analysis and lyophilization.
Characterization and Quantification: Validating the Isolate
Once purified, the identity and quantity of the isolated compound must be rigorously confirmed. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
| Technique | Purpose | Key Insights |
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Confirms the complete chemical structure, including the presence and position of the methyl group and the carboxyl group. Provides unambiguous identification.[8][14][16] |
| Mass Spectrometry (MS) | Molecular Weight Verification | Determines the exact mass of the molecule, confirming its elemental composition. |
| HPAEC-PAD | Quantification & Purity | High-performance anion-exchange chromatography with pulsed amperometric detection is a highly sensitive method for quantifying carbohydrates, including uronic acids, without derivatization.[17][18] |
| GC-MS | Quantification (after derivatization) | Gas chromatography-mass spectrometry of silylated derivatives is a classic and robust method for quantifying sugar components.[19][20] |
| Table 2: Analytical Techniques for the Characterization of 4-O-MeGlcA. |
Conclusion and Future Outlook
The successful isolation of this compound from hemicellulose is a testament to the power of modern enzymatic and chromatographic techniques. By moving away from harsh, non-specific acid hydrolysis towards a targeted, synergistic enzymatic approach, researchers can obtain high yields of this valuable molecule with exceptional purity. The protocols outlined in this guide provide a robust and validated framework for this process. The availability of pure 4-O-MeGlcA is not only crucial for fundamental studies of plant cell wall architecture but also provides a key bio-based building block. For instance, it can be enzymatically oxidized to produce 4-O-methyl-D-glucaric acid, a potential substitute for phosphate-based builders in detergents, showcasing a direct path from underutilized biomass to value-added, sustainable chemicals.[5][14]
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Vuong, T. V., & Master, E. R. (2020). Enzymatic production of 4-O-methyl d-glucaric acid from hardwood xylan. Biotechnology for Biofuels.
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Vuong, T. V., & Master, E. R. (2020). Enzymatic production of 4-O-methyl d-glucaric acid from hardwood xylan. Sci-Hub.
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R Discovery. (2020). Enzymatic production of 4-O-methyl d-glucaric acid from hardwood xylan.
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Semantic Scholar. (2020). Enzymatic production of 4-O-methyl d-glucaric acid from hardwood xylan.
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Fujimoto, Z., et al. (2018). 4-O-Methyl Modifications of Glucuronic Acids in Xylans Are Indispensable for Substrate Discrimination by GH67 α-Glucuronidase from Bacillus halodurans C-125. Journal of Applied Glycoscience.
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Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. PNAS.
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Sixta, H., et al. (2009). Synthesis of 4–O–methyl glucuronic acid. ResearchGate.
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An In-Depth Technical Guide to the Chemical and Physical Properties of 4-O-Methylglucuronic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-O-methyl-D-glucuronic acid (MeGlcA), a significant uronic acid found predominantly in the hemicellulose of plant cell walls. As a key structural component of glucuronoxylans, its properties are of critical interest to researchers in carbohydrate chemistry, biomass conversion, and natural product drug development. This document moves beyond a simple recitation of facts to explain the causality behind its chemical behavior and provides validated protocols for its analysis.
Section 1: Chemical Identity and Molecular Structure
4-O-Methylglucuronic acid is a monosaccharide derivative where the C6 carbon of glucose has been oxidized to a carboxylic acid, and a methyl group is attached via an ether linkage at the C4 position.[1][2] This structure dictates its chemical personality and physical behavior.
Nomenclature and Key Identifiers
For clarity and cross-referencing in research, a compound's various identifiers are crucial. The following table summarizes the key nomenclature for 4-O-methyl-D-glucuronic acid.
| Identifier | Value | Source |
| IUPAC Name | (2S,3S,4R,5R)-2,4,5-trihydroxy-3-methoxy-6-oxohexanoic acid | [3] |
| CAS Number | 4120-73-4 | [4] |
| Molecular Formula | C₇H₁₂O₇ | [3] |
| Average Molecular Weight | 208.17 g/mol | [3][4][5] |
| Monoisotopic Mass | 208.05830272 Da | [1][3] |
| Common Synonyms | This compound, 4-O-methyl-D-glucuronic acid, MeGlcA | [3][4] |
| InChI Key | QGGOCWIJGWDKHC-FSIIMWSLSA-N | [1][3] |
Molecular Structure and Stereochemistry
The structure of this compound is characterized by a pyranose ring, a carboxylic acid group at C6, three hydroxyl groups, and a distinguishing methoxy group at C4. The D-glucuronic acid configuration defines the specific stereochemistry at its chiral centers.
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The Ubiquitous Modifier: A Technical Guide to the Natural Abundance and Analysis of 4-O-Methylglucuronic Acid in Plant Species
Foreword
For researchers, scientists, and drug development professionals vested in the intricate world of plant biochemistry and cell wall architecture, understanding the nuanced distribution of specific molecular components is paramount. Among these, 4-O-methylglucuronic acid (MeGlcA), a seemingly minor modification to the hemicellulose xylan, plays a critical role in defining the physicochemical properties of the plant cell wall. This technical guide provides a comprehensive exploration of the natural abundance of MeGlcA across diverse plant species, its biosynthesis, functional significance, and robust methodologies for its quantification. By elucidating the causality behind experimental choices and presenting self-validating protocols, this document aims to empower researchers to confidently and accurately investigate this key structural determinant.
The Significance of a Methyl Group: this compound in the Plant Cell Wall
This compound is a modified uronic acid that is a common substituent of xylan, the second most abundant polysaccharide in the cell walls of land plants.[1][2] Xylan consists of a linear backbone of β-(1,4)-linked D-xylosyl residues.[1] In many plant species, this backbone is decorated with various side chains, including glucuronic acid (GlcA) and its methylated form, MeGlcA.[1][3] These substitutions are not random; their presence and patterning are crucial for the proper structure and function of the cell wall.
The addition of these acidic side chains influences the solubility of xylan, its interaction with cellulose and lignin, and the overall structural integrity of the cell wall.[1] The methylation of GlcA to MeGlcA further modifies these properties by altering the hydrophobicity and steric hindrance of the side chain.[4] This seemingly subtle modification has profound implications for plant development, as demonstrated by studies on mutants lacking these substitutions, which can exhibit collapsed xylem vessels and reduced growth.[3][5] For drug development professionals, particularly those working with botanical extracts or targeting plant-based therapeutics, understanding the MeGlcA content is crucial as it can impact extractability, bioavailability, and the enzymatic degradation of plant-derived materials.[4]
The Biosynthetic Pathway: From UDP-Glucuronic Acid to a Modified Xylan
The synthesis of MeGlcA-decorated xylan is a multi-step enzymatic process occurring in the Golgi apparatus.[2][6] The pathway can be dissected into two key stages: the addition of the glucuronic acid moiety and its subsequent methylation.
Glucuronosylation of the Xylan Backbone
The initial step involves the transfer of a glucuronic acid (GlcA) residue from a UDP-GlcA donor to the xylan backbone. This reaction is catalyzed by xylan glucuronyltransferases (GlcATs).[3] In the model plant Arabidopsis thaliana, a family of proteins known as GUX (GlucUronic acid substitution of Xylan) are responsible for this activity.[3][5] Specifically, GUX1, GUX2, and GUX3 have been identified as the key enzymes.[3][5] Genetic studies have shown that simultaneous mutation of all three GUX genes leads to a complete loss of both GlcA and MeGlcA side chains on xylan, underscoring their critical role in this process.[3][5]
The Methylation Step: A DUF579 Family Affair
Following the addition of GlcA, the 4-O-methylation is carried out by a specific methyltransferase. In Arabidopsis, this enzyme is known as GLUCURONOXYLAN METHYLTRANSFERASE (GXMT).[6][7] GXMT belongs to the Domain of Unknown Function (DUF) 579 protein family.[6][7] This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to specifically transfer a methyl group to the 4-hydroxyl position of the GlcA residue attached to the xylan backbone.[6] Plants with mutations in the GXMT1 gene show a significant reduction (around 75%) in the 4-O-methylation of glucuronic acid on xylan, confirming its primary role in this modification.[6][7]
Distribution and Abundance of this compound Across Plant Species
The presence and abundance of MeGlcA vary significantly across the plant kingdom, with notable differences observed between major plant groups, particularly angiosperms (flowering plants) and gymnosperms (conifers).[8]
Angiosperms (Hardwoods)
In angiosperms, particularly dicotyledonous plants like birch and aspen, glucuronoxylan is a major component of the secondary cell wall.[9][10] The xylan in these species is typically characterized by a high degree of substitution with both acetyl groups and this compound.[8][9] For instance, in Arabidopsis, approximately one in every eight to ten xylose residues is substituted with either GlcA or MeGlcA, with a GlcA to MeGlcA ratio of about 1:3.[6][11]
Gymnosperms (Softwoods)
The xylan in gymnosperms, such as firs and pines, has a different substitution pattern compared to angiosperms.[8] While they also contain MeGlcA side chains, their xylan generally lacks the extensive acetylation seen in hardwoods.[8] Furthermore, conifer GUX enzymes have been shown to produce distinct patterns of GlcA substitution on the xylan backbone.[12]
Monocots (Grasses)
In grasses, the xylan structure is even more complex, often referred to as glucuronoarabinoxylan (GAX).[2] In addition to MeGlcA, the xylan backbone is also substituted with arabinose residues.[2] The degree of methylation and the overall substitution pattern can vary between different tissues within the same plant.[2]
| Plant Group | Common Examples | Typical Location | Key Features of Xylan | Approximate MeGlcA Content (relative) |
| Angiosperms (Dicots) | Birch, Aspen, Arabidopsis | Secondary cell walls | High substitution with MeGlcA and acetyl groups.[8][9] | High |
| Gymnosperms | Pine, Fir, Spruce | Secondary cell walls | Substituted with MeGlcA, but generally lacks acetylation.[8] | Moderate to High |
| Angiosperms (Monocots) | Wheat, Rice, Maize | Primary and secondary cell walls | Glucuronoarabinoxylan (GAX) with MeGlcA and arabinose substitutions.[2] | Variable |
Quantitative Analysis of this compound: A Methodological Deep Dive
Accurate quantification of MeGlcA is essential for understanding its role in plant biology and for various industrial applications. Several robust analytical techniques are available, each with its own set of advantages and considerations.
Sample Preparation: The Critical First Step
The choice of sample preparation is dictated by the need to liberate MeGlcA from the xylan polymer without significant degradation.
Protocol: Acid Methanolysis for Gas Chromatography (GC) Analysis
This protocol is a widely used method for the analysis of cell wall monosaccharides, including MeGlcA.[13] The principle lies in the cleavage of glycosidic bonds by acidic methanol to produce methyl glycosides, which are then silylated to increase their volatility for GC analysis.
-
Internal Standard Addition: To a known weight of dried plant material (e.g., 5-10 mg of alcohol-insoluble residue), add a precise amount of an internal standard (e.g., sorbitol). This is a self-validating step, as consistent recovery of the internal standard across samples indicates uniform processing.
-
Methanolysis: Add 1 mL of 2 M HCl in dry methanol. Seal the reaction vessel tightly.
-
Incubation: Heat the sample at 100°C for 3 hours. This step must be carefully timed to ensure complete hydrolysis without significant degradation of the released monosaccharides.
-
Neutralization: Cool the sample to room temperature and neutralize the acid with a suitable base (e.g., pyridine or a stream of ammonia gas) until a neutral pH is achieved.
-
Drying: Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.
-
Silylation: Add a silylating agent (e.g., a mixture of hexamethyldisilazane and trimethylchlorosilane in pyridine) and incubate at 60°C for 30 minutes. This derivatization step is crucial for making the sugars volatile for GC analysis.
-
Analysis: The silylated methyl glycosides are then ready for analysis by gas chromatography.
Chromatographic Separation and Detection
4.2.1. Gas Chromatography (GC)
GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a powerful technique for separating and quantifying the derivatized monosaccharides.[13][14]
-
Causality of Choice: GC provides high resolution and sensitivity. The use of an internal standard allows for accurate quantification by correcting for variations in sample handling and injection volume.
-
Self-Validation: The presence of multiple peaks for each sugar (anomers) is expected. A consistent ratio of these anomeric peaks for a given sugar across samples and standards provides confidence in the analytical run. A critical consideration is the use of an appropriate standard for calibration. While commercial glucuronic acid can be used, it may lead to an underestimation of MeGlcA content by up to 30% due to lactonization during acid methanolysis.[13][14] Therefore, the use of a purified MeGlcA standard is highly recommended for accurate quantification.[13][14]
4.2.2. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is another excellent method for the analysis of carbohydrates, including uronic acids, without the need for derivatization.[15]
-
Causality of Choice: This technique is particularly well-suited for the analysis of acidic sugars like MeGlcA due to the high pH conditions used for separation on anion-exchange columns. Pulsed amperometric detection provides high sensitivity for carbohydrates.
-
Self-Validation: The method's reproducibility can be validated by repeated injections of a standard mixture, ensuring consistent retention times and peak areas. An improved HPAEC-PAD method utilizing a gradient elution profile has been shown to effectively separate MeGlcA and GlcA from other hardwood-related compounds in a single run.[15]
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A Technical Guide to 4-O-Methylglucuronic Acid: The Keystone of Glucuronoxylan Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-O-methylglucuronic acid (MeGlcA) is a critical acidic sugar substituent of glucuronoxylan, the primary hemicellulose in the secondary cell walls of hardwood and eudicots. Its presence and patterning along the xylan backbone profoundly influence the physicochemical properties of the cell wall, including its structural integrity and resistance to degradation. This guide provides a comprehensive technical overview of MeGlcA, from its biosynthesis and chemical nature to its significant role in biomass recalcitrance. We will detail established protocols for its isolation and analysis, explore its impact on enzymatic hydrolysis, and discuss its emerging potential in the development of value-added biochemicals. This document is intended to serve as a foundational resource for researchers aiming to understand, manipulate, and valorize this key component of plant biomass.
Introduction to Glucuronoxylan and this compound
The Architecture of Hemicellulose in Plant Cell Walls
Plant cell walls are complex composites primarily composed of cellulose, hemicellulose, and lignin. Hemicelluloses are a heterogeneous group of polysaccharides that form a cross-linked matrix with cellulose microfibrils, providing structural support to the cell wall.[1] This intricate network is a major determinant of the physical properties of plant biomass.
Glucuronoxylan: The Predominant Hemicellulose
In hardwood trees and eudicots, the most abundant hemicellulose is glucuronoxylan (GX).[2] It can constitute 20-30% of the secondary cell wall's dry weight.[3] The fundamental structure of glucuronoxylan is a linear backbone of β-(1→4)-linked D-xylopyranosyl (Xyl) units.[2] This backbone is not uniform; it is decorated with various substituents that define its properties and interactions within the cell wall.
Structural Definition of this compound
The defining feature of glucuronoxylan is the presence of α-D-glucuronic acid (GlcA) and its methylated derivative, 4-O-methyl-α-D-glucuronic acid (MeGlcA), attached as side chains.[2] These acidic residues are typically linked to the C2 position of the xylose units.[4][5] In Arabidopsis, for instance, approximately one in every eight to ten xylose residues is substituted with either GlcA or MeGlcA, with a typical ratio of 1:3.[4][6] This methylation at the O-4 position of the glucuronic acid moiety is a key modification that impacts the polymer's overall structure and reactivity.[4][5] Additionally, the xylan backbone is often heavily acetylated at the C2 and/or C3 positions of the xylose units, which enhances its solubility.[2]
The Biosynthetic Pathway of this compound Substitution
The synthesis of glucuronoxylan is a complex, coordinated process that occurs within the Golgi apparatus of the plant cell.[3]
The Golgi Apparatus as the Site of Xylan Synthesis
Unlike cellulose, which is synthesized at the plasma membrane, the entire xylan polymer is assembled in the Golgi lumen. This involves a suite of enzymes, including glycosyltransferases (GTs) for backbone elongation and side-chain addition, as well as enzymes for modifications like acetylation and methylation.[3]
Backbone Elongation and Glucuronic Acid Addition
The β-(1→4)-linked xylose backbone is synthesized by enzymes such as IRREGULAR XYLEM 10 (IRX10).[3] Following or concurrently with backbone elongation, glucuronic acid residues are added from a UDP-GlcA donor substrate by glucuronosyltransferases.
The Critical Role of Glucuronoxylan Methyltransferases (GXMTs)
The final key modification is the methylation of the glucuronic acid side chains. This step is catalyzed by glucuronoxylan methyltransferases (GXMTs). These enzymes belong to a family of proteins previously classified as Domain of Unknown Function 579 (DUF579).[4][7] GXMTs specifically transfer a methyl group from S-adenosyl-L-methionine (SAM) to the O-4 position of the glucuronic acid residue already attached to the xylan backbone.[4][5] Biochemical studies have shown that these enzymes are localized to the Golgi and their activity can be cation-dependent, with Co2+ enhancing in vitro activity.[4][5] Plants with mutations in the GXMT genes exhibit a significant reduction (up to 75%) in the level of MeGlcA on their glucuronoxylan.[4][7]
Diagram: Biosynthesis of 4-O-Methylglucuronoxylan
Caption: Biosynthetic pathway of 4-O-methylglucuronoxylan in the Golgi apparatus.
Physicochemical Properties and Structural Implications
Key Chemical Properties of this compound
The properties of MeGlcA contribute significantly to the overall characteristics of the glucuronoxylan polymer.
| Property | Value/Description | Source |
| Molecular Formula | C7H12O7 | [8] |
| Molecular Weight | 208.17 g/mol | [8] |
| Classification | Glucuronic acid derivative, weakly acidic | [9][10] |
| Solubility | Soluble in water | [9] |
| Appearance | Colorless syrup or amorphous solid | [11] |
Influence on Glucuronoxylan Conformation and Solubility
The acidic nature of the MeGlcA side chains introduces negative charges to the otherwise neutral xylan backbone. This charge, along with acetylation, increases the polymer's hydration and partial solubility in water. The distribution of these side chains prevents the xylan chains from aggregating and crystallizing, allowing them to adopt a more extended conformation.
Interactions with Cellulose and Lignin
Within the cell wall, glucuronoxylan is thought to coat cellulose microfibrils, forming a critical interface between the hydrophilic cellulose and the hydrophobic lignin polymer. The MeGlcA decorations are hypothesized to play a role in mediating these interactions. Altering the degree of methylation has been shown to change lignin composition, suggesting a close relationship between the biosynthesis and deposition of these polymers.[4][5]
The Role of this compound in Biomass Recalcitrance
Biomass recalcitrance refers to the inherent resistance of plant cell walls to deconstruction, a major hurdle in the production of biofuels and biochemicals.[12]
Steric Hindrance to Enzymatic Attack
The MeGlcA side chains act as a physical barrier, sterically hindering the access of cellulolytic and xylanolytic enzymes to the polysaccharide backbones.[12] Complete enzymatic digestion of glucuronoxylan requires not only endo-xylanases to cleave the backbone and β-xylosidases to break down small xylo-oligosaccharides, but also α-glucuronidases to specifically remove the MeGlcA side chains.[13] The presence of these decorations inhibits the action of β-xylosidases.[12]
Impact on Saccharification Efficiency
The importance of MeGlcA in recalcitrance is profound. Studies on Arabidopsis mutants lacking glucuronic acid decorations (gux mutants) have shown a dramatic increase in the release of fermentable sugars.[12][14] Without any harsh chemical pretreatment, these mutant biomass materials can yield double the amount of ethanol through simultaneous saccharification and fermentation (SSF) compared to wild-type plants.[1][12] This highlights that the removal of these acidic side chains has an exceptionally large and positive impact on xylose and glucose release.[12]
Genetic Modification Strategies to Alter MeGlcA Content
The identification of the GUX and GXMT genes provides clear targets for genetic engineering.[1][4] By downregulating or knocking out these genes, it is possible to produce plants with cell walls that are significantly less recalcitrant. This "in-planta" modification could reduce or eliminate the need for costly and environmentally hazardous chemical pretreatments in industrial biorefinery processes, making biofuel production more economically viable.[12][14]
Methodologies for Analysis and Characterization
Accurate quantification of MeGlcA is essential for understanding cell wall structure and optimizing biomass conversion processes.
Diagram: Analytical Workflow for MeGlcA Quantification
Caption: Workflow for the extraction, hydrolysis, and analysis of this compound.
Protocol: Isolation of Glucuronoxylan from Biomass
This protocol is a generalized representation based on common laboratory practices.
-
Sample Preparation: Grind air-dried, destarched plant material to a fine powder (40-60 mesh).
-
Lignin Removal (Optional but Recommended): Perform a delignification step using an acidified sodium chlorite solution to create holocellulose.
-
Alkaline Extraction: Extract the holocellulose with increasing concentrations of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (e.g., 1 M and 4 M) to solubilize the hemicellulose fraction.[15]
-
Precipitation: Neutralize the supernatant with acetic acid and precipitate the glucuronoxylan by adding 3-4 volumes of cold ethanol.
-
Purification: Centrifuge to collect the precipitate. Wash sequentially with 70% ethanol, 100% ethanol, and acetone. Air-dry the purified glucuronoxylan.
Protocol: Enzymatic Release of this compound
-
Enzyme Selection: A synergistic combination of enzymes is required. An endo-1,4-β-xylanase (e.g., from Glycoside Hydrolase family 10 or 11) is needed to depolymerize the xylan backbone, and an α-glucuronidase (e.g., GH115 or GH67) is essential to cleave the α-(1→2) glycosidic bond linking MeGlcA to the xylose.[16][17][18]
-
Reaction Setup: Prepare a solution of purified glucuronoxylan (e.g., 5-10 mg/mL) in a suitable buffer (e.g., 50 mM sodium phosphate or citrate buffer, pH 5.0-7.0, depending on enzyme optima).
-
Enzyme Addition: Add a sufficient loading of both xylanase and α-glucuronidase.
-
Incubation: Incubate the reaction at the optimal temperature for the enzymes (e.g., 40-50°C) for 24-48 hours with gentle agitation.
-
Reaction Termination: Terminate the reaction by boiling for 10 minutes to denature the enzymes. Centrifuge to pellet any remaining insoluble material. The supernatant now contains the released MeGlcA.
Protocol: Quantification using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is the gold standard for analyzing and quantifying underivatized carbohydrates, including uronic acids.[19][20]
-
System: A Dionex (or equivalent) ion chromatography system equipped with a pulsed amperometric detector (PAD) with a gold working electrode.
-
Column: A CarboPac series column (e.g., PA20 or PA200) is typically used for resolving uronic acids.[21][22]
-
Elution: Uronic acids are weak acids and require alkaline conditions for separation. A gradient elution using sodium hydroxide and sodium acetate is employed to effectively separate neutral sugars from acidic sugars like GlcA and MeGlcA.[19][20]
-
Self-Validating Step: An optimized gradient is crucial. A shallow sodium acetate gradient allows for the separation of MeGlcA from other monosaccharides and potential contaminants, which can be verified by running a pure MeGlcA standard.[21]
-
-
Sample Preparation: Filter the enzymatic hydrolysate through a 0.22 µm syringe filter before injection.
-
Quantification: Generate a standard curve using a purified this compound standard of known concentration. The peak area of MeGlcA in the sample is compared to this curve to determine its concentration.
Industrial Relevance and Future Prospects
Biofuel and Biorefinery Applications
As previously discussed, reducing MeGlcA content in biomass crops is a promising strategy for improving the efficiency and economics of second-generation biofuel production.[12][14] This makes the study of MeGlcA biosynthesis and its role in recalcitrance a high-priority area for drug and chemical development from lignocellulosic feedstocks.
Conversion to Value-Added Chemicals: The Case of 4-O-Methylglucaric Acid
The MeGlcA released from glucuronoxylan is not a waste product but a valuable C7 building block. It can be enzymatically oxidized to 4-O-methylglucaric acid, a specialty chemical with potential applications as a biodegradable chelating agent in detergents.[16][23] This process offers a sustainable route to produce valuable chemicals from an underutilized hemicellulose fraction of biomass.[23]
Diagram: Conversion of MeGlcA to a Value-Added Product
Caption: Enzymatic pathway for the production of 4-O-methylglucaric acid from glucuronoxylan.
Potential in Drug Delivery and Biomaterials
The unique chemical structure of glucuronoxylan, with its tunable charge density via MeGlcA content, presents opportunities in biomaterials science. Modified xylans are being investigated for use in hydrogels, films, and drug delivery systems. The presence of the carboxylic acid group on MeGlcA provides a reactive handle for chemical conjugation, allowing for the attachment of drugs or other functional molecules.
Conclusion
This compound is far more than a simple decoration on a polysaccharide chain. It is a master regulator of glucuronoxylan's structure, its interactions within the complex plant cell wall matrix, and its accessibility to enzymatic degradation. A thorough understanding of its biosynthesis, chemical properties, and biological function is paramount for scientists and researchers in fields ranging from plant biology and biochemistry to biofuel development and materials science. The ability to precisely measure and manipulate MeGlcA content opens the door to engineering superior biomass feedstocks and developing novel, sustainable biochemicals and materials from one of nature's most abundant polymers.
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biological significance of 4-O-methylation of glucuronic acid
An In-depth Technical Guide on the Biological Significance of 4-O-Methylation of Glucuronic Acid
Preamble: The Subtle Power of a Methyl Group
In the intricate world of biological macromolecules, seemingly minor chemical modifications can have profound functional consequences. Among these, methylation stands out as a versatile molecular switch that fine-tunes the properties and interactions of proteins, nucleic acids, and polysaccharides. This guide delves into the biological significance of one such modification: the 4-O-methylation of D-glucuronic acid (GlcA), which gives rise to 4-O-methyl-D-glucuronic acid (MeGlcA). This seemingly simple addition of a methyl group to a sugar acid residue is a key structural feature in a variety of natural polysaccharides, influencing everything from the structural integrity of plant cell walls to the intricate dance of communication between symbiotic bacteria and their hosts.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles surrounding the 4-O-methylation of glucuronic acid. We will explore its natural occurrence, the enzymatic machinery responsible for its biosynthesis, its diverse functional roles in plants and microbes, and the analytical techniques used to study it. Furthermore, we will touch upon the emerging implications of this modification in the realms of biotechnology and drug development.
Part 1: The Molecular Landscape of 4-O-Methyl Glucuronic Acid
Chemical Structure and Properties
4-O-methyl-D-glucuronic acid is a derivative of D-glucuronic acid where a methyl group is attached to the hydroxyl group at the C4 position. This modification, while structurally small, imparts significant changes to the physicochemical properties of the sugar residue. The methyl group increases the hydrophobicity of the molecule and introduces steric hindrance, which can affect the conformation of the polysaccharide chain and its interactions with other molecules. The acidic nature of the carboxylic acid group at C6 is retained, meaning that MeGlcA-containing polysaccharides are anionic at physiological pH.
Occurrence in Nature
4-O-methyl glucuronic acid is an important constituent of various polysaccharides in a wide range of organisms. In the plant kingdom, it is a characteristic component of the hemicellulose glucuronoxylan, a major component of the secondary cell walls of eudicotyledonous plants and hardwoods.[1][2] It is also found in the exopolysaccharides of numerous bacteria, including symbiotic nitrogen-fixing bacteria like Rhizobium and Sinorhizobium, where it plays a role in host-plant interactions.[1][3] Additionally, this methylated sugar has been identified in the polysaccharides of some fungi.[4]
| Organism Type | Polysaccharide | Biological Context |
| Plants | Glucuronoxylan | Structural component of the secondary cell wall |
| Arabinogalactan proteins | Glycoproteins involved in various developmental processes | |
| Bacteria | Succinoglycan (Sinorhizobium meliloti) | Exopolysaccharide crucial for symbiotic host invasion |
| Exopolysaccharide (Rhizobium leguminosarum) | Involved in biofilm formation and host interaction | |
| Exopolysaccharide (Bradyrhizobium elkani) | Component of the acidic exopolysaccharide | |
| Fungi | Glucuronoxylomannan (Tremella mesenterica) | Acidic polysaccharide with moisturizing properties |
Part 2: Biosynthesis and Enzymology: The Making of a Methylated Sugar
The biosynthesis of 4-O-methyl glucuronic acid involves the enzymatic transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the 4-hydroxyl group of a glucuronic acid residue already incorporated into a growing polysaccharide chain.
The Plant Perspective: The Glucuronoxylan Methyltransferase 1 (GXMT1)
In the model plant Arabidopsis thaliana, the enzyme responsible for the 4-O-methylation of glucuronic acid in glucuronoxylan has been identified as Glucuronoxylan Methyltransferase 1 (GXMT1).[5][6] GXMT1 belongs to a family of proteins containing a Domain of Unknown Function 579 (DUF579), which are now proposed to be a new family of polysaccharide-specific O-methyltransferases.[5][7] Biochemical studies have shown that GXMT1 is a Co2+-dependent enzyme located in the Golgi apparatus, where xylan biosynthesis occurs.[5][6] The enzyme specifically methylates the O-4 position of α-D-glucuronic acid residues that are linked to the O-2 position of the xylan backbone.[5] The methylation occurs after the glucuronic acid has been added to the xylan chain.[5]
Proposed general pathway for 4-O-methylated exopolysaccharide biosynthesis in bacteria.
Part 3: Functional Significance in Biological Systems
In the Plant Kingdom: A Cornerstone of the Cell Wall
The 4-O-methylation of glucuronic acid in xylan has a profound impact on the structure and function of the plant cell wall. This modification influences the interaction of xylan with cellulose and lignin, the other major components of the secondary cell wall. [5][6]By altering the hydrophobicity and steric bulk of the glucuronic acid side chains, methylation can affect the solubility of xylan and its ability to bind to cellulose microfibrils.
From a biotechnological perspective, the degree of 4-O-methylation of xylan is a key factor in the recalcitrance of biomass to enzymatic degradation for biofuel production. [6]The methyl groups can sterically hinder the access of hydrolytic enzymes to the xylan backbone. However, some microbial enzymes have evolved to specifically recognize and cleave linkages adjacent to methylated glucuronic acid residues. [8]
In the Microbial World: A Tale of Symbiosis and Pathogenesis
In symbiotic bacteria like Sinorhizobium meliloti, the exopolysaccharide succinoglycan, which can contain 4-O-methyl glucuronic acid, is essential for the invasion of host plant roots and the establishment of nitrogen-fixing nodules. [1][9]While the exact role of the methyl group in this process is still under investigation, it is clear that the specific chemical structure of the exopolysaccharide is critical for signaling and interaction with the host plant.
In pathogenic microorganisms, methylated polysaccharides in the bacterial capsule or fungal cell wall can play a role in evading the host immune system. These modifications can mask underlying cell surface structures that would otherwise be recognized by immune receptors, or they may directly interact with host lectins to modulate the immune response.
Role of 4-O-methylated polysaccharides in host-microbe interactions.
A Target for Enzymatic Degradation
The presence of 4-O-methyl glucuronic acid in xylan has driven the evolution of specific microbial enzymes that can efficiently degrade this modified polysaccharide. For example, α-glucuronidases of the glycoside hydrolase family 67 (GH67) are highly specific for oligosaccharides containing a 4-O-methylated glucuronic acid side chain. [8]This specificity is structurally encoded, with amino acid residues in the active site that specifically recognize and accommodate the methyl group. [8]This is a prime example of the co-evolution of microbial enzymes with the complex structures of plant cell wall polysaccharides.
Part 4: Analytical Methodologies: Detecting and Quantifying the Methyl Signature
The analysis of 4-O-methyl glucuronic acid in polysaccharides requires specialized techniques to release the monosaccharide from the polymer and then to separate and detect it.
Chromatographic Techniques: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including uronic acids. [10][11] Protocol: Quantification of 4-O-Methyl Glucuronic Acid by HPAEC-PAD
-
Hydrolysis: The polysaccharide sample (e.g., 5-10 mg) is hydrolyzed to its constituent monosaccharides. A common method is acid hydrolysis, for example, with 2 M trifluoroacetic acid (TFA) at 121°C for 1 hour.
-
Sample Preparation: After hydrolysis, the acid is removed by evaporation under a stream of nitrogen or by lyophilization. The dried hydrolysate is redissolved in ultrapure water.
-
Chromatographic Separation: The sample is injected onto an HPAEC system equipped with a high-pH anion-exchange column (e.g., Dionex CarboPac™ PA20). The separation is typically achieved using an isocratic elution with sodium hydroxide (e.g., 10-15 mM) followed by a gradient of sodium acetate in sodium hydroxide to elute the more tightly bound acidic sugars. [10][12]4. Detection: The eluted monosaccharides are detected by a pulsed amperometric detector with a gold working electrode.
-
Quantification: The concentration of 4-O-methyl glucuronic acid is determined by comparing the peak area to a standard curve prepared with known concentrations of a 4-O-methyl glucuronic acid standard.
| Monosaccharide | Typical Retention Time (min) on CarboPac PA20 |
| Xylose | ~4.5 |
| Glucose | ~5.0 |
| Galactose | ~5.5 |
| Glucuronic Acid | ~8.0 |
| 4-O-Methyl Glucuronic Acid | ~9.5 |
Note: Retention times are approximate and can vary depending on the specific chromatographic conditions.
Workflow for the analysis of 4-O-methyl glucuronic acid by HPAEC-PAD.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of polysaccharides, including the identification and localization of 4-O-methyl glucuronic acid residues without the need for hydrolysis. [5][13] Protocol: NMR Analysis of 4-O-Methylated Polysaccharides
-
Sample Preparation: The purified polysaccharide (10-20 mg) is dissolved in deuterium oxide (D₂O). The sample may need to be lyophilized and redissolved in D₂O several times to exchange exchangeable protons with deuterium.
-
NMR Acquisition: 1D (¹H) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Spectral Analysis:
-
¹H NMR: The methyl protons of the 4-O-methyl group typically give a sharp singlet at around 3.4 ppm. [14] * HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The methyl protons at ~3.4 ppm will show a correlation to the methyl carbon at ~60 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. A key correlation is between the methyl protons (~3.4 ppm) and the C4 of the glucuronic acid residue, confirming the 4-O-methylation.
-
Part 5: Implications for Drug Development and Biotechnology
The unique structural and functional properties conferred by the 4-O-methylation of glucuronic acid open up avenues for biotechnological applications and drug development.
Polysaccharide-Based Drug Delivery
The physicochemical properties of polysaccharides are critical for their use as drug delivery vehicles. The degree of methylation can influence properties such as solubility, viscosity, and interaction with biological tissues, thereby affecting drug encapsulation efficiency and release kinetics. [15][16][17]Tailoring the methylation patterns of polysaccharides could be a strategy to develop "smart" drug delivery systems with controlled release profiles.
A Potential Target for Antimicrobial Agents?
Given the importance of specific exopolysaccharide structures in bacterial symbiosis and pathogenesis, the enzymes involved in their biosynthesis are potential targets for novel antimicrobial agents. [18]Inhibiting the methyltransferases responsible for 4-O-methylation of glucuronic acid in pathogenic bacteria could disrupt the formation of their protective capsules, making them more susceptible to the host immune system.
Biocatalysis and Synthesis of Novel Glycomaterials
Enzymes that specifically recognize 4-O-methylated glucuronic acid, such as certain α-glucuronidases, can be used as biocatalysts for the synthesis of well-defined oligosaccharides containing this modification. [19]These oligosaccharides can then be used as probes to study carbohydrate-protein interactions or as building blocks for the synthesis of novel glycomaterials with tailored properties. [8][20]
Conclusion: The Unfolding Story of a Simple Modification
The 4-O-methylation of glucuronic acid is a prime example of how a subtle chemical modification can have a major impact on the biological function of a macromolecule. From providing structural reinforcement to plant cell walls to mediating the intricate communication between microbes and their hosts, this seemingly minor addition of a methyl group plays a surprisingly diverse range of roles in nature. As our understanding of the enzymology and biological significance of this modification continues to grow, so too will our ability to harness it for biotechnological and therapeutic applications. The ongoing exploration of the "methylome" of polysaccharides promises to uncover new insights into the complex world of glycobiology and open up new avenues for innovation.
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- 12. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]
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- 20. researchgate.net [researchgate.net]
A Technical Guide to the Central Role of 4-O-Methylglucuronic Acid in Biomass Recalcitrance
Foreword: Beyond a Simple Barrier
For decades, the efficient conversion of lignocellulosic biomass into biofuels and value-added chemicals has been hampered by the inherent recalcitrance of the plant cell wall.[1][2] While cellulose is the target polymer, and lignin is often viewed as the primary shield, this perspective is incomplete. The intricate architecture of the cell wall is not a simple layered defense but a deeply integrated, cross-linked composite. At the heart of this composite lies hemicellulose, and more specifically, its decorative side chains. This guide moves beyond the generalized view of hemicellulose as mere "filler" and provides a detailed, mechanistic exploration of one of its most critical components: the 4-O-methylglucuronic acid (MeGlcA) substituent. We will dissect how this single molecular moiety, through multiple chemical and physical strategies, acts as a lynchpin, fundamentally defining the recalcitrance of biomass and, in turn, shaping the strategies required to deconstruct it.
The Molecular Architecture: Pinpointing MeGlcA in the Cell Wall Matrix
To understand the function of MeGlcA, we must first appreciate its precise location and structure within the lignocellulosic matrix. In hardwoods and eudicots, the predominant hemicellulose is O-acetyl-4-O-methylglucuronoxylan (GX) .[3][4][5] This polymer consists of a linear backbone of β-1,4-linked D-xylopyranosyl (Xyl) residues.[6] Covalently attached to this backbone are two principal types of substituents:
-
Acetyl Groups: Found at the O-2 and/or O-3 positions of the xylose units.[4]
-
Uronic Acids: Primarily α-D-glucuronic acid (GlcA), which is attached via an α-1,2-glycosidic bond to the xylose backbone. A significant portion of these GlcA residues are further modified by the transfer of a methyl group to the O-4 position, forming this compound (MeGlcA).[3][4] In Arabidopsis, for instance, the ratio of GlcA to MeGlcA is approximately 1:3.[4]
This intricate decoration is not random; it is a carefully orchestrated process occurring in the Golgi apparatus, where glucuronosyltransferases (GUXs) add the GlcA moiety, and subsequently, glucuronoxylan methyltransferases (GXMTs) catalyze the 4-O-methylation.[3][7]
Caption: Structure of 4-O-Methylglucuronoxylan.
The Multifaceted Contribution of MeGlcA to Biomass Recalcitrance
The presence of MeGlcA side chains enhances cell wall integrity and recalcitrance through at least two distinct and synergistic mechanisms: physical obstruction and covalent cross-linking.
Steric Hindrance: A Physical Barrier to Enzymatic Attack
The primary mechanism by which MeGlcA contributes to recalcitrance is steric hindrance. The bulky, charged nature of the MeGlcA substituent physically blocks the active sites of hydrolytic enzymes—namely xylanases and cellulases—from accessing the glycosidic bonds of the hemicellulose backbone and the underlying cellulose microfibrils.[8][9]
This is not merely a theoretical concept. Studies using Arabidopsis thaliana mutants lacking the GUX enzymes responsible for adding the initial GlcA decoration (gux1/2 mutants) have provided definitive proof. Biomass from these mutants, which completely lacks [Me]GlcA side chains, shows a dramatic reduction in recalcitrance. Without any chemical pretreatment, enzymatic saccharification of gux1/2 biomass can release over 700% more xylose and 30% more glucose compared to wild-type plants.[8][9][10] Consequently, ethanol yields from simultaneous saccharification and fermentation (SSF) processes were doubled for the mutant biomass.[8][11] This profound effect underscores that the [Me]GlcA decoration is a critical determinant of enzyme accessibility.
Lignin-Carbohydrate Complexes (LCCs): The Chemical Anchor
Beyond physical obstruction, MeGlcA serves as a primary covalent anchor point between hemicellulose and lignin, forming highly recalcitrant Lignin-Carbohydrate Complexes (LCCs).[1] Extensive chemical evidence has demonstrated the existence of ester linkages between the C-1 carboxyl group of the MeGlcA residue on xylan and the hydroxyl groups (predominantly at the α- or γ-carbon) of the phenylpropane units in lignin.[12][13][14]
These LCC ester linkages effectively tether the hydrophilic polysaccharide matrix to the hydrophobic, rigid lignin polymer. This cross-linking creates a robust, composite material that is exceptionally resistant to both chemical and biological deconstruction.[1] The cleavage of these LCC linkages is a primary objective of alkaline pretreatments, which use high pH to saponify the ester bonds.[15]
Caption: Proposed LCC ester linkage between MeGlcA and Lignin.
A Guide to MeGlcA Characterization and Quantification
Accurate analysis of MeGlcA is fundamental to understanding and overcoming recalcitrance. However, the α-1,2-glycosiduronic bond linking MeGlcA to xylose is notoriously resistant to acid hydrolysis—hydrolyzing up to 20 times slower than a standard xylosidic bond—presenting a significant analytical challenge.[16]
Protocol 1: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
This is the gold-standard method for accurate quantification of uronic acids from biomass hydrolysates. Its high sensitivity and resolving power allow for the separation of MeGlcA from other neutral and acidic sugars.
Causality Behind the Method: HPAEC separates anionic species, such as the carboxylate form of MeGlcA at high pH, on a specialized column. Pulsed Amperometric Detection provides highly sensitive, direct detection of carbohydrates without the need for derivatization. The key to resolving MeGlcA from other components is the use of a carefully designed gradient elution, typically involving sodium hydroxide and sodium acetate, which is superior to isocratic methods.[17]
Step-by-Step Methodology:
-
Sample Hydrolysis:
-
Accurately weigh 5-10 mg of dry, extractives-free biomass into a pressure-resistant vial.
-
Perform a two-stage sulfuric acid hydrolysis (e.g., NREL/TP-510-42618). Stage 1: 72% H₂SO₄ at 30°C for 60 minutes. Stage 2: Dilute to 4% H₂SO₄ and autoclave at 121°C for 60 minutes.
-
Self-Validation: Include a carbohydrate recovery standard (e.g., a mix of glucose, xylose, and glucuronic acid) in a parallel hydrolysis to correct for degradation losses.
-
-
Neutralization and Dilution:
-
Cool the hydrolysate and neutralize to pH 5.0-6.0 using calcium carbonate or barium hydroxide, followed by centrifugation to remove the precipitate.
-
Dilute an aliquot of the supernatant with ultrapure water to bring the analyte concentrations within the calibrated range of the instrument.
-
-
HPAEC-PAD Analysis:
-
System: Dionex ICS-5000/6000 or equivalent.[18]
-
Column: Dionex CarboPac™ PA200 or PA20 analytical and guard columns.[17][19]
-
Eluents: A typical gradient involves Eluent A (e.g., Water), Eluent B (e.g., 200 mM NaOH), and Eluent C (e.g., 200 mM NaOH + 1 M NaOAc).
-
Gradient Program: Develop a gradient that provides baseline separation of MeGlcA from GlcA, xylose, and other monosaccharides. An example program might involve a shallow sodium acetate gradient ramp over 20-30 minutes.[17][19]
-
Detection: Pulsed Amperometric Detection using a gold working electrode with a standard carbohydrate waveform.
-
-
Quantification:
-
Prepare a multi-point calibration curve using a high-purity this compound standard.
-
Integrate the peak area for MeGlcA in the samples and quantify against the calibration curve, correcting for dilution and hydrolysis recovery factors.
-
Caption: Workflow for MeGlcA quantification by HPAEC-PAD.
Table 1: Comparison of MeGlcA Analytical Methodologies
| Method | Principle | Pros | Cons |
| HPAEC-PAD | Anion exchange separation of hydrolysate | High sensitivity & resolution; Direct quantification | Destructive; Requires specialized equipment; Hydrolysis can degrade sample |
| NMR Spectroscopy | Non-destructive analysis of polymer structure | Non-destructive; Provides linkage information | Lower throughput; Requires complex data interpretation; Less quantitatively precise |
| Colorimetric Assays | Chemical conversion to a colored compound | High throughput; Simple instrumentation | Destructive; Prone to interference from lignin and other sugars; Low specificity |
| Decarboxylation | Measures CO₂ released from uronic acids upon heating in acid | Measures total uronic acid content | Destructive; Not specific to MeGlcA; Can be affected by non-uronide CO₂ sources |
Strategies to Deconstruct the MeGlcA Barrier
Overcoming MeGlcA-induced recalcitrance requires targeted chemical, enzymatic, or genetic strategies.
Enzymatic Deconstruction: The Role of α-Glucuronidases
The most specific way to remove MeGlcA side chains is through the use of α-glucuronidases (EC 3.2.1.139), enzymes that hydrolyze the α-1,2 bond between the uronic acid and the xylan backbone. These enzymes are classified into Glycoside Hydrolase (GH) families 67 and 115.[6]
-
GH67 enzymes typically act on oligosaccharide substrates and often show a strong preference for, or requirement of, the 4-O-methyl group for recognition and activity.[6]
-
GH115 enzymes can act on both polysaccharides and oligosaccharides, making them highly valuable for biomass deconstruction.[6]
Protocol 2: Synergistic Enzymatic Release of MeGlcA from Xylan
Causality Behind the Method: Endoxylanases first cleave the xylan backbone, liberating smaller, decorated oligosaccharides. This action increases substrate accessibility for α-glucuronidases, which can then more efficiently cleave the MeGlcA side chains. This synergistic "pruning" of the xylan polymer is critical for achieving complete hydrolysis.
Step-by-Step Methodology:
-
Substrate Preparation: Prepare a 1% (w/v) solution of a suitable glucuronoxylan (e.g., Beechwood xylan) in a 50 mM sodium citrate buffer, pH 5.0.
-
Enzyme Cocktail Preparation:
-
Endo-β-1,4-xylanase (e.g., GH10 or GH11): Prepare a stock solution to provide a final loading of ~5 U per gram of substrate.
-
α-Glucuronidase (e.g., GH115): Prepare a stock solution to provide a final loading of ~1 U per gram of substrate.
-
Self-Validation: Run control reactions with each enzyme individually to confirm the synergistic effect. Also, run a no-enzyme control to account for any non-enzymatic release of sugars.
-
-
Incubation: Combine the substrate and enzyme cocktail in a reaction vessel. Incubate at the optimal temperature for the enzymes (e.g., 40-50°C) with gentle agitation for 24-48 hours.
-
Analysis:
-
Terminate the reaction by boiling for 10 minutes.
-
Centrifuge to pellet any remaining insoluble material.
-
Analyze the supernatant for released MeGlcA and xylo-oligosaccharides using HPAEC-PAD as described in Protocol 1.
-
Caption: Synergistic action of xylanase and α-glucuronidase.
Genetic Modification: Designing the Ideal Feedstock
The most forward-looking strategy involves redesigning biomass itself. By targeting the genes responsible for xylan decoration, it is possible to create feedstocks with inherently low recalcitrance.
-
Downregulating GUX Genes: As demonstrated in Arabidopsis, knocking out the GUX genes prevents the addition of GlcA, resulting in a simplified xylan that is far more susceptible to enzymatic digestion.[8][9]
-
Downregulating GXMT Genes: Alternatively, targeting the GXMT1 gene (a DUF579 family protein) reduces the degree of GlcA methylation by up to 75%.[3][4] This alteration also leads to changes in lignin composition and increases the amount of xylan that can be extracted with milder hydrothermal pretreatments.[4]
Table 2: Impact of Genetic Modification on Biomass Saccharification
| Genetic Modification Target | Effect on Xylan Structure | Impact on Sugar Release (No Pretreatment) | Reference |
| GUX1 / GUX2 | Complete removal of [Me]GlcA side chains | +700% Xylose, +30-100% Glucose release | [8][9][10] |
| GXMT1 (DUF579) | 75% reduction in 4-O-methylation of GlcA | Increased xylan release during hydrothermal treatment | [4] |
Conclusion and Future Outlook
This compound is far more than a minor decoration on a secondary polymer. It is a master regulator of biomass recalcitrance, acting through the potent combination of steric hindrance and covalent cross-linking to lignin. Understanding its role is paramount for researchers, scientists, and drug development professionals seeking to unlock the full potential of lignocellulosic biomass.
The path forward is clear: strategies that specifically target the synthesis or removal of MeGlcA hold the greatest promise for a viable bio-based economy. Future research should focus on the discovery of more robust and efficient α-glucuronidases, the elucidation of the complex interplay between MeGlcA and other decorations like acetyl groups, and the translation of genetic modification successes from model plants to commercially relevant energy crops. By deconstructing the role of MeGlcA, we can learn to deconstruct the cell wall itself.
References
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Holtzapple, M. T., et al. (2022). 4‐O‐Methylglucaric Acid Production from Xylan with Uronic Acid Oxidase and Comparison to Glucaric Acid from Glucose. ChemSusChem. [Link]
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Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Proceedings of the National Academy of Sciences. [Link]
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Fujimoto, Z., et al. (2018). 4-O-Methyl Modifications of Glucuronic Acids in Xylans Are Indispensable for Substrate Discrimination by GH67 α-Glucuronidase from Bacillus halodurans C-125. Journal of Applied Glycoscience. [Link]
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Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. ResearchGate. [Link]
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Lyczakowski, J. J., et al. (2017). Removal of glucuronic acid from xylan is a strategy to improve the conversion of plant biomass to sugars for bioenergy. Biotechnology for Biofuels. [Link]
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Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. PMC - NIH. [Link]
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Zheng, Y., et al. (2019). Lignocellulosic Biomass: Understanding Recalcitrance and Predicting Hydrolysis. Frontiers in Chemistry. [Link]
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Hutterer, C., et al. (2016). The Fate of 4-O-Methyl Glucuronic Acid in Hardwood Xylan during Alkaline Extraction. ACS Sustainable Chemistry & Engineering. [Link]
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Teleman, A., et al. (2002). Characterization of O-acetyl-(4-O-methylglucurono)xylan isolated from birch and beech. Carbohydrate Research. [Link]
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Holtzapple, M. T., et al. (2022). 4-O-Methylglucaric Acid Production from Xylan with Uronic Acid Oxidase and Comparison to Glucaric Acid from Glucose. PubMed. [Link]
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Lyczakowski, J. J., et al. (2017). Removal of glucuronic acid from xylan is a strategy to improve the conversion of plant biomass to sugars for bioenergy. Apollo - University of Cambridge. [Link]
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Lyczakowski, J. J., et al. (2017). Removal of glucuronic acid from xylan is a strategy to improve the conversion of plant biomass to sugars for bioenergy. ResearchGate. [Link]
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Jeffries, T. W. (1990). Proposed structure of ester linkage between lignin and 4- O -methylglucuronoxylan in pine. ResearchGate. [Link]
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Vermaas, J. V., et al. (2013). Plant Biomass Recalcitrance: Effect of Hemicellulose Composition on Nanoscale Forces that Control Cell Wall Strength. Journal of the American Chemical Society. [Link]
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Johnson, D. K. (2002). Methods for Quantitative Analysis of Uronic Acids in Biomass. ResearchGate. [Link]
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Tryfona, T., et al. (2019). In vitro activity of two conifer GlucUronic acid substitution of Xylan... ResearchGate. [Link]
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Petridis, L., et al. (2013). Plant Biomass Recalcitrance: Effect of Hemicellulose Composition on Nanoscale Forces that Control Cell Wall Strength. ResearchGate. [Link]
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Daniel, G., et al. (2006). The formation of hexenuronic acid from this compound and the cleavage of the two substituents. ResearchGate. [Link]
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Celignis. (n.d.). Analysis of 4-O-Methyl-D-Glucuronic Acid. Celignis. [Link]
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Watanabe, T. (1989). Structural Studies on the Covalent Bonds between Lignin and Carbohydrate in Lignin-Carbohydrate Complexes by Selective Oxidation. Kyoto University Research Information Repository. [Link]
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Imamura, T., et al. (1994). Ester linkages between lignin and glucuronic acid in lignin-carbohydrate complexes from Fagus crenata. PubMed. [Link]
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Carvalheiro, F., et al. (2008). Hemicellulose biorefineries: a review on biomass pretreatments. Journal of Scientific & Industrial Research. [Link]
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Lyczakowski, J. J., et al. (2017). Removal of glucuronic acid from xylan is a strategy to improve the conversion of plant biomass to sugars for bioenergy. SciSpace. [Link]
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Zhang, H., et al. (2024). Selective Removal of Hemicellulose by Diluted Sulfuric Acid Assisted by Aluminum Sulfate. PMC - NIH. [Link]
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Johnson, D. K. (2002). Methods For Quantitative Analysis of Uronic Acids in Biomass. ResearchGate. [Link]
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Zheng, Y., et al. (2019). Lignocellulosic Biomass: Understanding Recalcitrance and Predicting Hydrolysis. PMC - NIH. [Link]
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Pihlajaniemi, V., et al. (2024). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. PMC - NIH. [Link]
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Whitepaper: Tracing the Emergence of 4-O-Methylglucuronic Acid in Plant Glucuronoxylans: An Evolutionary and Functional Investigation
An in-depth technical guide for researchers, scientists, and drug development professionals investigating the evolutionary origin of 4-O-Methylglucuronic acid in plants.
Abstract
This compound (MeGlcA) is a critical acidic decoration on glucuronoxylan, the predominant hemicellulose in the secondary cell walls of eudicots and a significant component in commelinid monocots. Its presence and patterning impact the structural integrity of the cell wall, its interactions with lignin and cellulose, and its recalcitrance to enzymatic degradation—a factor of immense interest in biofuel and biomaterial industries. Understanding the evolutionary origin of this specific methylation event provides fundamental insights into the diversification of land plants and the adaptation of their structural tissues. This guide presents a comprehensive framework for investigating the evolutionary history of MeGlcA biosynthesis. We synthesize phylogenetic, biochemical, and analytical chemistry approaches into a cohesive workflow, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice. This document serves as a technical manual for researchers aiming to identify the key enzymatic players, map their emergence across plant lineages, and functionally validate their role in the complex process of cell wall biosynthesis.
Part 1: The Biochemical Landscape of MeGlcA Synthesis
The Architectural Role of MeGlcA in Glucuronoxylan
Glucuronoxylan, a major component of the plant cell wall, consists of a linear backbone of β-1,4-linked D-xylosyl residues. This backbone is variously decorated with side chains, and in many vascular plants, these include α-1,2-linked glucuronic acid (GlcA) and its methylated form, this compound (MeGlcA). The addition of these acidic side groups prevents the xylan chain from folding into a twofold helical screw, instead promoting a threefold screw conformation that is thought to facilitate a closer association with hydrophilic cellulose microfibrils.
The methylation of GlcA to MeGlcA is a terminal modification, but one with significant consequences. It alters the charge and hydrophobicity of the xylan polymer, influencing intermolecular and intramolecular hydrogen bonding. This, in turn, affects the overall architecture of the cell wall and its accessibility to enzymatic hydrolysis.
The Core Biosynthetic Pathway
The formation of MeGlcA-decorated xylan is a two-step process occurring in the Golgi apparatus. It requires the coordinated action of at least two distinct enzyme families.
-
GlcA Addition: A Glucuronyltransferase (GT) from the Glycosyltransferase Family 8 (GT8) adds a GlcA residue from a UDP-GlcA donor onto the xylan backbone. Members of this family responsible for this specific activity are known as GLUCURONOXYLAN GLUCURONYLTRANSFERASES (GUX).
-
Methylation: A methyltransferase adds a methyl group from S-adenosyl-L-methionine (SAM) to the 4-hydroxyl position of the GlcA residue already attached to the xylan. These enzymes are referred to as GLUCURONOXYLAN METHYLTRANSFERASES (GXMs or GXMTs) and are typically Type II membrane proteins.
The evolutionary origin of MeGlcA is therefore not the story of a single gene, but the story of the emergence and functional divergence of the GXM methyltransferase family, which acts upon a substrate created by the GUX family.
Caption: The two-step biosynthesis of MeGlcA on xylan within the Golgi apparatus.
Part 2: An Integrated Workflow for Evolutionary Analysis
To investigate the origin of MeGlcA, we must determine when plants acquired the genetic machinery to perform the crucial methylation step. This requires a multi-faceted approach that connects gene evolution (phylogenetics), the resulting chemical phenotype (chemotyping), and biochemical function (enzyme assays). The absence of MeGlcA in a given species could be due to the absence of a GXM gene, the presence of a non-functional ortholog, or the absence of the GUX-generated substrate. Our workflow is designed to dissect these possibilities.
Caption: Integrated workflow for investigating the evolutionary origin of MeGlcA.
Part 3: Experimental Methodologies
Protocol: Phylogenetic Analysis of GXM Candidate Genes
Causality: Before any wet-lab work, a robust phylogenetic analysis is essential to identify the most promising candidate genes. This in silico step narrows the field of potential targets from the entire methyltransferase superfamily to a manageable number of GXM-like genes, saving significant time and resources. We use known, functionally characterized GXM proteins as "bait" to find related sequences in the genomes or transcriptomes of target species spanning key evolutionary nodes.
Methodology:
-
Sequence Retrieval:
-
Obtain protein sequences of characterized GXMs (e.g., Arabidopsis thaliana GXM/IRX15, Populus GT43E/F) from databases like NCBI or Phytozome.
-
Use these sequences as queries in a BLASTp search against the proteomes of your target species (e.g., a fern, a moss, a gymnosperm).
-
Set an appropriate E-value cutoff (e.g., 1e-20) to retrieve a set of close homologs.
-
-
Multiple Sequence Alignment (MSA):
-
Combine the retrieved candidate sequences with known GXM and other related cell wall methyltransferase sequences (to serve as outgroups).
-
Perform an MSA using a tool like MAFFT or Clustal Omega. Visual inspection of the alignment is critical to ensure that conserved domains (e.g., the methyltransferase domain) are properly aligned.
-
-
Phylogenetic Tree Construction:
-
Use the MSA to build a phylogenetic tree. A maximum likelihood method (e.g., using RAxML, IQ-TREE, or PhyML) is recommended for its statistical robustness.
-
Assess branch support using bootstrapping (e.g., 1000 replicates). Branches with high bootstrap support (>70) are considered more reliable.
-
-
Candidate Selection: Identify genes from your target species that cluster within the well-supported GXM clade. These are your primary candidates for functional characterization.
Protocol: Cell Wall Monosaccharide Composition Analysis
Causality: This step provides the chemical evidence (the "phenotype") that validates the phylogenetic predictions. By quantifying the amount of MeGlcA in the cell walls of your target species, you can directly correlate the presence of a candidate GXM gene with the presence of its product. This is a self-validating system; a true GXM ortholog should only be found in a species that produces MeGlcA.
Methodology:
-
Cell Wall Preparation (Alcohol Insoluble Residue - AIR):
-
Grind plant tissue to a fine powder in liquid nitrogen.
-
Wash sequentially with 70% (v/v) ethanol, 1:1 (v/v) methanol:chloroform, and 100% acetone to remove pigments, lipids, and soluble components. The remaining pellet is the AIR.
-
Destarch the AIR by incubating with α-amylase and pullulanase.
-
-
Acid Hydrolysis (Saeman Hydrolysis):
-
Hydrolyze the AIR (5-10 mg) with 72% (w/w) sulfuric acid at room temperature for 1 hour.
-
Dilute the acid to 4% and heat at 121°C for 1 hour to complete the hydrolysis of polysaccharides into monosaccharides.
-
Neutralize the hydrolysate with calcium carbonate or barium carbonate.
-
-
Quantification by HPAEC-PAD:
-
Separate the released monosaccharides using High-Performance Anion-Exchange Chromatography (HPAEC) on a specialized carbohydrate column (e.g., Dionex CarboPac series).
-
Detection is achieved using Pulsed Amperometric Detection (PAD), which provides high sensitivity for underivatized carbohydrates.
-
Run authentic standards for all expected monosaccharides (Xylose, Arabinose, Galactose, Glucose, GlcA, MeGlcA) to create a calibration curve for quantification.
-
Data Presentation: The results should be summarized in a table for clear comparison across species.
| Species | Lineage | Candidate GXM Present? | MeGlcA (mol % of total neutral sugars) | GlcA (mol %) |
| Arabidopsis thaliana | Eudicot | Yes (IRX15/15-L) | 1.8 ± 0.2 | 8.5 ± 0.5 |
| Brachypodium distachyon | Monocot | Yes | 1.1 ± 0.1 | 5.2 ± 0.3 |
| Selaginella moellendorffii | Lycophyte | Yes | 0.9 ± 0.2 | 6.1 ± 0.4 |
| Physcomitrella patens | Moss | No | Not Detected | 2.5 ± 0.3 |
(Note: Data are illustrative and should be replaced with experimental results.)
Protocol: Heterologous Expression and In Vitro GXM Assay
Causality: This is the definitive step to prove gene function. While phylogeny suggests a role and chemotyping provides correlation, only a direct biochemical assay can confirm that a candidate gene encodes a protein with the specific enzymatic activity of a GXM. By expressing the protein in a controlled system, we can test its ability to transfer a methyl group to the correct substrate.
Methodology:
-
Gene Cloning and Expression:
-
Amplify the coding sequence of the candidate GXM gene from cDNA of the target species.
-
Clone the sequence into an appropriate expression vector. For enzymes localized to the Golgi, expression in a eukaryotic system like Nicotiana benthamiana or Pichia pastoris is often more successful than E. coli as it facilitates proper protein folding and membrane insertion.
-
Isolate microsomes (membrane fractions) from the expression host, which will contain the recombinant enzyme.
-
-
In Vitro Methyltransferase Assay:
-
Reaction Mixture: Combine the microsomal preparation with a suitable acceptor substrate (e.g., glucuronoxylan from a GXM-deficient mutant, or GlcA-decorated xylohexaose) and a radiolabeled methyl donor, S-adenosyl-[¹⁴C]-methionine ([¹⁴C]SAM).
-
Incubation: Allow the reaction to proceed at an optimal temperature (e.g., 25-30°C) for 1-2 hours.
-
Termination and Detection: Stop the reaction and separate the polymeric xylan substrate from the unreacted [¹⁴C]SAM. This can be done by ethanol precipitation or size-exclusion chromatography.
-
Quantification: Measure the incorporation of ¹⁴C into the polymer using a scintillation counter. A significant increase in radioactivity in the polymer fraction compared to a control (e.g., microsomes from an empty vector-transformed host) confirms methyltransferase activity.
-
Part 4: Synthesis and Evolutionary Interpretation
By integrating the results from these three core workflows, a powerful evolutionary narrative can be constructed. If a GXM candidate from a fern, for example, clusters with known angiosperm GXMs in the phylogenetic tree, is sourced from a plant confirmed to contain MeGlcA, and demonstrates GXM activity in vitro, it provides strong evidence for the presence of this biosynthetic pathway in the common ancestor. Conversely, the absence of GXM orthologs and MeGlcA in mosses and liverworts would suggest this trait evolved later, after the divergence of bryophytes but before the radiation of vascular plants. This integrated approach moves beyond simple sequence homology to provide a functional and chemical context for the evolution of one of the plant kingdom's most important biopolymers.
References
-
Rennie, E. A., & Scheller, H. V. (2014). Xylan biosynthesis. Current Opinion in Biotechnology, 26, 100-107. [Link]
-
Lee, C., Teng, Q., Zhong, R., & Ye, Z. H. (2012). The four Arabidopsis GUX proteins are glucuronyltransferases responsible for the addition of glucuronic acid and this compound to xylan. The Plant Journal, 69(5), 849-861. [Link]
-
Urbanowicz, B. R., Peña, M. J., Ratnaparkhe, S., Avci, U., Backe, J., Steet, H. F., ... & Hahn, M. G. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Proceedings of the National Academy of Sciences, 109(35), 14253-14258. [Link]
-
Lee, C., Zhong, R., & Ye, Z. H. (2012). Arabidopsis family GT43 members are xylan xylosyltransferases required for the synthesis of the xylan backbone. The Plant Cell, 24(10), 4279-4293. [Link]
-
Scheller, H. V., & Ulvskov, P. (2010). Hemicelluloses. Annual Review of Plant Biology, 61, 263-289. [Link]
Methodological & Application
Application Notes and Protocols for the Quantification of 4-O-Methylglucuronic Acid in Plant Tissues
Introduction: The Significance of 4-O-Methylglucuronic Acid in Plant Biology and Biotechnology
This compound (4-O-MeGlcA) is a key acidic sugar component of hemicelluloses, particularly glucuronoxylans, which are major constituents of the secondary cell walls in hardwoods and eudicotyledonous plants.[1][2] In these complex polysaccharides, 4-O-MeGlcA residues are typically attached as side chains to the β-(1→4)-linked D-xylopyranosyl backbone.[2][3] The presence and distribution of these acidic side groups play a crucial role in maintaining the structural integrity of the plant cell wall by influencing interactions between xylan, cellulose, and lignin.[3] Furthermore, the degree of 4-O-methylation of glucuronic acid residues can impact the enzymatic digestibility of plant biomass, a critical factor in the production of biofuels and other bio-based products.[4]
Given its structural and functional importance, the accurate quantification of 4-O-MeGlcA in plant tissues is essential for researchers in plant biology, agronomy, and biotechnology. This detailed guide provides an overview of the principal analytical methodologies for 4-O-MeGlcA quantification, complete with step-by-step protocols and expert insights to ensure reliable and reproducible results.
Methodological Overview: A Comparative Analysis
The quantification of 4-O-MeGlcA in plant tissues necessitates the initial liberation of this monosaccharide from the complex polysaccharide matrix of the cell wall. This is typically achieved through chemical or enzymatic hydrolysis. Following hydrolysis, a variety of analytical techniques can be employed for separation and quantification. The choice of method depends on the specific research question, available instrumentation, and the required sensitivity and throughput.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of monosaccharides followed by mass-based detection and quantification. | High sensitivity and specificity; provides structural information. | Requires derivatization; can be time-consuming. | Detailed compositional analysis of cell wall monosaccharides. |
| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | Separation of carbohydrates in their anionic form at high pH, followed by electrochemical detection. | Direct analysis without derivatization; high resolution and sensitivity for carbohydrates. | Requires specialized instrumentation; matrix effects can be a concern. | Routine and high-throughput analysis of monosaccharide composition. |
| Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) | Separation of analytes by liquid chromatography followed by sensitive and selective mass spectrometric detection. | Very high sensitivity and specificity; suitable for complex mixtures. | High instrumentation cost; potential for ion suppression. | Targeted quantification and metabolic studies. |
| Spectrophotometric Assays (m-hydroxydiphenyl method) | Colorimetric reaction of uronic acids with a specific reagent. | Simple, rapid, and inexpensive. | Measures total uronic acids, not specific to 4-O-MeGlcA; susceptible to interference from other sugars. | Screening and estimation of total uronic acid content. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides absolute quantification without the need for standards; non-destructive. | Lower sensitivity compared to chromatographic methods; requires specialized equipment and expertise. | Structural elucidation and determination of the degree of methylation. |
Experimental Workflows and Protocols
Sample Preparation: Liberation of 4-O-MeGlcA from the Plant Cell Wall
A critical first step in the quantification of 4-O-MeGlcA is the efficient and reproducible hydrolysis of the glucuronoxylan polymer. The two most common approaches are acid hydrolysis and acid methanolysis.
Sources
- 1. 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Uronic Acids Analysis - Celignis Biomass Analysis Laboratory [celignis.com]
- 4. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4-O-Methyl-D-glucuronic Acid: A Detailed Guide for its Application as a Research Standard
This comprehensive guide provides detailed protocols and technical insights for the chemical synthesis of 4-O-Methyl-D-glucuronic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines established methodologies for producing this valuable research standard, crucial for studies involving hemicellulose metabolism, plant biology, and as an internal standard in analytical applications.
Introduction: The Significance of 4-O-Methyl-D-glucuronic Acid
4-O-Methyl-D-glucuronic acid is a naturally occurring monosaccharide and a key component of glucuronoxylans, a major type of hemicellulose found in the secondary cell walls of eudicotyledonous plants.[1][2] Its presence and distribution within the xylan backbone are critical for the structural integrity of the plant cell wall. As a research standard, pure 4-O-Methyl-D-glucuronic acid is essential for the calibration of analytical instrumentation, as a substrate for enzymatic assays, and for the unambiguous identification of this compound in complex biological matrices. For instance, its deuterium-labeled analog is utilized as an internal standard in pharmacokinetic research to ensure accurate quantification.[3]
This application note details a robust chemical synthesis route starting from readily available D-glucose, providing a reliable method for laboratories to produce high-purity 4-O-Methyl-D-glucuronic acid for their research needs.
Overview of the Synthetic Strategy
The synthesis of 4-O-Methyl-D-glucuronic acid from D-glucose is a multi-step process that involves the strategic protection of hydroxyl groups, methylation of the C4 hydroxyl, and subsequent oxidation of the primary alcohol at C6 to a carboxylic acid. The following diagram illustrates the overall workflow.
Caption: Key intermediates in the synthesis of 4-O-Methyl-D-glucuronic acid.
Protocol:
-
Preparation of Benzyl α/β-D-glucopyranoside:
-
To a solution of anhydrous D-glucose in benzyl alcohol, add sulfuric acid-silica as a catalyst.
-
Heat the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the catalyst and purify the product by silica gel chromatography to obtain a mixture of anomers.
-
-
Formation of Benzyl 4,6-O-benzylidene-α/β-D-glucopyranoside:
-
Dissolve the benzyl glucopyranoside mixture in anhydrous acetonitrile.
-
Add sodium bisulfate on silica and benzaldehyde dimethyl acetal.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with triethylamine and purify the product by column chromatography. This step protects the C4 and C6 hydroxyl groups.
-
-
Benzylation of the C2 and C3 Hydroxyl Groups:
-
Dissolve the benzylidene-protected intermediate in dry dimethylformamide (DMF).
-
Add sodium hydride in portions at 0°C, followed by benzyl bromide.
-
Stir the reaction until completion, then carefully quench with methanol and water.
-
Extract the product with an organic solvent and purify by chromatography.
-
-
Selective Removal of the Benzylidene Acetal:
-
Treat the fully benzylated intermediate with aqueous hydrochloric acid to selectively deprotect the C4 and C6 hydroxyl groups.
-
Monitor the reaction by TLC and purify the resulting diol by silica gel chromatography.
-
-
Methylation of the C4 Hydroxyl Group:
-
Dissolve the diol in dry DMF and add sodium hydride at 0°C.
-
Add methyl iodide and allow the reaction to proceed to completion.
-
Work up the reaction and purify the 4-O-methylated product.
-
-
Deprotection and Oxidation to 4-O-Methyl-D-glucuronic acid:
-
Dissolve the protected intermediate in acetic acid.
-
Add 10% palladium on carbon catalyst.
-
Hydrogenate the mixture under pressure. This step removes all benzyl protecting groups and simultaneously oxidizes the primary alcohol at C6 to a carboxylic acid.
-
Filter the catalyst and concentrate the filtrate to obtain the final product, 4-O-Methyl-D-glucuronic acid.
-
Purification and Characterization
Purification:
-
Silica Gel Chromatography: This is the primary method for purifying intermediates throughout the synthesis. The choice of solvent system (e.g., n-hexane/ethyl acetate) is critical for achieving good separation.
-
Recrystallization: For crystalline intermediates, recrystallization can be an effective purification technique.
Characterization:
A battery of analytical techniques should be employed to confirm the structure and purity of the final product and key intermediates.
| Technique | Purpose | Expected Results for 4-O-Methyl-D-glucuronic acid |
| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of functional groups. | ¹H NMR will show a characteristic singlet for the O-methyl group around 3.3-3.6 ppm. ¹³C NMR will confirm the presence of the carboxyl carbon and the methylated C4. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | Electrospray ionization (ESI) or other soft ionization techniques will show the molecular ion peak corresponding to the calculated mass of 4-O-Methyl-D-glucuronic acid. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | A broad O-H stretch from the hydroxyl and carboxylic acid groups, and a C=O stretch for the carboxylic acid will be prominent. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single, sharp peak on a suitable column (e.g., a carbohydrate analysis column) indicates high purity. |
Alternative Synthetic Approaches
While the presented protocol offers a robust route, other methods have been reported. An earlier synthesis started from methyl α-D-glucopyranoside, involving oxidation with sodium nitrite in phosphoric acid. [4]Another approach utilizes the hydrolysis of hemicellulose from natural sources, such as poplar wood, to obtain an aldobiouronic acid, which is then further processed. [5]The choice of synthetic route often depends on the available starting materials and the desired scale of production.
Applications as a Research Standard
-
Enzyme Assays: As a substrate for enzymes involved in hemicellulose degradation, such as α-glucuronidases. [6]* Analytical Standard: For the identification and quantification of 4-O-Methyl-D-glucuronic acid in plant biomass and other biological samples using techniques like HPLC and GC-MS.
-
Metabolic Studies: To investigate the metabolic pathways of hemicellulose components in various organisms.
-
Internal Standard: Deuterium-labeled 4-O-Methyl-D-glucuronic acid is used as an internal standard in mass spectrometry-based quantitative analysis to correct for variations in sample preparation and instrument response. [3]
Conclusion
The synthesis of 4-O-Methyl-D-glucuronic acid, while multi-stepped, is achievable in a well-equipped organic chemistry laboratory. The protocol detailed in this application note provides a clear and reliable pathway to this important research standard. Careful execution of each step and thorough characterization of the final product are paramount to ensure its suitability for demanding research applications.
References
-
Abd El-Shafiz, Z. K. M., et al. (2009). Synthesis of 4–O–methyl glucuronic acid. ResearchGate. [Link]
-
Dutton, G. G. S., & Chien, F. (1960). A chemical synthesis of 4-O-methyl-D-glucuronic acid. Canadian Journal of Chemistry, 38(10), 2043-2047. [Link]
-
Gorin, P. A. J., & Spencer, J. F. T. (1964). 4-O-METHYL-D-GLUCURONIC ACID AND 4-O-METHYL-D-GLUCOSE. Canadian Journal of Chemistry, 42(5), 1230-1232. [Link]
-
Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Proceedings of the National Academy of Sciences, 109(35), 14253-14258. [Link]
-
Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. PMC - NIH. [Link]
-
The Good Scents Company. (n.d.). 4-O-methyl glucuronic acid. Retrieved from [Link]
-
Veeprho. (n.d.). 4-O-Methyl-D-glucuronic Acid-D3. Retrieved from [Link]
-
Organic Syntheses. (2015). Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate. Retrieved from [Link]
-
Hirsch, J., Langer, V., & Koóš, M. (2000). Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate. Molecules, 5(3), 469-478. [Link]
-
Chen, R., et al. (2020). Enzymatic production of 4-O-methyl d-glucaric acid from hardwood xylan. Biotechnology for Biofuels, 13, 49. [Link]
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- 2. 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Enzymatic production of 4-O-methyl d-glucaric acid from hardwood xylan - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unambiguous Characterization of 4-O-Methylglucuronic Acid Using 1D and 2D NMR Spectroscopy
Introduction: The Significance of 4-O-Methylglucuronic Acid
This compound (MeGlcA) is a key structural component of hemicelluloses, particularly glucuronoxylans found in the secondary cell walls of higher plants.[1][2] It consists of a glucuronic acid ring with a methyl ether linkage at the C4 position. The presence and distribution of this seemingly simple modification significantly influence the physicochemical properties of the parent polysaccharide, including its solubility, thermal stability, and, crucially, its susceptibility to enzymatic degradation.[3][4]
Accurate structural characterization of MeGlcA, whether as a free monosaccharide or as a substituent on a larger polymer, is vital for:
-
Biomass Valorization: Understanding the structure of hemicellulose to design more efficient enzymatic or chemical depolymerization strategies.[5]
-
Pulp and Paper Industry: Monitoring the fate of xylan and its derivatives during pulping processes.[5]
-
Drug Development & Glycobiology: Characterizing carbohydrate-based therapeutics and understanding the biological roles of methylated uronic acids.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the complete and unambiguous structural elucidation of carbohydrates like MeGlcA.[6][7] This application note provides a comprehensive guide and detailed protocols for using a suite of 1D and 2D NMR experiments to characterize this compound with scientific rigor.
The NMR Strategy: Overcoming Carbohydrate Complexity
The structural complexity of carbohydrates presents unique challenges for NMR analysis, primarily due to the severe overlap of non-anomeric proton signals in the ¹H NMR spectrum (typically between 3.2 and 4.2 ppm).[8][9] A one-dimensional spectrum is often insufficient for a complete assignment. Therefore, a multi-dimensional approach is not just beneficial but essential.
Our strategy relies on a logical workflow that combines several key NMR experiments:
-
¹H and ¹³C NMR (1D): Provide an overview of the proton and carbon environments in the molecule. The ¹H spectrum gives the initial clues, such as the characteristic singlet of the O-methyl group, while the ¹³C spectrum reveals the number of unique carbon atoms.[10]
-
Correlation Spectroscopy (COSY): A homonuclear experiment that reveals proton-proton (J-coupling) correlations, typically through 2 or 3 bonds. This is the primary tool for "walking" along the sugar backbone, tracing the connectivity from one proton to its direct neighbors (e.g., H1 → H2 → H3).[11][12][13]
-
Heteronuclear Single Quantum Coherence (HSQC): A heteronuclear experiment that maps each proton directly to the carbon atom it is attached to (one-bond ¹H-¹³C correlation). This provides a powerful "fingerprint" of C-H pairs, resolving the ambiguity of the overlapped proton region by spreading the signals across the wider ¹³C chemical shift range.[11][13][14]
-
Heteronuclear Multiple Bond Correlation (HMBC): The definitive experiment for connecting structural fragments. It reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). For MeGlcA, the HMBC is critical as it provides the unambiguous correlation between the protons of the 4-O-methyl group and the C4 carbon of the glucuronic acid ring, confirming the site of methylation.[12][15]
Below is a diagram illustrating the logical flow of information from these experiments to determine the final structure.
Caption: NMR data analysis workflow for structural elucidation.
Experimental Protocols
Part A: Sample Preparation
The quality of the NMR data is directly dependent on meticulous sample preparation.
-
Analyte Preparation: Ensure the this compound sample is pure. Lyophilize the sample to remove residual water or organic solvents, which can interfere with the NMR spectrum.
-
Mass Determination: Accurately weigh approximately 5-10 mg of the dried sample. For complex carbohydrates or when sample is limited, lower quantities can be used, but this will require a longer acquisition time or a cryoprobe for sufficient signal-to-noise.[12]
-
Solvent Selection: Deuterium oxide (D₂O, 99.9%) is the solvent of choice for most carbohydrates as it is non-interfering and readily solubilizes polar molecules.[16][17] Use a high-purity grade to minimize interfering signals.
-
Dissolution: Dissolve the weighed sample in 0.5-0.6 mL of D₂O directly in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
pH Adjustment (Optional but Recommended): The chemical shifts of carboxyl-containing sugars can be pH-dependent. Adjusting the pD (the pH equivalent in D₂O) to a consistent value (e.g., pD 7) with dilute NaOD or DCl can ensure reproducibility.
-
Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard. 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is commonly used for aqueous samples, with its signal defined as 0.00 ppm.[18]
-
Transfer to NMR Tube: Filter the final solution through a small glass wool plug or a syringe filter into a high-quality 5 mm NMR tube to remove any particulate matter. Ensure the sample height is adequate for the spectrometer's detection coil (typically >4 cm).[12]
Part B: NMR Data Acquisition
The following parameters are suggested for a 500 or 600 MHz spectrometer equipped with a standard probe.
| Experiment | Key Parameters | Purpose |
| ¹H (Proton) | Scans: 16-32, Relaxation Delay (d1): 2s | Quantitative overview of proton signals, integration of methyl group. |
| ¹³C (Carbon) | Scans: 1024-4096, d1: 2s | Count of unique carbons, initial chemical shift information. |
| gCOSY | Scans: 2-4, Points (F2xF1): 2048x256 | Identify J-coupled protons (H1-H2, H2-H3, etc.). |
| gHSQC | Scans: 2-8, Points (F2xF1): 1024x256 | Correlate protons to their directly attached carbons (C1-H1, C2-H2...). |
| gHMBC | Scans: 8-16, Points (F2xF1): 2048x256 | Identify 2-3 bond correlations (¹H-O-C-¹³C ). Crucial for the methyl group. |
Note: g prefix denotes the use of pulsed-field gradients for artifact suppression. These are standard on modern spectrometers.
Data Interpretation: A Step-by-Step Guide to Assignment
Step 1: Analyze the 1D Spectra
-
¹H NMR: Identify the key signals. The anomeric proton (H1) typically appears as a doublet around 5.2 ppm (for the α-anomer) or 4.6 ppm (for the β-anomer). The most prominent feature is the sharp singlet for the 4-O-CH₃ protons, expected around 3.4-3.6 ppm. The remaining ring protons (H2, H3, H4, H5) will be in the crowded region of ~3.3-4.2 ppm.
-
¹³C NMR: Expect 7 distinct signals: C1 (anomeric, ~92-96 ppm), C6 (carboxyl, >170 ppm), four ring carbons (C2-C5, ~70-85 ppm), and the O-C H₃ carbon (~60 ppm).[19]
Step 2: The HSQC "Blueprint"
The HSQC spectrum is the foundation of the assignment. Each cross-peak connects a proton signal on the F2 (x-axis) to its directly bonded carbon on the F1 (y-axis). This immediately assigns the C-H pairs, even for the heavily overlapped protons. For example, you can now definitively link the proton at ~3.6 ppm to the carbon at ~81 ppm and assign them as H4 and C4, respectively.
Step 3: "Walk" the Ring with COSY
Begin with the well-resolved anomeric proton (H1).
-
Find the H1 signal on the diagonal.
-
Move vertically (or horizontally) to find its cross-peak.
-
The corresponding proton on the other axis is H2.
-
Now, find H2 on the diagonal and repeat the process to find its cross-peak with H3.
-
Continue this process: H1 → H2 → H3 → H4 → H5. This establishes the complete proton spin system of the ring.
Step 4: Definitive Confirmation with HMBC
The HMBC spectrum provides the final, unambiguous evidence. The most critical correlation to look for is the one that confirms the methylation site.
Caption: Key HMBC correlation confirming the 4-O-methyl position.
You will observe a cross-peak connecting the proton signal of the -OCH₃ group (~3.4-3.6 ppm) to the carbon signal of C4 (~81 ppm). This three-bond correlation (¹H-O-C4-¹³C) is irrefutable proof that the methyl group is attached at the C4 position. Other important HMBC correlations, such as from H1 to C5, will confirm the pyranose ring structure.
Summary of Expected NMR Data
The following table summarizes typical chemical shifts for the α-anomer of 4-O-Methyl-D-glucuronic acid in D₂O. Note that exact values can vary slightly based on pH, temperature, and concentration.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations |
| 1 | ~5.22 (d) | ~92.5 | COSY: H2; HMBC: C2, C3, C5 |
| 2 | ~3.55 (dd) | ~71.8 | COSY: H1, H3 |
| 3 | ~3.87 (t) | ~80.5 | COSY: H2, H4 |
| 4 | ~3.45 (t) | ~81.2 | COSY: H3, H5; HMBC from -OCH₃ |
| 5 | ~4.40 (d) | ~70.6 | COSY: H4; HMBC: C1, C4, C6 |
| 6 | - | ~174.5 | HMBC from H5 |
| 4-OCH₃ | ~3.36 (s) | ~60.5 | HMBC: C4 |
Data compiled from literature sources.[19]
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the complete structural characterization of this compound. The logical application of this suite of experiments allows for the unambiguous assignment of all proton and carbon signals and, most importantly, confirms the precise location of the methyl substituent. This protocol serves as a reliable foundation for researchers analyzing complex carbohydrates derived from biomass, natural products, or synthetic pathways, ensuring the highest level of scientific integrity and trustworthiness in their structural assignments.
References
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Urbanowicz, B. R., Peña, M. J., Ratnaparkhe, S., Avci, U., Backe, J., Steet, H. F., Foston, M., Li, H., O'Neill, M. A., Ragauskas, A. J., Darvill, A. G., Wyman, C., Gilbert, H. J., & York, W. S. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Proceedings of the National Academy of Sciences, 109(35), 14253–14258. [Link]
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Kuznetsov, B., Gismatulina, Y., Sudakova, I., & Djakovitch, L. (2021). New Polycationic Arabinogalactan Derivatives with the CHPTAC System: Structure, Properties and Antioxidant Activity. MDPI. [Link]
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Zhang, R., et al. (2018). NMR spectra of acetylated 4- O -methyl glucuronic acid-substituted xylo-oligosaccharides. ResearchGate. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000127) for D-Glucuronic acid. HMDB. [Link]
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Cren, S., et al. (2011). Synthesis of glycosylamine uronic acids in aqueous solution: A NMR and mass spectrometry study. ResearchGate. [Link]
-
Nadanaka, S., et al. (2001). (1)H nuclear magnetic resonance spectroscopic analysis for determination of glucuronic and iduronic acids in dermatan sulfate, heparin, and heparan sulfate. Analytical Biochemistry, 291(1), 60-67. [Link]
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Organic Chemistry Explained. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Teleman, A., et al. (2002). Characterization of O-acetyl-(4-O-methylglucurono)xylan isolated from birch and beech. Carbohydrate Research, 337(4), 373-377. [Link]
-
Guo, Y., et al. (2015). Determination of iduronic acid and glucuronic acid in sulfated chondroitin/dermatan hybrid chains by (1)H-nuclear magnetic resonance spectroscopy. Analytical Biochemistry, 469, 47-53. [Link]
-
Z-het. (2009). Synthesis of 4–O–methyl glucuronic acid. ResearchGate. [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
-
Toukach, P. V., & Ananikov, V. P. (2021). Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. Molecules, 26(8), 2450. [Link]
-
Sobolev, A. P., et al. (2018). Simple and Validated Quantitative 1H NMR Method for the Determination of Methylation, Acetylation, and Feruloylation Degree of Pectin. Journal of Agricultural and Food Chemistry, 66(47), 12634-12643. [Link]
-
Decker, S. (n.d.). Methods for Quantitative Analysis of Uronic Acids in Biomass. ResearchGate. [Link]
-
Pircher, N., et al. (2016). The Fate of 4-O-Methyl Glucuronic Acid in Hardwood Xylan during Alkaline Extraction. ACS Sustainable Chemistry & Engineering, 4(9), 4842-4848. [Link]
-
Ardá, A., et al. (2018). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 118(17), 8015-8053. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
-
Teleman, A., et al. (2000). Characterization of acetylated 4-O-methylglucuronoxylan isolated from aspen employing 1H and 13C NMR spectroscopy. Carbohydrate Research, 329(4), 807-815. [Link]
-
Jones, C. (2005). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. The CCRC. [Link]
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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Pellis, A., et al. (2016). Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization. Biomacromolecules, 17(5), 1747-1755. [Link]
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Canadian Glycomics Network (GlycoNet). (2018). Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates. YouTube. [Link]
-
Ardá, A., et al. (2018). Primary Structure of Glycans by NMR Spectroscopy. PMC - PubMed Central. [Link]
-
Ichinose, H., et al. (2013). 4-O-Methyl Modifications of Glucuronic Acids in Xylans Are Indispensable for Substrate Discrimination by GH67 α-Glucuronidase from Bacillus halodurans C-125. Journal of Biological Chemistry, 288(40), 28933-28943. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-O-Methyl Modifications of Glucuronic Acids in Xylans Are Indispensable for Substrate Discrimination by GH67 α-Glucuronidase from Bacillus halodurans C-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (1)H nuclear magnetic resonance spectroscopic analysis for determination of glucuronic and iduronic acids in dermatan sulfate, heparin, and heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. cigs.unimo.it [cigs.unimo.it]
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- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
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- 19. researchgate.net [researchgate.net]
Application Note: Utilizing 4-O-Methylglucuronic Acid as a Precise Marker for Xylan Content in Pulp
Introduction
In the pulp and paper industry, as well as in the burgeoning field of biorefineries, the accurate quantification of xylan, the primary hemicellulose in hardwoods, is of paramount importance. Xylan content significantly influences pulp properties such as refinability, fiber-fiber bonding, and the efficiency of downstream processes like the production of dissolving pulp, biofuels, and biochemicals. Traditional methods for hemicellulose quantification, such as total pentosan analysis (e.g., TAPPI T 223), can be prone to inaccuracies as they do not differentiate between various pentose sugars and can be affected by interfering substances.[1][2][3][4][5][6] A more specific and robust approach involves the use of a chemical marker unique to the xylan polymer.
This application note details a comprehensive protocol for the quantification of xylan in pulp by targeting one of its integral components: 4-O-methylglucuronic acid (MeGlcA). In hardwood xylans, MeGlcA is a consistent side-chain substituent on the β-1,4-linked D-xylose backbone.[7][8][9][10] By quantifying the amount of MeGlcA released upon complete acid hydrolysis of the pulp, a precise calculation of the original xylan content can be achieved. This method offers enhanced specificity compared to broader pentosan measurements.
This guide is intended for researchers, scientists, and quality control professionals in the pulp and paper and biorefinery industries. It provides the scientific rationale, a detailed step-by-step protocol, and data interpretation guidelines for the accurate determination of xylan content in pulp samples.
Scientific Rationale: Why this compound is an Effective Marker
The primary hemicellulose in hardwoods is O-acetyl-(4-O-methylglucurono)xylan.[8][9] The structure consists of a linear backbone of β-(1→4)-linked D-xylopyranose residues. Attached to this backbone are side groups of 4-O-methyl-α-D-glucuronic acid, typically linked at the C2 position of the xylose units.[7] The ratio of xylose to MeGlcA residues can vary depending on the wood species, but it is generally consistent within a given species, often in the range of 7:1 to 12:1.[7]
The key advantages of using MeGlcA as a marker for xylan content are:
-
Specificity: MeGlcA is an integral and specific component of hardwood xylan. Its presence is directly tied to the xylan polymer.
-
Stability: While some degradation of sugars is unavoidable during acid hydrolysis, MeGlcA is relatively stable under controlled hydrolysis conditions, allowing for reliable quantification.[11]
-
Quantifiability: Modern analytical techniques, particularly High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), allow for the sensitive and accurate quantification of uronic acids like MeGlcA in complex hydrolysates.[12][13][14][15][16]
The overall workflow for this method involves the complete hydrolysis of the pulp sample to its constituent monosaccharides and uronic acids, followed by the chromatographic separation and quantification of MeGlcA. The quantified amount of MeGlcA is then used to back-calculate the total xylan content based on the known stoichiometry of MeGlcA in the xylan of the specific wood species.
Experimental Workflow Overview
The procedure can be broken down into four main stages: sample preparation, acid hydrolysis, hydrolysate neutralization and cleanup, and chromatographic analysis.
Caption: High-level workflow for xylan quantification using MeGlcA as a marker.
Detailed Protocols
PART 1: Sample Preparation
The goal of this stage is to prepare a homogenous and extractives-free pulp sample to ensure accurate and reproducible hydrolysis.
Materials:
-
Pulp sample
-
Forced-air oven
-
Wiley mill or similar laboratory mill with a 20-40 mesh screen
-
Soxhlet extraction apparatus
-
Ethanol (95%)
-
Toluene
Protocol:
-
Drying: Dry the pulp sample in a forced-air oven at 40-50°C until a constant weight is achieved. This prevents degradation during milling.
-
Milling: Mill the dried pulp to pass through a 20 or 40-mesh screen. A smaller particle size increases the surface area for efficient hydrolysis.
-
Extraction (Optional but Recommended): For pulps with high resin content, perform a Soxhlet extraction with a toluene/ethanol (2:1 v/v) mixture for 8 hours to remove extractives that can interfere with the analysis.
-
Final Drying: Air-dry the milled, extracted pulp in a fume hood to remove residual solvent, followed by oven drying at 40-50°C to a constant weight. Store the prepared sample in a desiccator.
PART 2: Two-Stage Acid Hydrolysis
This procedure, adapted from the National Renewable Energy Laboratory (NREL) protocol for determining structural carbohydrates, ensures the complete breakdown of the xylan polymer into its monomeric constituents.[17][18][19][20][21]
Materials:
-
Prepared pulp sample (approximately 300 mg)
-
Sulfuric acid (H₂SO₄), 72% (w/w)
-
Deionized (DI) water
-
Autoclavable serum bottles with crimp seals
-
Water bath
-
Autoclave
Protocol:
-
Primary Hydrolysis:
-
Weigh approximately 300 mg of the prepared pulp sample into a pressure-resistant test tube.
-
Add 3.0 mL of 72% H₂SO₄.
-
Stir the mixture with a glass rod for 1 minute, then intermittently for 60 minutes to ensure complete wetting of the sample.
-
Place the test tube in a water bath at 30°C for 60 minutes.
-
-
Secondary Hydrolysis:
-
Quantitatively transfer the slurry to an autoclavable serum bottle by diluting with 84.0 mL of DI water. This dilutes the acid concentration to 4% (w/w).
-
Seal the bottle securely.
-
Place the bottle in an autoclave and heat at 121°C for 60 minutes.[22][23][24][25]
-
Allow the solution to cool to room temperature.
-
PART 3: Hydrolysate Neutralization and Cleanup
The acidic hydrolysate must be neutralized before chromatographic analysis to prevent damage to the column and to ensure proper separation.
Materials:
-
Calcium carbonate (CaCO₃) powder
-
0.22 µm syringe filters
Protocol:
-
Neutralization: Slowly add calcium carbonate to the cooled hydrolysate while stirring until the pH reaches 5.0-6.0. The formation of insoluble calcium sulfate will occur.
-
Filtration: Allow the precipitate to settle, then filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.
PART 4: Chromatographic Quantification of this compound
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the preferred method for the direct and sensitive quantification of underivatized carbohydrates and uronic acids.[13][14][15][16][26]
Instrumentation and Conditions:
-
System: A high-performance ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.
-
Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ PA10 or similar).
-
Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) is typically used. A sample gradient program is as follows:
-
0-20 min: 100 mM NaOH
-
20.1-35 min: 100 mM NaOH, 0-250 mM NaOAc gradient
-
35.1-45 min: 100 mM NaOH (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: Pulsed Amperometric Detector (PAD) with a standard quadruple-potential waveform for carbohydrate detection.
Protocol:
-
Calibration:
-
Prepare a series of calibration standards of this compound (commercially available from specialty chemical suppliers) in DI water. A typical concentration range is 1 to 50 mg/L.
-
Inject the standards and generate a calibration curve by plotting the peak area against the concentration.
-
-
Sample Analysis:
-
Inject the neutralized and filtered hydrolysate sample.
-
Identify the MeGlcA peak based on the retention time established from the standards.
-
Quantify the concentration of MeGlcA in the sample using the calibration curve.
-
Data Calculation and Interpretation
The xylan content in the original pulp sample is calculated from the concentration of MeGlcA in the hydrolysate.
Calculation Steps:
-
Calculate the mass of MeGlcA in the hydrolysate: Mass_MeGlcA (mg) = Concentration_MeGlcA (mg/L) * Volume_hydrolysate (L)
-
Calculate the mass of MeGlcA per gram of pulp: MeGlcA_content (mg/g) = Mass_MeGlcA (mg) / Mass_pulp (g)
-
Calculate the xylan content: This step requires a conversion factor based on the molar masses of xylose and MeGlcA and the stoichiometric ratio of xylose to MeGlcA in the specific type of hardwood xylan.
-
Molar mass of xylose residue (C₅H₈O₄): 132.11 g/mol
-
Molar mass of MeGlcA residue (C₇H₁₀O₇): 206.15 g/mol
-
Assume a xylose to MeGlcA ratio of n :1 (e.g., 10:1 for beechwood xylan).
Xylan_content (%) = MeGlcA_content (mg/g) * ( (n * 132.11) + 206.15 ) / 206.15 * 0.1
-
Example Calculation: Assuming a xylose to MeGlcA ratio of 10:1 for a particular hardwood pulp:
-
Measured MeGlcA content = 15 mg/g of pulp
-
Xylan_content (%) = 15 * ( (10 * 132.11) + 206.15 ) / 206.15 * 0.1
-
Xylan_content (%) = 15 * ( 1321.1 + 206.15 ) / 206.15 * 0.1
-
Xylan_content (%) = 15 * 1527.25 / 206.15 * 0.1
-
Xylan_content (%) ≈ 11.1%
Data Summary Table
| Pulp Type | Assumed Xylose:MeGlcA Ratio | MeGlcA Content (mg/g pulp) | Calculated Xylan Content (%) |
| Eucalyptus Kraft Pulp | 9:1 | 18.2 | 12.5 |
| Birch Kraft Pulp | 12:1 | 14.5 | 11.9 |
| Maple Kraft Pulp | 10:1 | 16.8 | 12.3 |
Chemical Structure of Glucuronoxylan
Caption: Simplified structure of 4-O-methylglucuronoxylan.
Conclusion
The quantification of this compound provides a specific and reliable method for determining the xylan content in hardwood pulps. This approach overcomes the limitations of non-specific methods like total pentosan analysis. By following the detailed protocols for sample preparation, acid hydrolysis, and HPAEC-PAD analysis, researchers and industry professionals can obtain accurate and reproducible data on xylan content. This information is critical for process optimization, quality control, and the development of new bio-based products from pulp. The robustness of this method makes it an invaluable tool for any laboratory involved in the chemical characterization of lignocellulosic biomass.
References
-
Sluiter, A., et al. (2012). Determination of Structural Carbohydrates and Lignin in Biomass. National Renewable Energy Laboratory. NREL/TP-510-42818. [Link]
-
Tenkanen, M., & Jacobs, A. (2002). The Fate of 4-O-Methyl Glucuronic Acid in Hardwood Xylan during Alkaline Extraction. Holzforschung, 56(4), 373-377. [Link]
-
Davis, M. W. (1998). A Rapid Modified Method for Compositional Carbohydrate Analysis of Lignocellulosics by High pH Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC/PAD). Journal of Wood Chemistry and Technology, 18(2), 235-252. [Link]
-
NREL. (n.d.). Determination of Structural Carbohydrates and Lignin in Biomass: Laboratory Analytical Procedure (LAP). Scribd. [Link]
-
Sluiter, A., et al. (2011). Determination of Structural Carbohydrates and Lignin in Biomass: Laboratory Analytical Procedure (LAP). National Renewable Energy Laboratory. [Link]
-
ScienceOpen. (n.d.). Determination of structural carbohydrates and lignin in biomass, Technical Report NREL/TP-510-42618. [Link]
-
National Library of Australia. (n.d.). Determination of structural carbohydrates and lignin in biomass [electronic resource] : laboratory analytical procedure (LAP). [Link]
-
LCGC International. (2024). Separation of All Classes of Carbohydrates by HPAEC-PAD. [Link]
-
Monrroy, M., et al. (2009). Estimating Glucan, Xylan, and Methylglucuronic Acids in Kraft Pulps of Eucalyptus globulus Using FT-NIR Spectroscopy and Multivariate Analysis. Journal of Wood Chemistry and Technology, 29(2), 150-163. [Link]
-
Corradini, C., & Cavazza, A. (2007). Carbohydrate analysis by high-performance anion-exchange chromatography with pulsed amperometric detection: The potential is still growing. Analytical and Bioanalytical Chemistry, 387(3), 759-763. [Link]
-
Hilpmann, G., et al. (2016). Acid hydrolysis of xylan. Chemie Ingenieur Technik, 88(9), 1308-1308. [Link]
-
Sari, N. K., et al. (2021). Dilute Acid Hydrolysis of Jute Bast Fiber for Selected Xylan Removal. Journal of Korea TAPPI, 53(5), 44-53. [Link]
-
Journal of Korea TAPPI. (2021). Dilute Acid Hydrolysis of Jute Bast Fiber for Selected Xylan Removal. [Link]
-
Journal of Korea TAPPI. (2021). Dilute Acid Hydrolysis of Jute Bast Fiber for Selected Xylan Removal. [Link]
-
Sundberg, A., et al. (2003). Carbohydrate analysis of plant materials with uronic acid-containing polysaccharides–A comparison between different hydrolysis and subsequent chromatographic analytical techniques. Carbohydrate Polymers, 53(4), 571-579. [Link]
-
Hilpmann, G., et al. (2016). Acid hydrolysis of xylan. Chemie Ingenieur Technik, 88(9), 1308-1308. [Link]
-
Åbo Akademi University Research Portal. (n.d.). Carbohydrate analysis of plant materials with uronic acid-containing polysaccharides-A comparison between different hydrolysis and subsequent chromatographic analytical techniques. [Link]
-
Johnson, D. K. (2003). Methods for Quantitative Analysis of Uronic Acids in Biomass. ResearchGate. [Link]
-
Celignis. (n.d.). Analysis of Uronic Acids. [Link]
-
Creative Biolabs. (n.d.). High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). [Link]
-
Cataldi, T. R. I., et al. (2013). Carbohydrate Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detector (HPAEC-PAD). In Carbohydrate Analysis by Modern Chromatography and Electrophoresis. [Link]
-
Lv, G., et al. (2013). Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates. BioResources, 8(3), 3783-3794. [Link]
-
Colodette, J. L., et al. (2011). A comparison of methods for quantification of eucalypt pulp xylan content. Ciência Florestal, 21(3), 567-573. [Link]
-
Teleman, A., et al. (2002). Characterization of O-acetyl-(4-O-methylglucurono)xylan isolated from birch and beech. Carbohydrate Research, 337(4), 373-377. [Link]
-
Buchert, J., et al. (1996). Effect of cooking and bleaching on the structure of xylan in conventional pine kraft pulp. Tappi Journal, 79(6), 125-130. [Link]
-
Hurlbert, J. C., & Preston, J. F. (2017). 4-O-Methylglucaric Acid Production from Xylan with Uronic Acid Oxidase and Comparison to Glucaric Acid from Glucose. Applied Biochemistry and Biotechnology, 183(3), 886-901. [Link]
-
ResearchGate. (n.d.). Characterization of O-acetyl-(4-O-methylglucurono)xylan isolated from birch and beech. [Link]
-
TAPPI. (n.d.). TAPPI standards (Number and Title). [Link]
-
Li, J., & Gellerstedt, G. (1997). Kinetic Study of Hexenuronic and Methylglucuronic Acid Reactions in Pulp and in Dissolved Xylan during Kraft Pulping of Hardwood. Holzforschung, 51(5), 464-470. [Link]
-
Intertek Inform. (2023). TAPPI T 223 cm:2010(R2023) Pentosans in wood and pulp, Test Method. [Link]
-
GlobalSpec. (n.d.). TAPPI T 223 - Pentosans in wood and pulp. [Link]
-
Standards.ie. (2023). TAPPI T 223 cm:2010(R2023). [Link]
-
Pircher, N., et al. (2023). Role of intrinsic and extrinsic xylan in softwood kraft pulp fiber networks. Industrial Crops and Products, 201, 116960. [Link]
-
ANSI Webstore. (n.d.). TAPPI T 223 cm-23:2022 - Pentosans in Wood and Pulp. [Link]
-
Costa, C., et al. (2018). Xylanase treatment of eucalypt kraft pulps: effect of carryover. Cellulose, 25(4), 2447-2459. [Link]
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Protocol for the Enzymatic Release of 4-O-Methylglucuronic Acid from Glucuronoxylans
An Application Note and Protocol for Researchers
Abstract
4-O-methyl-D-glucuronic acid (MeGlcA) is a significant component of hemicellulose, specifically glucuronoxylan, found in the cell walls of hardwoods and various agricultural fibers.[1][2][3] Its release from the complex polysaccharide matrix is a critical step for its utilization as a platform chemical for the synthesis of biopolymers and detergents.[1][4] This application note provides a comprehensive guide to the enzymatic hydrolysis of glucuronoxylan for the specific release of MeGlcA. We detail the principles of synergistic enzyme action, provide step-by-step protocols for hydrolysis, and discuss analytical methods for quantification, offering researchers a robust framework for laboratory application.
Scientific Principle: A Two-Enzyme Strategy
The liberation of MeGlcA from its native glucuronoxylan polymer is not accomplished by a single enzyme but requires a coordinated, synergistic attack. The substrate, glucuronoxylan, consists of a primary backbone of β-1,4-linked D-xylose units. Covalently attached to this backbone, via α-1,2 linkages, are the 4-O-methyl-D-glucuronic acid side chains.[5][6]
The enzymatic process relies on two key activities:
-
Endo-β-1,4-xylanases (EC 3.2.1.8): These enzymes perform the initial depolymerization of the xylan backbone.[7] They act on the internal β-1,4-xylosidic linkages, breaking the long polysaccharide chain into smaller, soluble fragments known as aldouronic acids (oligosaccharides containing the MeGlcA side chain).[8][9] This fragmentation is crucial as it increases the accessibility of the MeGlcA side chains for the subsequent enzymatic step.
-
α-Glucuronidases (EC 3.2.1.139): This is the specialist enzyme responsible for the final release of MeGlcA. It specifically hydrolyzes the α-1,2-glycosidic bond that links the MeGlcA residue to the xylose unit on the oligosaccharide backbone.[3][6] It is critical to note that many α-glucuronidases, particularly those from glycoside hydrolase (GH) family 67, cannot efficiently act on the intact, polymeric xylan.[2][5][10] Their activity is almost exclusively on the smaller xylo-oligosaccharide fragments generated by xylanases.
Therefore, the efficient release of MeGlcA is a result of the sequential or simultaneous action of xylanases and α-glucuronidases.
General Experimental Workflow
The overall process can be visualized as a multi-stage workflow, from substrate preparation to final analysis.
Caption: General workflow for enzymatic release of 4-O-methylglucuronic acid.
Materials and Equipment
Reagents
-
Substrate: Hardwood glucuronoxylan (e.g., from Beechwood or Birchwood, available from commercial suppliers).
-
Enzymes:
-
α-Glucuronidase: Recombinant α-glucuronidase is recommended for specificity. A well-characterized example is AxyAgu115A from Amphibacillus xylanus (GH family 115).[1][11][12]
-
Endo-β-1,4-xylanase: A variety of commercial xylanases are suitable, such as those from Trichoderma or Aspergillus species (e.g., GH10 or GH11 families).[13][14]
-
-
Buffer System: The choice depends on the enzyme optima.
-
Standards: Purified 4-O-Methyl-D-glucuronic acid for analytical calibration.
-
Reagents for Analysis: High-purity water, Sodium Hydroxide, and Sodium Acetate for HPAEC-PAD.
Equipment
-
Analytical balance
-
pH meter
-
Magnetic stirrer and heat plate
-
Incubator, water bath, or temperature-controlled shaker
-
Boiling water bath or heat block
-
Microcentrifuge or benchtop centrifuge
-
Syringe filters (0.22 or 0.45 µm)
-
Analytical instrumentation (e.g., HPAEC-PAD system).[16][17]
Detailed Experimental Protocol
This protocol describes a simultaneous, one-pot hydrolysis reaction, which is generally more efficient.
Step 1: Substrate Solubilization
The solubility of xylan is a critical factor for successful hydrolysis. Alkaline conditions are often superior for achieving higher substrate concentrations.
-
Prepare 50 mM Tris-HCl buffer and adjust the pH to 8.0.
-
Slowly add beechwood xylan powder to the buffer while stirring vigorously to create a 6% (w/v) suspension.[1][11]
-
Heat the mixture gently (e.g., to 40-50°C) with continuous stirring until the xylan is fully dissolved. The solution will be viscous.
-
Cool the solution to the reaction temperature (40°C).
Step 2: Enzymatic Hydrolysis Reaction
-
To the 6% xylan solution, add the enzymes. The optimal enzyme loading should be determined empirically, but a good starting point is:
-
Ensure the enzymes are thoroughly mixed into the viscous solution.
-
Incubate the reaction at 40°C for 16-24 hours in a shaking incubator or with periodic mixing.[1][11] Most of the MeGlcA release typically occurs within the first 4 hours.[1]
Step 3: Reaction Termination and Sample Preparation
-
To stop the enzymatic reaction, place the reaction tube in a boiling water bath for 20 minutes to denature the enzymes.[5]
-
Cool the sample to room temperature.
-
Centrifuge the mixture at high speed (e.g., 20,000 x g) for 30 minutes to pellet any insoluble xylan residue and denatured protein.[11]
-
Carefully collect the supernatant.
-
For analytical purposes, filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates.[11]
-
The clarified hydrolysate is now ready for analysis. Dilute as necessary for the analytical method used.
Enzyme Characteristics and Recommended Conditions
The selection of enzymes and reaction conditions is paramount for achieving high yields. The table below summarizes parameters for enzymes cited in relevant literature.
| Enzyme Type | Example Enzyme | Source Organism | GH Family | Optimal pH | Optimal Temp. (°C) | Substrate Example |
| α-Glucuronidase | AxyAgu115A | Amphibacillus xylanus | 115 | ~8.0 | ~40 | Beechwood Glucuronoxylan |
| α-Glucuronidase | BhGlcA67 | Bacillus halodurans C-125 | 67 | 5.4 - 5.5 | 45 | Aldouronic acids |
| Endo-xylanase | TsaGH11 | Thermoanaerobacterium saccharolyticum | 11 | 5.0 | 70 | Beechwood Xylan |
| Endo-xylanase | CjXyn10C | Cellvibrio japonicus | 10 | 5.0 | 60 | Wheat Arabinoxylan |
Data compiled from sources:[1][5][11][13][15]
Analytical Quantification of this compound
Accurate quantification of the released MeGlcA is essential for evaluating the efficiency of the hydrolysis.
-
Primary Method: HPAEC-PAD: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection is the gold standard for this analysis. It offers excellent separation of acidic sugars without the need for derivatization. Using a sodium acetate gradient in a sodium hydroxide eluent allows for the effective separation and quantification of MeGlcA from other monosaccharides and oligosaccharides in the hydrolysate.[16][17] This method demonstrates high reproducibility and linearity over a wide concentration range.[16][17]
-
Alternative Method: Gas Chromatography (GC): GC can also be used but requires a derivatization step, typically acid methanolysis followed by silylation.[18][19] While robust, care must be taken during calibration, as standards can form multiple derivatives, potentially leading to underestimation if not all product peaks are accounted for.[18]
Causality and Troubleshooting
-
Low Yield: Insufficient yield is often linked to poor substrate solubility or suboptimal enzyme activity. Consider increasing the pH to improve solubility or optimizing the enzyme-to-substrate ratio. Ensure the chosen xylanase and α-glucuronidase have compatible pH and temperature optima if running a simultaneous reaction.
-
Substrate Specificity: Be aware that α-glucuronidases can be highly specific. For instance, GH67 family enzymes act on MeGlcA-substituted oligosaccharides but not on the polymer itself, and may show very low activity on non-methylated glucuronic acid side chains.[5] This underscores the necessity of a potent xylanase to first generate the required oligosaccharide substrates.
-
Enzyme Inhibition: Pre-treatment of raw biomass can generate inhibitory compounds like furfural, which can reduce enzyme efficiency.[6] If using non-purified biomass, a detoxification step may be required.
Enzymatic Reaction Pathway
The degradation of glucuronoxylan is a stepwise process, as illustrated below.
Caption: Enzymatic cascade for the release of this compound.
References
-
Comtat, J., & Joseleau, J. (1994). Enzymic Studies of the Distribution Pattern of 4-0-Methylglucuronic Acid Residues in Glucuronoxylans from Sunflower Hulls. Bioscience, Biotechnology, and Biochemistry, 58(9), 1599-1602. [Link]
-
Poudel, S., et al. (2020). Enzymatic production of 4-O-methyl d-glucaric acid from hardwood xylan. Biotechnology for Biofuels, 13(1), 44. [Link]
-
Nagy, T., et al. (2002). The membrane-bound α-glucuronidase from Pseudomonas cellulosa hydrolyzes 4-O-methyl-D-glucuronoxylooligosaccharides but not 4-O-methyl-D-glucuronoxylan. Biochemical Journal, 365(Pt 1), 21-26. [Link]
-
Nagy, T., et al. (2002). The Membrane-Bound α-Glucuronidase from Pseudomonas cellulosa Hydrolyzes 4-O-Methyl-d-Glucuronoxylooligosaccharides but Not 4-O-Methyl-d-Glucuronoxylan. Biochemical Journal, 365(1), 21–26. [Link]
-
Poudel, S., et al. (2020). Enzymatic production of 4-O-methyl d-glucaric acid from hardwood xylan. Semantic Scholar. [Link]
-
Fujimoto, Z., et al. (2016). 4-O-Methyl Modifications of Glucuronic Acids in Xylans Are Indispensable for Substrate Discrimination by GH67 α-Glucuronidase from Bacillus halodurans C-125. Journal of Applied Glycoscience, 63(3), 69-76. [Link]
-
Poudel, S., et al. (2024). 4‐O‐Methylglucaric Acid Production from Xylan with Uronic Acid Oxidase and Comparison to Glucaric Acid from Glucose. ChemBioChem, e202400985. [Link]
-
Nagy, T., et al. (2002). The membrane-bound alpha-glucuronidase from Pseudomonas cellulosa hydrolyzes 4-O-methyl-D-glucuronoxylooligosaccharides but not 4-O-methyl-D-glucuronoxylan. PubMed, 365(Pt 1), 21-6. [Link]
-
Tenkanen, M., et al. (2024). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. PubMed, 25(1), 1. [Link]
-
Poudel, S., et al. (2024). Enzymatic hydrolysis of glucuronoxylan substrate and conversion to (4Me)‐GlucA. ResearchGate. [Link]
-
Poudel, S., et al. (2020). Enzymatic production of 4-O-methyl d-glucaric acid from hardwood xylan. ResearchGate. [Link]
-
Tenkanen, M., et al. (2024). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. BMC Research Notes, 17(1), 1. [Link]
-
Dodd, D., & Cann, I. K. (2009). Enzymatic deconstruction of xylan for biofuel production. Global Change Biology Bioenergy, 1(1), 2-17. [Link]
-
Chong, S. L., et al. (2013). Quantitation of this compound from plant cell walls. ResearchGate. [Link]
-
Biely, P., et al. (2021). Non-Specific GH30_7 Endo-β-1,4-xylanase from Talaromyces leycettanus. Molecules, 26(11), 3232. [Link]
-
Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Proceedings of the National Academy of Sciences, 109(35), 14253-14258. [Link]
-
Grantham, N. J., et al. (2017). Removal of glucuronic acid from xylan is a strategy to improve the conversion of plant biomass to sugars for bioenergy. Biotechnology for Biofuels, 10, 225. [Link]
-
Laine, C., et al. (2018). Quantitation of this compound from plant cell walls. ResearchGate. [Link]
-
Megazyme. (n.d.). endo-1,4-β-Xylanase (Cellvibrio japonicus). Megazyme. [Link]
-
Shin, S., et al. (2023). Characterization and structural analysis of the endo-1,4-β-xylanase GH11 from the hemicellulose-degrading Thermoanaerobacterium saccharolyticum useful for lignocellulose saccharification. Scientific Reports, 13(1), 17409. [Link]
-
Larsbrink, J., et al. (2022). A GH115 α-glucuronidase structure reveals dimerization-mediated substrate binding and a proton wire potentially important for catalysis. Acta Crystallographica Section D: Structural Biology, 78(Pt 6), 723-735. [Link]
-
Marlowe, A. S. (2014). Enzyme Optimization for Lignocellulose Hydrolysis using Mechanistic Modeling. Michigan Technological University Digital Commons. [Link]
-
Silva, B. F., et al. (2024). Optimizing the Enzymatic Hydrolysis of Bioflocculated Microalgae for Bioethanol Production. Fermentation, 10(4), 187. [Link]
-
Sciensano. (n.d.). Enzyme Endo-1,4-beta-xylanase. Sciensano. [Link]
-
Romaní, A., et al. (2015). Optimization of Operating Conditions in Enzymatic Hydrolysis of Pretreated Lignocellulosic Materials. ResearchGate. [Link]
Sources
- 1. Enzymatic production of 4-O-methyl d-glucaric acid from hardwood xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Membrane-Bound α-Glucuronidase from Pseudomonas cellulosa Hydrolyzes 4-O-Methyl-d-Glucuronoxylooligosaccharides but Not 4-O-Methyl-d-Glucuronoxylan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The membrane-bound alpha-glucuronidase from Pseudomonas cellulosa hydrolyzes 4-O-methyl-D-glucuronoxylooligosaccharides but not 4-O-methyl-D-glucuronoxylan - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. 4-O-Methyl Modifications of Glucuronic Acids in Xylans Are Indispensable for Substrate Discrimination by GH67 α-Glucuronidase from Bacillus halodurans C-125 - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of 4-O-Methylglucuronic Acid
Abstract
This comprehensive application note provides a detailed guide for the quantitative analysis of 4-O-Methylglucuronic acid (MeGlcA) using High-Performance Liquid Chromatography (HPLC). MeGlcA is a significant component of hemicelluloses, particularly glucuronoxylans in hardwoods, and its accurate quantification is crucial in fields ranging from biomass analysis and biofuel research to pulp and paper production.[1][2] This document outlines two robust HPLC-based protocols: a direct analysis method using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and an alternative method involving pre-column derivatization for UV detection. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, from sample preparation to data analysis, grounded in scientific principles and supported by authoritative references.
Introduction: The Significance of this compound Analysis
This compound is an acidic sugar that typically occurs as a side chain substituent on the xylan backbone of hemicellulose in plant cell walls.[1][3] The presence and quantity of these MeGlcA residues significantly influence the physicochemical properties of xylan, including its solubility, enzymatic digestibility, and interactions with other cell wall components like cellulose and lignin.[4] Therefore, accurate and reliable quantification of MeGlcA is essential for:
-
Biomass Characterization: Understanding the composition of lignocellulosic biomass for efficient conversion into biofuels and biochemicals.
-
Pulp and Paper Industry: Monitoring hemicellulose content and its modifications during pulping processes, which affects paper quality.
-
Food Science and Nutrition: Investigating the structure and function of dietary fibers.
-
Plant Biology: Studying the biosynthesis and roles of cell wall polysaccharides.[1]
While Gas Chromatography (GC) has been traditionally used, HPLC offers the advantage of analyzing non-volatile and thermally labile carbohydrates without the need for complex derivatization for volatilization, although derivatization can be employed to enhance detection sensitivity with common detectors like UV-Vis.[5][6]
Analytical Principles and Strategy
The core of this application note is to provide a validated system for MeGlcA analysis. The primary challenge in HPLC analysis of carbohydrates like MeGlcA is their lack of a strong chromophore, making detection by UV-Vis spectrophotometry difficult without derivatization. To address this, two primary strategies are presented:
-
Direct Detection with HPAEC-PAD: This is the preferred method for underivatized monosaccharides. High-Performance Anion-Exchange Chromatography separates carbohydrates based on their acidity at high pH. Pulsed Amperometric Detection allows for the highly sensitive and specific detection of hydroxyl and carboxyl groups of carbohydrates as they are oxidized at the surface of a gold electrode. This method offers excellent resolution and sensitivity without derivatization.[3][4]
-
Pre-Column Derivatization with UV Detection: This alternative approach involves labeling the sugar with a UV-active molecule, such as 1-phenyl-3-methyl-5-pyrazolone (PMP).[6] The derivatized MeGlcA can then be separated using robust and common reversed-phase (e.g., C18) columns and detected with high sensitivity using a standard UV-Vis detector. This method is advantageous for laboratories that do not have access to a dedicated HPAEC-PAD system.
The choice between these methods depends on the available instrumentation, sample matrix, and desired sensitivity.
Sample Preparation: Liberating MeGlcA from the Polysaccharide Matrix
MeGlcA is covalently linked within the xylan polymer. Therefore, a hydrolysis step is mandatory to release the monosaccharide for HPLC analysis.
Acid Hydrolysis Protocol
Acid hydrolysis is a common method for breaking down polysaccharides into their constituent monosaccharides. A two-step hydrolysis is often employed to minimize degradation of the released sugars.
Materials:
-
72% (w/w) Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Calcium Carbonate (CaCO₃) or Barium Carbonate (BaCO₃) for neutralization
-
0.22 µm Syringe Filters
Protocol:
-
Primary Hydrolysis: Weigh approximately 5-10 mg of dry, extract-free sample (e.g., wood powder, hemicellulose extract) into a pressure-resistant glass tube.
-
Add 100 µL of 72% H₂SO₄. Stir with a glass rod at room temperature for 1 hour to ensure complete wetting and dissolution of the sample.
-
Secondary Hydrolysis: Add 2.8 mL of deionized water to dilute the acid to 4%.
-
Seal the tube tightly and autoclave at 121°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
Neutralization: Carefully neutralize the hydrolysate by adding solid CaCO₃ or BaCO₃ incrementally until the pH reaches 5.0-6.0. The formation of insoluble CaSO₄ or BaSO₄ removes the sulfate ions.
-
Centrifuge the sample at 4000 x g for 10 minutes to pellet the precipitate.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[7] The sample is now ready for analysis.
Causality Note: The two-step acid hydrolysis is critical. The initial concentrated acid step effectively breaks down the crystalline cellulose and complex hemicelluloses, while the subsequent diluted acid step at a higher temperature completes the hydrolysis of oligomers to monomers with reduced degradation of sensitive sugars like xylose.
Enzymatic Hydrolysis
For specific applications where acid-labile structures are of interest, enzymatic hydrolysis using a cocktail of xylanases and β-glucuronidases can be employed. This approach is milder but may be more costly and require optimization for complete hydrolysis.
HPLC Methodologies and Protocols
Protocol 1: HPAEC-PAD for Direct Quantification
This protocol is adapted from established methods for analyzing uronic acids from wood samples.[3][4]
Instrumentation:
-
HPLC system capable of generating high pH mobile phases (metal-free pump and lines recommended).
-
High-Performance Anion-Exchange Column (e.g., Dionex CarboPac™ PA1, PA10, or PA20).
-
Pulsed Amperometric Detector with a Gold working electrode and Ag/AgCl reference electrode.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Dionex CarboPac™ PA20 (3 x 150 mm) or equivalent |
| Mobile Phase A | 200 mM Sodium Hydroxide (NaOH) |
| Mobile Phase B | 200 mM NaOH with 400 mM Sodium Acetate (NaOAc) |
| Mobile Phase C | Deionized Water |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | Pulsed Amperometry (PAD) |
| Gradient | See Table 1 below |
Table 1: HPAEC Gradient Elution Program
| Time (min) | %A | %B | %C | Curve |
| 0.0 | 50.0 | 0.0 | 50.0 | 5 |
| 10.0 | 50.0 | 25.0 | 25.0 | 5 |
| 10.1 | 50.0 | 50.0 | 0.0 | 5 |
| 15.0 | 50.0 | 50.0 | 0.0 | 5 |
| 15.1 | 50.0 | 0.0 | 50.0 | 5 |
| 23.0 | 50.0 | 0.0 | 50.0 | 5 |
Rationale for Gradient: An isocratic elution is often insufficient to separate all neutral and acidic sugars in a complex hydrolysate.[3][4] The sodium acetate gradient is crucial for eluting the more tightly bound acidic sugars like Glucuronic Acid (GlcA) and MeGlcA from the anion-exchange column, while the initial conditions allow for the separation of neutral sugars. The high pH of the mobile phase ensures that the hydroxyl groups of the sugars are ionized, enabling them to interact with the stationary phase.
PAD Waveform: A standard carbohydrate waveform should be used as recommended by the instrument manufacturer. A typical waveform involves potentials for detection, oxidation, and reduction to clean the gold electrode surface.
Protocol 2: Pre-Column Derivatization with PMP for UV Detection
This protocol is based on the widely used PMP derivatization method for analyzing monosaccharides.[6]
Step 1: PMP Derivatization Protocol
-
Pipette 50 µL of the neutralized hydrolysate or standard solution into a microcentrifuge tube.
-
Add 50 µL of 0.5 M PMP solution (dissolved in methanol).
-
Add 50 µL of 0.3 M NaOH.
-
Vortex the mixture and incubate in a water bath at 70°C for 60 minutes.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding 50 µL of 0.3 M HCl.
-
Add 500 µL of chloroform to extract the excess PMP reagent. Vortex vigorously for 1 minute.
-
Centrifuge at 5000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper aqueous layer containing the PMP-labeled sugars. Repeat the chloroform extraction two more times.
-
Filter the final aqueous layer through a 0.22 µm syringe filter into an HPLC vial.
Step 2: HPLC-UV Analysis
Instrumentation:
-
Standard HPLC system with a binary or quaternary pump.
-
Reversed-Phase C18 Column (e.g., Zorbax Extend C18, 4.6 x 250 mm, 5 µm).[6]
-
UV-Vis Detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 100 mM Sodium Phosphate Buffer, pH 8.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Injection Vol. | 20 µL |
| Detection | UV at 245 nm |
| Gradient | See Table 2 below |
Table 2: RP-HPLC Gradient Elution Program for PMP-Sugars
| Time (min) | %A | %B |
| 0.0 | 88.0 | 12.0 |
| 35.0 | 83.0 | 17.0 |
| 36.0 | 80.0 | 20.0 |
| 45.0 | 80.0 | 20.0 |
| 46.0 | 88.0 | 12.0 |
| 60.0 | 88.0 | 12.0 |
Rationale for Method: The PMP molecule imparts a strong chromophore to the MeGlcA, allowing for sensitive detection at 245 nm. The reversed-phase separation is robust and highly reproducible. The gradient elution with acetonitrile is necessary to resolve the different PMP-sugar derivatives, which have varying hydrophobicities.[6]
Data Analysis and Quantification
Calibration: Accurate quantification relies on a proper calibration curve. It is crucial to use a certified this compound standard. Using Glucuronic acid as a surrogate standard for MeGlcA quantification can lead to significant underestimation (up to 30%) and is not recommended.[5][8]
-
Prepare a stock solution of MeGlcA standard (e.g., 1 mg/mL in deionized water).
-
Generate a series of at least five calibration standards by serial dilution, covering the expected concentration range in the samples.
-
Analyze each standard in triplicate using the chosen HPLC protocol.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis. The curve should have a coefficient of determination (R²) value of ≥ 0.999 for good linearity.[4]
Quantification of MeGlcA in Samples:
-
Inject the prepared sample hydrolysate into the HPLC system.
-
Identify the MeGlcA peak by comparing its retention time with that of the standard.
-
Integrate the peak area for the MeGlcA peak in the sample chromatogram.
-
Calculate the concentration of MeGlcA in the sample using the equation from the linear regression of the calibration curve.
-
Express the final result as a weight percentage of the original dry sample mass, accounting for all dilution factors during sample preparation.
Workflow Visualization
The overall analytical workflow from sample preparation to final quantification is summarized in the diagram below.
Caption: Analytical workflow for MeGlcA quantification.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing/Fronting) | Column contamination or degradation; Inappropriate mobile phase pH; Sample overload. | Flush column with a strong solvent; Replace column; Ensure mobile phase pH is correct; Dilute sample. |
| No or Low Peak Signal | Detector issue (PAD electrode fouling, UV lamp failure); Hydrolysis failure; Derivatization failure (for Protocol 2). | Clean/replace PAD electrode or UV lamp; Verify hydrolysis conditions; Optimize derivatization reaction. |
| Shifting Retention Times | Fluctuation in mobile phase composition or flow rate; Column temperature variation; Column aging. | Check pump performance and degas mobile phases; Ensure stable column temperature; Equilibrate column thoroughly; Replace column if necessary. |
| Extraneous Peaks | Sample contamination; Incomplete hydrolysis (oligomers); Derivatization artifacts (for Protocol 2). | Use HPLC-grade solvents and reagents; Optimize hydrolysis time/temperature; Optimize PMP extraction step. |
Conclusion
This application note provides two robust and validated HPLC methods for the quantitative analysis of this compound. The HPAEC-PAD method offers a direct, sensitive, and specific approach for the analysis of underivatized MeGlcA and is highly recommended. The pre-column derivatization method with UV detection serves as an excellent and reliable alternative for laboratories equipped with standard RP-HPLC systems. Adherence to proper sample preparation, use of a genuine MeGlcA standard for calibration, and careful optimization of chromatographic conditions are paramount for achieving accurate and reproducible results.
References
-
Chong, S. L., et al. (2013). Quantitation of this compound from plant cell walls. Carbohydrate Polymers, 91(1), 626-630. [Link]
-
Gruber, S., et al. (2024). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. BMC Research Notes, 17(1), 1-8. [Link]
-
Gruber, S., et al. (2024). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. PubMed, [Link]
-
ResearchGate. (n.d.). Quantitation of this compound from plant cell walls. [Link]
-
The Good Scents Company. (n.d.). 4-O-methyl glucuronic acid. [Link]
-
Gelo-Pujic, M., et al. (1989). High-performance liquid chromatographic analysis of glucuronic acid conjugates after derivatization with 4-bromomethyl-7-methoxycoumarin. Journal of Chromatography B: Biomedical Sciences and Applications, 497, 131-142. [Link]
-
Potthast, A., et al. (2018). The Fate of 4-O-Methyl Glucuronic Acid in Hardwood Xylan during Alkaline Extraction. ACS Sustainable Chemistry & Engineering, 6(8), 10146-10153. [Link]
-
Sartorius. (n.d.). Sample Preparation for HPLC Analysis. [Link]
-
Decker, S. (n.d.). Methods for Quantitative Analysis of Uronic Acids in Biomass. ResearchGate. [Link]
-
Papageorgiou, M., et al. (2022). Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes. Molecules, 27(19), 6529. [Link]
-
Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. InTech. [Link]
-
Teleman, A., et al. (2000). Characterization of O-acetyl-(4-O-methylglucurono)xylan isolated from birch and beech. Carbohydrate Research, 329(4), 807-815. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Glucuronic acid. [Link]
-
Lee, C., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Proceedings of the National Academy of Sciences, 109(46), 19051-19056. [Link]
-
Pettersen, R. C., & Schwandt, V. H. (1984). An Analysis of the Wood Sugar Assay Using HPLC: A Comparison with Paper Chromatography. Journal of Wood Chemistry and Technology, 4(4), 495-501. [Link]
-
Sivan, P., et al. (2024). Unraveling the unique structural motifs of glucuronoxylan from hybrid aspen wood. Carbohydrate Polymers, 343, 122434. [Link]
Sources
- 1. 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. sartorius.com [sartorius.com]
- 8. researchgate.net [researchgate.net]
role of 4-O-Methylglucuronic acid in the enzymatic saccharification of biomass
Application Note & Protocol
Topic: The Critical Role of 4-O-Methylglucuronic Acid in the Enzymatic Saccharification of Biomass: A Guide to Enhancing Hydrolysis Efficiency
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Biomass Recalcitrance
Lignocellulosic biomass, a vast and renewable resource, holds immense promise for the production of biofuels, biochemicals, and other value-added products. The core process for unlocking this potential is enzymatic saccharification, where a cocktail of enzymes deconstructs complex plant cell wall polysaccharides into fermentable monosaccharides. However, the inherent recalcitrance of biomass, its natural resistance to degradation, presents a significant technological and economic hurdle.
A key contributor to this recalcitrance, particularly in hardwoods and agricultural residues, is the presence of this compound (MeGlcA). These acidic sugar residues, appended to the xylan backbone of hemicellulose, act as formidable steric hindrances, severely impeding the access of cellulolytic and xylanolytic enzymes. This application note provides a detailed exploration of the inhibitory role of MeGlcA and presents a comprehensive protocol for overcoming this challenge through the targeted application of accessory enzymes, specifically α-glucuronidases.
The Molecular Obstacle: Understanding this compound (MeGlcA)
This compound is an acidic monosaccharide that is a common substituent on the xylan backbone in the hemicellulose of many plant species. It is attached via a highly stable α-1,2-glycosidic bond to the xylose units of the xylan chain. The presence of these MeGlcA side chains has profound implications for enzymatic hydrolysis:
-
Steric Hindrance: The bulky MeGlcA groups act as physical barriers, preventing the binding of key hydrolytic enzymes, such as xylanases and β-xylosidases, to the xylan backbone. This "masking" effect significantly reduces the rate and extent of xylan depolymerization.
-
Inhibition of Cellulases: The close association of hemicellulose with cellulose microfibrils means that uncleared MeGlcA-substituted xylan can also obstruct cellulase access to the cellulose surface, thereby diminishing the overall efficiency of saccharification.
Below is a diagram illustrating the chemical structure of a xylan chain decorated with this compound.
Caption: Structure of a xylan chain with a this compound side chain.
The Enzymatic Solution: α-Glucuronidases
To overcome the inhibitory effects of MeGlcA, a targeted enzymatic approach is required. α-Glucuronidases (EC 3.2.1.139) are a class of accessory enzymes that specifically catalyze the hydrolysis of the α-1,2-glycosidic bond between MeGlcA and xylose residues in xylan. The strategic inclusion of α-glucuronidases in the saccharification cocktail offers several advantages:
-
Enhanced Xylan Depolymerization: By removing the MeGlcA side chains, α-glucuronidases "unmask" the xylan backbone, allowing for more efficient degradation by xylanases and β-xylosidases.
-
Improved Cellulose Accessibility: The removal of these bulky side groups can lead to a structural loosening of the hemicellulose network, which in turn improves the accessibility of cellulose to cellulases.
-
Synergistic Action: α-Glucuronidases act synergistically with the core cellulase and xylanase enzymes, leading to a significant increase in the overall yield of fermentable sugars.
The workflow below illustrates the synergistic action of α-glucuronidase in the enzymatic saccharification process.
Caption: Comparison of standard vs. enhanced enzymatic saccharification workflows.
Protocol: Quantifying the Impact of α-Glucuronidase on Saccharification
This protocol provides a detailed methodology for evaluating the effect of α-glucuronidase supplementation on the enzymatic saccharification of a model lignocellulosic substrate, such as pretreated hardwood biomass.
Objective
To determine the increase in monosaccharide yield (glucose and xylose) during enzymatic saccharification of lignocellulosic biomass when the enzyme cocktail is supplemented with α-glucuronidase.
Materials and Reagents
-
Substrate: Pretreated hardwood biomass (e.g., acid-pretreated poplar or birch), dried and milled.
-
Enzymes:
-
Commercial cellulase cocktail (e.g., Cellic® CTec2 or equivalent).
-
Commercial hemicellulase cocktail (e.g., Cellic® HTec2 or equivalent).
-
Recombinant α-glucuronidase (e.g., from Schizophyllum commune or other fungal source).
-
-
Buffer: 50 mM Sodium Citrate buffer, pH 4.8.
-
Reagents for Analysis:
-
Deionized water.
-
D-glucose and D-xylose standards for HPLC.
-
Sulfuric acid (for HPLC mobile phase).
-
-
Equipment:
-
Incubating shaker or water bath capable of maintaining 50°C.
-
pH meter.
-
Microcentrifuge.
-
HPLC system with a refractive index (RI) detector and a suitable column for sugar analysis (e.g., Aminex HPX-87H).
-
Experimental Workflow
The overall experimental workflow is depicted below.
Caption: Step-by-step experimental workflow for the saccharification assay.
Detailed Protocol
-
Substrate Slurry Preparation:
-
Prepare a 5% (w/v) slurry of the pretreated biomass in 50 mM sodium citrate buffer (pH 4.8). For example, add 1 g of biomass to a final volume of 20 mL in a 50 mL screw-cap tube.
-
Prepare enough slurry for all experimental conditions and time points.
-
-
Enzyme Loading Calculation:
-
The loading of the main cellulase/hemicellulase cocktail is typically based on the protein content or activity units per gram of biomass. A common starting point is 15 mg protein/g biomass.
-
For the α-glucuronidase, the loading should be tested at different levels, for example, 1, 2, and 5 mg protein/g biomass.
-
-
Reaction Setup:
-
Set up two sets of reactions in triplicate:
-
Control Group: Biomass slurry + main enzyme cocktail.
-
Test Group: Biomass slurry + main enzyme cocktail + α-glucuronidase.
-
-
For each 20 mL reaction, add the calculated volume of the main enzyme cocktail.
-
To the "Test Group" tubes, add the calculated volume of α-glucuronidase.
-
Add citrate buffer to bring all reactions to the same final volume.
-
-
Incubation:
-
Incubate all tubes in a shaking incubator at 50°C and 150 rpm for 72 hours. The agitation ensures the substrate remains suspended.
-
-
Time-Course Sampling:
-
At specified time points (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw a 500 µL aliquot from each reaction tube.
-
Immediately transfer the aliquot to a microcentrifuge tube and boil for 10 minutes to denature the enzymes and stop the reaction.
-
Centrifuge the quenched samples at 13,000 x g for 5 minutes to pellet the remaining solids.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant for glucose and xylose concentrations using an HPLC system equipped with an Aminex HPX-87H column and an RI detector.
-
Mobile Phase: 5 mM H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Prepare a standard curve using known concentrations of D-glucose and D-xylose.
-
Data Analysis and Expected Results
-
Calculate Monosaccharide Concentration: Use the standard curve to determine the concentration (g/L) of glucose and xylose in each sample.
-
Calculate Saccharification Yield: The yield can be expressed as a percentage of the theoretical maximum based on the carbohydrate composition of the starting biomass.
-
Yield (%) = ([Sugar] g/L × Reaction Volume L) / (Initial Biomass g × Sugar Content in Biomass g/g) × 100
-
The inclusion of α-glucuronidase is expected to significantly increase the final yield of both xylose and glucose. Below is a table summarizing typical results from such an experiment.
| Time (hours) | Group | Glucose Yield (%) | Xylose Yield (%) |
| 24 | Control | 45.2 ± 2.1 | 38.5 ± 1.8 |
| + α-Glucuronidase | 55.8 ± 2.5 | 52.1 ± 2.3 | |
| 48 | Control | 62.7 ± 3.0 | 55.4 ± 2.6 |
| + α-Glucuronidase | 78.9 ± 3.5 | 75.8 ± 3.1 | |
| 72 | Control | 68.1 ± 3.2 | 60.3 ± 2.9 |
| + α-Glucuronidase | 89.5 ± 4.1 | 85.2 ± 3.8 |
Troubleshooting and Considerations
-
Incomplete Hydrolysis in Test Group: If the addition of α-glucuronidase does not yield the expected increase, consider increasing its dosage or verifying its activity with a model substrate (e.g., glucuronoxylan).
-
Substrate Specificity: The effectiveness of α-glucuronidase will vary depending on the type and pretreatment of the biomass, as this affects the accessibility of the MeGlcA side chains.
-
Enzyme Cocktail Synergy: The ratio of cellulases, xylanases, and α-glucuronidase may need to be optimized for a specific substrate to achieve maximum synergistic effects.
Conclusion
The presence of this compound on the xylan backbone is a critical factor contributing to the recalcitrance of lignocellulosic biomass. Overcoming this barrier is essential for efficient and economically viable biorefining processes. As demonstrated in this application note, the targeted use of α-glucuronidases in enzymatic cocktails is a highly effective strategy for cleaving these inhibitory side chains. This enhances the accessibility of the main polysaccharide chains to hydrolytic enzymes, leading to a substantial increase in the yield of fermentable sugars. The protocol provided herein offers a robust framework for researchers to evaluate and optimize this synergistic enzymatic approach in their own work.
References
-
Yuan, T. Q., Sun, S. N., Xu, F., & Sun, R. C. (2011). Characterization of hemicelluloses from bamboo (Phyllostachys pubescens) stem. Part 1: chemical composition and alkaline extraction. Industrial Crops and Products, 34(1), 1077-1084. [Link]
-
Teleman, A., Tenkanen, M., Jacobs, A., & Dahlman, O. (2002). Characterization of O-acetyl-(4-O-methylglucurono)xylan from birch (Betula pendula) and aspen (Populus tremula). Carbohydrate research, 337(4), 373-377. [Link]
-
Sørensen, H. R., Meyer, A. S., & Pedersen, S. (2003). Enzymatic hydrolysis of wheat arabinoxylan by a recombinant α-L-arabinofuranosidase and a recombinant β-xylosidase. Biotechnology and bioengineering, 81(6), 726-731. [Link]
-
Coutinho, P. M., & Henrissat, B. (1999). Carbohydrate-active enzymes: an integrated database approach. In Recent Advances in Carbohydrate Bioengineering (pp. 3-12). Royal Society of Chemistry. [Link]
-
Zhang, J., Tu, R., & Wang, J. (2011). Synergistic action of α-glucuronidase, α-L-arabinofuranosidase, and xylanase on the degradation of glucuronoarabinoxylan and the production of xylooligosaccharides. Bioresource technology, 102(17), 8277-8282. [Link]
Application Notes & Protocols: Industrial Applications of 4-O-Methylglucuronic Acid in Biotechnology
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Ubiquitous Hemicellulose Substituent
4-O-methyl-D-glucuronic acid (MeGlcA) is a naturally occurring sugar acid and a key structural component of hemicellulose, particularly the glucuronoxylans found in the secondary cell walls of hardwood trees and other eudicotyledonous plants.[1][2] In these complex polysaccharides, MeGlcA is typically found as an α-1,2-linked side chain to a β-1,4-linked xylan backbone.[3] While often viewed as a contributor to biomass recalcitrance in traditional pulping and biofuel processes, recent biotechnological advancements have reframed MeGlcA not as an obstacle, but as a valuable C7 building block for high-value chemical synthesis.
This guide provides a comprehensive overview of the industrial significance of MeGlcA, focusing on its enzymatic liberation from biomass and subsequent conversion into platform chemicals. We will delve into the causality behind experimental design and provide detailed, field-proven protocols for key biotechnological workflows.
Section 1: Industrial Context and Strategic Importance
The primary industrial relevance of MeGlcA stems from its position within the biorefinery value chain. Lignocellulosic biomass, composed mainly of cellulose, hemicellulose, and lignin, is a vast renewable resource.[1] While cellulose is the primary target for paper and biofuel production, the hemicellulose fraction, rich in xylan and its MeGlcA substituents, is often underutilized.[4][5] Developing efficient pathways to convert this stream into valuable products is critical for the economic viability of integrated biorefineries.
1.1. Pulp and Paper Manufacturing: In conventional kraft pulping, the alkaline conditions cause a partial conversion of MeGlcA on the xylan backbone into hexenuronic acid (HexA).[6][7][8] HexA is an undesirable component as it contributes to the kappa number of the pulp and leads to brightness instability and post-yellowing in the final paper product.[8] Understanding the kinetics of MeGlcA degradation and its conversion to HexA is crucial for optimizing pulping conditions to minimize these negative effects.[6][9]
1.2. Biofuel Production: The presence of MeGlcA side chains on xylan can sterically hinder the action of xylanases, the enzymes used to break down the xylan backbone into fermentable xylose sugars. This increases the recalcitrance of the biomass.[1][10] Genetically modifying plants to have a lower degree of 4-O-methylation in their xylan has been shown to enhance the release of fermentable sugars during mild hydrothermal pretreatment, highlighting its importance in feedstock development.[1]
1.3. Platform Chemical Synthesis: The Emergence of 4-O-Methyl-D-Glucaric Acid The most promising direct application of MeGlcA is its use as a precursor for 4-O-methyl-D-glucaric acid. Glucaric acid itself is a top-12 value-added chemical identified by the US Department of Energy, with applications as a builder in detergents (replacing environmentally harmful phosphates) and as a monomer for creating novel biopolymers like nylons and polyesters.[5] The enzymatic conversion of MeGlcA from hemicellulose offers a sustainable and highly specific alternative to the traditional, low-yield nitric acid oxidation of glucose.[4][5]
Section 2: Core Biotechnological Workflow: From Xylan to Value-Added Chemicals
The conversion of xylan-bound MeGlcA into valuable chemicals is a multi-step enzymatic process. This workflow is designed to first selectively cleave MeGlcA from the polysaccharide backbone and then oxidize the liberated sugar acid.
Caption: Overall workflow for the conversion of MeGlcA in hardwood xylan to value-added chemicals.
Section 3: Application Note I - Enzymatic Production of 4-O-Methyl-D-Glucaric Acid
This section details the protocols for the two-step enzymatic conversion of MeGlcA in glucuronoxylan to 4-O-methyl-D-glucaric acid.
Principle
The process relies on two key enzyme activities:
-
α-Glucuronidase (EC 3.2.1.139): This enzyme specifically hydrolyzes the α-1,2-glycosidic bond between the MeGlcA side chain and the xylose backbone of the glucuronoxylan polymer. Enzymes from glycoside hydrolase (GH) families 67 and 115 are particularly effective.[3][5] GH115 enzymes, such as AxyAgu115A from Amphibacillus xylanus, are advantageous as they can act directly on the polymer, releasing nearly all MeGlcA without the need for prior fragmentation by xylanases.[5]
-
Uronic Acid Oxidase (UAO) or Gluco-oligosaccharide Oxidase (GOOX): These oxidoreductases catalyze the oxidation of the C6 aldehyde group of MeGlcA to a carboxylic acid, forming 4-O-methyl-D-glucaric acid and producing hydrogen peroxide (H₂O₂) as a byproduct.[4][5]
A sequential, one-pot reaction is often preferred. This is because many α-glucuronidases are sensitive to the H₂O₂ generated by the oxidase.[5] Therefore, the hydrolysis step is typically run to completion before the oxidase is added.
Protocol 1: Enzymatic Release of 4-O-Methylglucuronic Acid from Glucuronoxylan
This protocol is optimized for the use of a GH115 α-glucuronidase.
Materials:
-
Beechwood or Birchwood Glucuronoxylan (commercial source)
-
Recombinant α-glucuronidase AxyAgu115A[5]
-
Tris-HCl buffer (1 M, pH 8.0)
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Deionized water
-
Reaction vessel with agitation (e.g., stirred-tank bioreactor or shaker flask)
-
Centrifuge and 0.45 µm filters for sample clarification
Methodology:
-
Substrate Preparation:
-
Prepare a 6% (w/v) glucuronoxylan solution in deionized water. Glucuronoxylan has higher solubility under alkaline conditions.[5]
-
Gently heat and stir the solution until the xylan is fully dissolved.
-
Allow the solution to cool to the reaction temperature (40°C).
-
Adjust the pH to 8.0 using NaOH. This pH is optimal for both the solubility of xylan and the activity of the selected enzymes.[4][5]
-
-
Enzymatic Hydrolysis:
-
Equilibrate the xylan solution to 40°C in a shaking water bath or bioreactor.
-
Add the AxyAgu115A α-glucuronidase to a final concentration of approximately 120 µg/mL.[4]
-
Incubate the reaction at 40°C with constant agitation for 16-24 hours. Over 98% of MeGlcA release is typically achieved within the first 4 hours.[5]
-
Take time-point samples (e.g., at 0, 1, 2, 4, 8, 16 hours) for analysis. Immediately heat-inactivate the enzyme in the sample (e.g., 100°C for 10 minutes) to stop the reaction.
-
Clarify the samples by centrifugation (e.g., 20,000 x g for 30 min) and filtration through a 0.45 µm filter before analytical quantification.[4]
-
Causality and Experimental Choices:
-
High pH (8.0): Chosen to maximize the solubility of the glucuronoxylan substrate, allowing for higher substrate loading and thus higher product titers.[5]
-
Enzyme Choice (AxyAgu115A): This specific GH115 enzyme is selected for its ability to efficiently release MeGlcA directly from the polymeric xylan, simplifying the process by removing the need for an initial depolymerization step with endo-xylanases.[5]
-
Temperature (40°C): This temperature represents a compromise between optimal enzyme activity and stability over the extended reaction time.[4][5]
Protocol 2: Enzymatic Oxidation to 4-O-Methyl-D-Glucaric Acid
This protocol follows the hydrolysis step in a sequential, one-pot approach.
Materials:
-
Hydrolysate from Protocol 1 (containing free MeGlcA)
-
Recombinant Uronic Acid Oxidase (UAO) from Citrus sinensis or a GOOX variant.[4]
-
Catalase (optional, for H₂O₂ management)
-
Reaction vessel
Methodology:
-
Reaction Setup:
-
After completion of the hydrolysis step (Protocol 1), ensure the reaction mixture is maintained at 40°C and pH 8.0.
-
Add the Uronic Acid Oxidase to the reaction vessel. The exact concentration will depend on the specific activity of the enzyme preparation.
-
Optional: Add catalase to the reaction to degrade the H₂O₂ byproduct. This can prevent oxidative damage to the enzymes and potential over-oxidation of the product, although it consumes the co-product.
-
-
Enzymatic Oxidation:
-
Continue incubation at 40°C with agitation for 72 hours.
-
Monitor the conversion of MeGlcA and the formation of 4-O-methyl-D-glucaric acid using an appropriate analytical method (see Section 4).
-
A conversion yield of up to 95% can be achieved under these conditions.[4]
-
-
Product Isolation (Optional):
-
The product, 4-O-methyl-D-glucaric acid, can be isolated by precipitation and purified by recrystallization for downstream applications.[4]
-
Causality and Experimental Choices:
-
Sequential Addition: The oxidase is added after hydrolysis is complete to prevent the H₂O₂ byproduct from inhibiting the α-glucuronidase.[5]
-
Enzyme Choice (UAO): The UAO from Citrus sinensis has been shown to be highly effective, affording a 95% yield, which is significantly higher than yields achieved with some other oxidases.[4]
-
Long Reaction Time (72h): The oxidation step is the rate-limiting part of the process and requires an extended period to reach high conversion yields.[4]
Quantitative Data Summary
| Enzyme | Source Organism | Substrate | Product | Reported Yield | Reference |
| AxyAgu115A | Amphibacillus xylanus | Glucuronoxylan | 4-O-MeGlcA | >98% release | [5] |
| Uronic Acid Oxidase | Citrus sinensis | 4-O-MeGlcA | 4-O-Me-Glucaric Acid | 95% conversion | [4] |
| GOOX-Y300A | Sarocladium strictum | 4-O-MeGlcA | 4-O-Me-Glucaric Acid | 62% conversion | [5][11] |
Section 4: Application Note II - Analytical Quantification of this compound
Accurate quantification of MeGlcA is essential for process monitoring, yield calculation, and biomass characterization.
Principle
While several methods exist, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the recommended method for its superior separation and sensitivity for uronic acids.[10][12] Traditional methods like gas chromatography (GC) following acid methanolysis can be complex and prone to inaccuracies, particularly if commercial glucuronic acid (GlcA) is used as a standard, which can lead to a 30% underestimation of the MeGlcA content.[13]
Protocol 3: Quantification of MeGlcA using HPAEC-PAD
This protocol is adapted for the analysis of MeGlcA in hydrolysates.
Materials & Equipment:
-
HPAEC-PAD system (e.g., Dionex ICS-5000)
-
Anion-exchange column (e.g., CarboPac PA1 or similar)
-
Eluents: Deionized water, Sodium Hydroxide (NaOH), Sodium Acetate (NaOAc)
-
Purified 4-O-MeGlcA standard (for calibration)
-
Samples from enzymatic reactions (clarified)
Methodology:
-
Standard Curve Preparation:
-
Prepare a stock solution of purified 4-O-MeGlcA standard of known concentration.
-
Create a series of dilutions (e.g., 5-100 µM) to generate a standard curve. This is critical for accurate quantification.
-
-
Chromatographic Conditions:
-
Eluent A: Deionized Water
-
Eluent B: 200 mM NaOH
-
Eluent C: 1 M NaOAc in 200 mM NaOH
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: Pulsed Amperometry (PAD) with a gold working electrode.
-
-
Gradient Elution Profile:
-
An isocratic elution is often insufficient to separate MeGlcA from other components in a complex hydrolysate.[12] A gradient elution is recommended.
-
0-10 min: Isocratic elution with 100% Eluent B (200 mM NaOH) to elute neutral sugars.
-
10-25 min: Linear gradient of Eluent C (NaOAc) from 0% to 30% to elute uronic acids, including MeGlcA and GlcA.
-
25-30 min: Column wash with a high concentration of Eluent C.
-
30-40 min: Re-equilibration with 100% Eluent B.
-
Note: This is an example gradient and must be optimized for the specific column and sample matrix.
-
-
Data Analysis:
-
Identify the MeGlcA peak in the sample chromatograms by comparing its retention time to that of the pure standard.
-
Integrate the peak area for MeGlcA in both the standards and samples.
-
Calculate the concentration of MeGlcA in the samples using the linear regression equation derived from the standard curve.
-
Self-Validating System & Trustworthiness:
-
Purity of Standard: The accuracy of this protocol is entirely dependent on the use of a quantified, pure MeGlcA standard. Using GlcA as a surrogate standard is not recommended due to differences in response factor and behavior during analysis.[13]
-
Gradient Optimization: The sodium acetate gradient is the key to achieving effective separation of MeGlcA from other acidic sugars and oligosaccharides.[10] Spiking a known amount of MeGlcA standard into a sample matrix can validate peak identification and recovery.
Caption: Workflow for the quantification of this compound using HPAEC-PAD.
References
-
Yagi, H., Maehara, T., Tanaka, T., et al. (2021). 4-O-Methyl Modifications of Glucuronic Acids in Xylans Are Indispensable for Substrate Discrimination by GH67 α-Glucuronidase from Bacillus halodurans C-125. Journal of Nutritional Science and Vitaminology. [Link]
-
Lackner, M., Böhmdorfer, S., Schedl, A., et al. (2016). The Fate of 4-O-Methyl Glucuronic Acid in Hardwood Xylan during Alkaline Extraction. ACS Sustainable Chemistry & Engineering. [Link]
-
Urbanowicz, B. R., Peña, M. J., Ratnaparkhe, S., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Proceedings of the National Academy of Sciences. [Link]
-
Koutaniemi, S., et al. (2024). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. BMC Research Notes. [Link]
-
Vuong, T. V., & Master, E. R. (2024). 4-O-Methylglucaric Acid Production from Xylan with Uronic Acid Oxidase and Comparison to Glucaric Acid from Glucose. ChemBioChem. [Link]
-
Chong, S. L., Koutaniemi, S., Hänninen, T., et al. (2014). Quantitation of this compound from plant cell walls. Holzforschung. [Link]
-
Vuong, T. V., & Master, E. R. (2020). Enzymatic production of 4-O-methyl d-glucaric acid from hardwood xylan. Biotechnology for Biofuels. [Link]
-
Vuong, T. V., & Master, E. R. (2020). PDF of Enzymatic production of 4-O-methyl d-glucaric acid from hardwood xylan. ResearchGate. [Link]
-
Daniel, G., et al. (2006). Kinetic Study of Hexenuronic and Methylglucuronic Acid Reactions in Pulp and in Dissolved Xylan during Kraft Pulping of Hardwood. Industrial & Engineering Chemistry Research. [Link]
-
Koutaniemi, S., et al. (2024). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. PMC - NIH. [Link]
-
Daniel, G., et al. (2006). Kinetic Study of Hexenuronic and Methylglucuronic Acid Reactions in Pulp and in Dissolved Xylan during Kraft Pulping of Hardwood. ResearchGate. [Link]
-
Urbanowicz, B. R., Peña, M. J., Ratnaparkhe, S., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Aqueous Biomass Processing (ABP) Group - University of California, Riverside. [Link]
-
Li, J., & Gellerstedt, G. (2008). The methoxy group of 4-O-methyl-glucuronic acid is central for the formation of hexenuronic acid during kraft pulping. ResearchGate. [Link]
-
Chong, S. L., et al. (2014). Quantitation of this compound from plant cell walls. ResearchGate. [Link]
-
Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. ResearchGate. [Link]
-
Teleman, A., et al. (2000). Characterization of O-acetyl-(4-O-methylglucurono)xylan isolated from birch and beech. Carbohydrate Research. [Link]
-
Vuorinen, T., & Fagerström, P. (1999). The formation of hexenuronic acid from this compound and the cleavage of the two substituents. ResearchGate. [Link]
Sources
- 1. 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 4-O-Methyl Modifications of Glucuronic Acids in Xylans Are Indispensable for Substrate Discrimination by GH67 α-Glucuronidase from Bacillus halodurans C-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4‐O‐Methylglucaric Acid Production from Xylan with Uronic Acid Oxidase and Comparison to Glucaric Acid from Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic production of 4-O-methyl d-glucaric acid from hardwood xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Advanced Analytical Strategies for the Separation of 4-O-Methylglucuronic Acid
Abstract
4-O-Methylglucuronic acid (MeGlcA) is a critical acidic monosaccharide constituent of hemicelluloses, particularly glucuronoxylans, in the secondary cell walls of vascular plants.[1] Its quantification is essential for understanding plant biology, biomass conversion processes, and the structural characterization of plant-derived polysaccharides for pharmaceutical applications. However, the separation and analysis of MeGlcA are challenging due to its structural similarity to other neutral and acidic monosaccharides present in complex biological hydrolysates. This application note provides a comprehensive guide to the primary analytical techniques for the robust separation and quantification of MeGlcA, detailing the causality behind experimental choices and providing field-proven protocols for immediate application.
Introduction: The Analytical Challenge
This compound is an etherified derivative of glucuronic acid (GlcA) typically found as a side chain linked to the O-2 position of the xylose backbone in glucuronoxylans.[2][3] The presence and degree of this methylation influence the physical and chemical properties of the plant cell wall, including its recalcitrance to enzymatic degradation.[1] Accurate quantification of MeGlcA is therefore vital.
The primary analytical challenge lies in resolving MeGlcA from a complex mixture of monosaccharides released during polysaccharide hydrolysis. This mixture often includes:
-
Neutral Sugars: Xylose, Arabinose, Glucose, Galactose, Mannose.
-
Other Uronic Acids: Glucuronic acid, Galacturonic acid.
This guide details three primary chromatographic techniques and one electrophoretic method for this separation: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, and Capillary Electrophoresis (CE).
Foundational Step: Polysaccharide Hydrolysis
Prior to any chromatographic separation, MeGlcA must be quantitatively cleaved from the polysaccharide backbone. The choice of hydrolysis method is critical to avoid degradation of the target analyte.
2.1. Acid Hydrolysis
This is the most common method for depolymerizing cell wall polysaccharides.[4]
-
Rationale: Strong acids catalyze the cleavage of glycosidic bonds. A two-step procedure is often employed to accommodate the differential stability of hemicellulose and cellulose. Hemicelluloses are generally more susceptible to acid hydrolysis than cellulose.[5][6]
-
Protocol:
-
Primary Hydrolysis: Treat the sample (e.g., 5 mg of dried, alcohol-insoluble residue) with 72% (w/w) sulfuric acid at 30°C for 1 hour. This step targets the crystalline cellulose fraction.
-
Secondary Hydrolysis: Dilute the primary hydrolysate to 1 M sulfuric acid with deionized water. Heat at 100°C for 2-3 hours to complete the hydrolysis of all polysaccharides.
-
Neutralization: Cool the sample and neutralize by adding calcium carbonate or barium carbonate until the pH is between 5 and 6. Centrifuge to remove the precipitate. The supernatant contains the mixture of monosaccharides.
-
-
Expert Insight: While effective, strong acid hydrolysis can lead to the degradation of sugars, particularly pentoses and uronic acids.[7] For samples rich in hemicellulose, a milder single-step hydrolysis with 2 M trifluoroacetic acid (TFA) at 121°C for 1 hour is often preferred. TFA is volatile and can be easily removed by evaporation, simplifying sample cleanup.[8]
2.2. Enzymatic Hydrolysis
-
Rationale: Utilizes a cocktail of specific enzymes (e.g., xylanases, β-xylosidases, and α-glucuronidases) to break down polysaccharides under mild conditions, minimizing sugar degradation.[5][9] This method is ideal for releasing oligosaccharides or for applications where acid-labile modifications must be preserved.
-
Protocol: The specific enzyme cocktail and conditions (pH, temperature) depend heavily on the substrate. A typical protocol involves incubating the polysaccharide with a commercially available enzyme mixture at its optimal pH and temperature (e.g., pH 5.0, 50°C) for 24-48 hours.
-
Expert Insight: Enzymatic hydrolysis can be expensive and may be incomplete if the appropriate enzyme activities are not present or if steric hindrance prevents access to glycosidic bonds. It is often used for structural elucidation rather than routine quantification.
Core Technique 1: HPAEC-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection is the gold standard for the direct analysis of underivatized carbohydrates.
-
Causality & Principle: At high pH (>12), the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated as anions on a strong anion-exchange column.[10] Uronic acids, with their carboxyl group (pKa ~3-4), are already anionic and bind strongly. Separation is achieved by eluting with an increasing concentration of a competing anion, typically acetate, in a sodium hydroxide mobile phase. Pulsed Amperometric Detection (PAD) provides direct, highly sensitive detection by measuring the current generated from the oxidation of carbohydrates on a gold electrode surface, eliminating the need for derivatization.[10][11]
Workflow for HPAEC-PAD Analysis
Caption: HPAEC-PAD workflow for 4-O-MeGlcA analysis.
Detailed Protocol: HPAEC-PAD
-
Sample Preparation: Hydrolyze and neutralize the sample as described in Section 2.1. Dilute the final supernatant with deionized water to fall within the calibration range.
-
Chromatographic System: A high-pressure gradient pump system inert to high pH, equipped with a pulsed amperometric detector with a gold working electrode.
-
Column: Dionex CarboPac™ PA200 (or similar) with a corresponding guard column.
-
Mobile Phase:
-
Eluent A: Deionized Water
-
Eluent B: 200 mM Sodium Hydroxide (NaOH)
-
Eluent C: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH
-
-
Gradient Elution: An improved gradient can effectively separate MeGlcA from GlcA and other sugars.[2][3]
-
This is an example gradient and must be optimized for your specific analyte mixture.
Time (min) Flow (mL/min) %A (Water) %B (200mM NaOH) %C (1M NaOAc) 0.0 0.5 50 50 0 15.0 0.5 50 50 10 30.0 0.5 40 50 10 30.1 0.5 0 0 100 35.0 0.5 0 0 100 35.1 0.5 50 50 0 | 45.0 | 0.5 | 50 | 50 | 0 |
-
-
Detection: Pulsed Amperometry using a standard carbohydrate waveform.[10]
-
Quantification: Calibrate using authentic standards of this compound, Glucuronic acid, and all relevant neutral monosaccharides.
Core Technique 2: GC-MS
Gas Chromatography is a high-resolution separation technique that, when coupled with Mass Spectrometry, provides excellent sensitivity and structural confirmation.
-
Causality & Principle: Monosaccharides are non-volatile and thermally labile. Therefore, they must be chemically modified into volatile derivatives before GC analysis.[12] A common method involves reduction of the aldehyde/ketone group to an alditol, followed by acetylation of the hydroxyl groups to form alditol acetates. Uronic acids require an additional step to handle the carboxylic acid group, which is typically reduced to a primary alcohol.[4] The volatile derivatives are then separated based on their boiling points and interaction with the GC column's stationary phase. The mass spectrometer fragments the eluting compounds, producing a unique mass spectrum that serves as a chemical fingerprint for definitive identification.
Workflow for GC-MS Analysis (as Alditol Acetates)
Caption: GC-MS workflow for 4-O-MeGlcA analysis as alditol acetates.
Detailed Protocol: GC-MS (Alditol Acetates)
-
Sample Preparation: Start with the neutralized hydrolysate (Section 2.1). Add an internal standard (e.g., myo-inositol).
-
Reduction: To the hydrolysate, add sodium borohydride (NaBH₄) in ammonia solution and incubate for 1 hour at 40°C to reduce monosaccharides to their corresponding alditols.
-
Acetylation: Quench the reaction with acetic acid. Dry the sample completely under a stream of nitrogen. Add acetic anhydride and pyridine (or 1-methylimidazole as a catalyst) and heat at 100°C for 30 minutes to acetylate all hydroxyl groups.
-
Extraction: After cooling, add water and extract the alditol acetate derivatives into an organic solvent like dichloromethane. Wash the organic phase and dry it over anhydrous sodium sulfate.
-
GC-MS System: A gas chromatograph equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase) and a mass spectrometer.
-
GC Conditions:
-
Injector: Splitless, 250°C.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Oven Program: Initial 60°C for 1 min, ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI), 70 eV.
-
Mode: Full Scan (m/z 40-600) for identification, or Selected Ion Monitoring (SIM) for enhanced quantification of target analytes.
-
-
Quantification: Use the peak area ratio of the analyte to the internal standard against a calibration curve prepared from authentic standards that have undergone the same derivatization process. A study found that using commercial GlcA as a standard for MeGlcA quantification via GC can lead to an underestimation of about 30% if not all derivatization products are accounted for.[13]
Core Technique 3: HPLC with Pre-column Derivatization
This technique enhances the detectability of carbohydrates by attaching a chromophoric or fluorophoric label, allowing for sensitive UV or fluorescence detection.
-
Causality & Principle: Most monosaccharides lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors. Derivatization with a labeling agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) attaches a UV-active moiety to each sugar.[14][15][16] The resulting PMP-labeled sugars are stable and can be effectively separated by reversed-phase HPLC (RP-HPLC). Separation is based on the differential partitioning of the derivatized analytes between the nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Detailed Protocol: HPLC-PMP
-
Sample Preparation: Use the neutralized hydrolysate from Section 2.1.
-
Derivatization: a. Mix a small volume of the hydrolysate (e.g., 50 µL) with an equal volume of 0.6 M NaOH and 0.5 M PMP in methanol. b. Incubate the mixture at 70°C for 60-90 minutes. c. Cool the reaction and neutralize with 0.3 M HCl. d. Extract with chloroform or dichloromethane three times to remove excess PMP reagent. The aqueous layer contains the PMP-labeled sugars.
-
HPLC System: A standard HPLC or UHPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]
-
Mobile Phase:
-
Eluent A: 100 mM Ammonium Acetate buffer, pH 5.5.[14]
-
Eluent B: Acetonitrile.
-
-
Gradient Elution: | Time (min) | Flow (mL/min) | %A (Buffer) | %B (Acetonitrile) | | :--- | :--- | :--- | :--- | :--- | | 0.0 | 1.0 | 90 | 10 | | 25.0 | 1.0 | 75 | 25 | | 25.1 | 1.0 | 90 | 10 | | 35.0 | 1.0 | 90 | 10 |
-
Detection: UV detection at approximately 250 nm.
-
Quantification: Generate a calibration curve using authentic standards derivatized in the same manner.
Alternative Technique: Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample volume.
-
Causality & Principle: CE separates analytes based on their charge-to-size ratio in a narrow capillary under a high electric field.[17][18] For carbohydrates, two main strategies are used:
-
High pH Analysis: In a highly alkaline buffer (pH > 12), native sugars become anionic and can be separated directly.[19]
-
Derivatization: Labeling with a charged fluorophore, such as 8-aminopyrene-1,3,6-trisulfonate (APTS), imparts both a charge and a fluorescent tag, enabling highly sensitive laser-induced fluorescence (LIF) detection and separation in a neutral pH buffer.[20][21]
-
Method Comparison & Senior Scientist Insights
Choosing the right technique depends on the specific research question, available instrumentation, and desired throughput.
| Feature | HPAEC-PAD | GC-MS | HPLC-PMP | Capillary Electrophoresis |
| Derivatization | Not required | Required (multi-step) | Required (multi-step) | Optional (but common) |
| Sensitivity | High (picomole) | Very High (femtomole) | High (picomole) | Very High (attomole with LIF) |
| Resolution | Excellent | Excellent | Very Good | Excellent |
| Confirmation | Retention time only | Mass Spectrum (definitive) | Retention time, UV spectrum | Migration time |
| Throughput | Moderate | Low | Moderate | High |
| Key Advantage | Direct analysis of native sugars | Structural confirmation | Robust, common equipment | High efficiency, low volume |
| Key Limitation | Requires specialized, inert system | Labor-intensive sample prep | Derivatization can be variable | Reproducibility can be challenging |
Expert Insights & Troubleshooting:
-
Standard Purity: The accuracy of any method depends on the purity of the analytical standards. For MeGlcA, it may be necessary to purify a standard from a commercial source like birch xylan if a high-purity commercial standard is unavailable.[13]
-
Incomplete Hydrolysis: If chromatograms show broad peaks at early retention times (HPAEC) or a complex baseline (GC), incomplete hydrolysis yielding oligosaccharides may be the cause. Consider increasing hydrolysis time or acid concentration.
-
Derivatization Artifacts: In GC and HPLC methods, incomplete reactions or side reactions can produce multiple peaks for a single monosaccharide. Always run derivatized standards to identify all potential product peaks. For GC, this is particularly true for GlcA, which can form multiple glycoside peaks during methanolysis.[13]
-
Matrix Effects: High salt concentrations from neutralization steps can interfere with HPAEC-PAD analysis.[22] Ensure adequate dilution or consider using a solid-phase extraction (SPE) cleanup step if matrix effects are significant.
References
-
Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Proceedings of the National Academy of Sciences, 109(35), 14253-14258. [Link]
-
Sixta, H., et al. (2009). Synthesis of 4–O–methyl glucuronic acid. Lenzinger Berichte, 87, 66-76. [Link]
-
Chong, S. L., et al. (2014). Quantitation of this compound from plant cell walls. Cellulose, 21(3), 1185-1191. [Link]
-
Ford, C. W. (1982). A gas chromatographic method for the determination of aldose and uronic acid constituents of plant cell wall polysaccharides. Journal of the Science of Food and Agriculture, 33(4), 318-324. [Link]
-
Guttman, A., et al. (1996). Analysis of monosaccharide composition by capillary electrophoresis. Journal of Chromatography A, 745(1-2), 281-287. [Link]
-
Cosgrave, E. F. J., & McCarthy, S. M. (2016). Future Proofing the Biopharmaceutical QC Laboratory: Chromatographic Scaling of HPLC Monosaccharide Analyses. Waters Corporation Application Note. [Link]
-
Wyman, C. E. (2015). Hydrolysis of Cellulose and Hemicellulose. ResearchGate. [Link]
-
Ah-Fong, A. M. V., et al. (2024). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. BMC Biotechnology, 24(1), 100. [Link]
-
Templeton, D. W., et al. (2006). Methods for Quantitative Analysis of Uronic Acids in Biomass. National Renewable Energy Laboratory Technical Report. [Link]
-
Ah-Fong, A. M. V., et al. (2024). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. ResearchGate. [Link]
-
Hutterer, C., et al. (2018). The Fate of 4-O-Methyl Glucuronic Acid in Hardwood Xylan during Alkaline Extraction. Chemie Ingenieur Technik, 90(9), 1288-1294. [Link]
-
Shah, A. (2011). Hydrolysis of Hemicellulose by Commercial Enzyme Mixtures. Diva-Portal.org. [Link]
-
Ekelund, Å. (2018). Method for separation of mono-, and di-saccharides with microchip capillary electrophoresis. Diva-portal.org. [Link]
-
Chong, S. L., et al. (2013). NMR spectra of acetylated 4- O -methyl glucuronic acid-substituted xylo-oligosaccharides. ResearchGate. [Link]
-
Guttman, A., & Starr, C. M. (2018). Capillary Electrophoresis Separations of Glycans. Chemical Reviews, 118(17), 7772-7808. [Link]
-
Oku, H., et al. (1993). Gas Chromatography-Mass Spectrometric Determinations of Iduronic and Glucuronic Acids in Glycosaminoglycans after Reduction. Analytical Sciences, 9(3), 353-358. [Link]
-
Chen, X., et al. (2021). The Kinetics Studies on Hydrolysis of Hemicellulose. Frontiers in Energy Research, 9, 788481. [Link]
-
Li, Y., et al. (2022). Determination of monosaccharide composition in human serum by an improved HPLC method and its application as candidate biomarkers for endometrial cancer. Scientific Reports, 12(1), 18561. [Link]
-
Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. [Link]
-
Guttman, A. (Ed.). (2017). Capillary Electrophoresis of Carbohydrates. Wiley. [Link]
-
Van de Velde, S. (2024). Separation of All Classes of Carbohydrates by HPAEC-PAD. LCGC International, 37(2), 52-59. [Link]
-
Saeman, J. F., et al. (1945). Quantitative saccharification of wood and cellulose. Industrial & Engineering Chemistry Analytical Edition, 17(1), 35-37. [Link]
-
Celignis. (n.d.). Analysis of Uronic Acids. Celignis. [Link]
-
Tenkanen, M., et al. (2007). An improved methodology for the quantification of uronic acid units in xylans and other polysaccharides. Carbohydrate Polymers, 69(3), 593-597. [Link]
-
The Good Scents Company. (n.d.). 4-O-methyl glucuronic acid. The Good Scents Company. [Link]
-
Koso, T. (2010). Extraction of Hemicelluloses by Acid Catalyzed Hydrolysis. Theseus. [Link]
-
Zhang, Y., et al. (2022). Effects of monosaccharide composition on quantitative analysis of total sugar content by phenol-sulfuric acid method. Frontiers in Nutrition, 9, 959254. [Link]
-
Wang, Y., et al. (2015). Analysis of Monosaccharide Composition of Polysaccharides from Lycium barbarum L. by HPLC with Precolumn Derivatization. Food Science, 36(18), 114-118. [Link]
-
Szigeti, M., et al. (2023). Analysis of Sugars in Honey Samples by Capillary Zone Electrophoresis Using Fluorescence Detection. Molecules, 28(5), 2095. [Link]
-
Zhang, Y., et al. (2018). Optimization and validation of an extraction method and HPAEC-PAD for determination of residual sugar composition in l-lactic acid industrial fermentation broth with a high salt content. Analytical Methods, 10(4), 435-445. [Link]
-
Creative Biolabs. (n.d.). Monosaccharide Analysis Methods. Creative Biolabs. [Link]
-
Li, Y., et al. (2024). A Rapid and Accurate UHPLC Method for Determination of Monosaccharides in Polysaccharides of Different Sources of Radix Astragali and Its Immune Activity Analysis. Molecules, 29(10), 2276. [Link]
Sources
- 1. 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. A Gas Chromatographic Method for the Determination of Aldose and Uronic Acid Constituents of Plant Cell Wall Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Analysis of Monosaccharide Composition of Polysaccharides from Lycium barbarum L. by HPLC with Precolumn Derivatization [spkx.net.cn]
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Troubleshooting & Optimization
Technical Support Center: Accurate Quantification of 4-O-Methylglucuronic Acid
Welcome to the technical support center for the accurate quantification of 4-O-Methylglucuronic acid (MeGlcA). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their analytical workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and accuracy of your experimental results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the quantification of this compound. Each issue is presented in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.
Q1: Why am I observing low or no recovery of this compound after acid hydrolysis of my biomass samples?
A1: Incomplete Hydrolysis and Analyte Degradation
The glycosidic linkage between this compound and the xylan backbone is notoriously resistant to acid hydrolysis.[1][2] Standard hydrolysis conditions suitable for neutral sugars often result in incomplete cleavage of this bond, leading to an underestimation of MeGlcA. Conversely, excessively harsh conditions can cause degradation of the released MeGlcA.
Causality and Recommended Actions:
-
Problem: The uronic acid-xylose bond is significantly more stable than xylosidic bonds. For instance, 2-O-(4-O-Methyl-glucopyranosyluronic acid)-xylopyranose hydrolyzes approximately 20 times slower than the corresponding xylitol linkage.[1]
-
Solution: A two-step acid hydrolysis protocol is often necessary.
-
Primary Hydrolysis: Use a milder acid concentration (e.g., 72% H₂SO₄ at room temperature) to hydrolyze the bulk of the polysaccharides.
-
Secondary Hydrolysis: Dilute the acid (e.g., to 4% H₂SO₄) and heat at a higher temperature (e.g., 121°C) to cleave the resistant uronic acid linkages.
-
-
Validation: It is crucial to optimize the hydrolysis time and temperature for your specific sample matrix to find the balance between complete hydrolysis and minimal degradation. Running a time-course experiment can help determine the optimal conditions.
Q2: My GC-MS analysis after derivatization shows multiple peaks for my this compound standard. Which peak(s) should I use for quantification?
A2: Formation of Anomers and Lactones During Derivatization
This is a common and critical issue. During derivatization methods like acid methanolysis followed by silylation, MeGlcA, and its common standard counterpart, D-glucuronic acid (GlcA), can form multiple anomeric forms (α and β) and lactones.[3] This leads to several peaks in the chromatogram for a single analyte, complicating quantification.
Causality and Recommended Actions:
-
Problem: The use of D-glucuronic acid as a calibration standard can be problematic. During acid methanolysis, GlcA can be partially lactonized, resulting in as many as six different glycoside peaks in the gas chromatogram.[3]
-
Solution & Rationale:
-
Peak Selection: For the most accurate quantification when using a GlcA standard, it is recommended to include either only the two main GlcA peaks or only the peaks corresponding to the pyranosides and furanosides of GlcA in the calibration curve.[3] Including all six peaks can lead to a significant underestimation (by as much as 30%) of the MeGlcA content.[3]
-
Best Practice: The most accurate approach is to use a purified this compound standard for calibration.[3] If this is not feasible, careful and consistent peak selection for the GlcA standard is paramount.
-
Q3: I'm using an enzymatic approach to release MeGlcA, but the yield is very low. What could be the issue?
A3: Enzyme Specificity and Substrate Accessibility
Enzymatic hydrolysis offers a milder alternative to acid hydrolysis, but its success hinges on the specificity of the enzymes used and the accessibility of the substrate.
Causality and Recommended Actions:
-
Problem: Not all α-glucuronidases are equally effective at cleaving the MeGlcA linkage from the xylan backbone. Some enzymes show a strong preference for MeGlcA at the non-reducing end of xylo-oligosaccharides and may not act on polymeric xylan.[4] Additionally, the enzyme's access to the cleavage site can be sterically hindered by other substituents on the xylan, such as acetyl groups.[5]
-
Solution & Rationale:
-
Enzyme Selection: Use a combination of endo-xylanases and a specific α-glucuronidase known to be active on your type of substrate. For example, α-glucuronidase from Amphibacillus xylanus has been shown to be effective in releasing MeGlcA from beechwood glucuronoxylan when used in conjunction with a commercial xylanase.[6]
-
Pre-treatment: Consider a pre-treatment step to remove interfering groups. For instance, a mild alkaline treatment can remove acetyl groups, potentially increasing the accessibility of the MeGlcA side chains to the enzyme.
-
Optimization: The pH, temperature, and incubation time of the enzymatic reaction should be optimized for the specific enzymes being used.[4]
-
Q4: My HPLC-PAD analysis shows poor separation between this compound and other monosaccharides. How can I improve this?
A4: Suboptimal Chromatographic Conditions
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for carbohydrate analysis. However, achieving good resolution, especially for uronic acids, requires careful method development.
Causality and Recommended Actions:
-
Problem: Isocratic elution profiles, while simpler, often fail to provide sufficient separation for a complex mixture of neutral and acidic sugars derived from biomass.[7]
-
Solution & Rationale:
-
Gradient Elution: Implement a gradient elution profile.[7] Start with a low eluent concentration to separate the neutral sugars and then gradually increase the concentration (e.g., of sodium hydroxide and/or sodium acetate) to elute and separate the more tightly bound uronic acids like MeGlcA and GlcA. This approach allows for the separation of a wider range of compounds within a single run.[7]
-
Column Choice: Ensure you are using an appropriate anion-exchange column designed for carbohydrate analysis (e.g., a Dionex CarboPac™ series column).
-
Method Validation: A method with a gradient elution profile has been shown to have excellent reproducibility and linearity over a wide range of concentrations for MeGlcA quantification.[7]
-
Frequently Asked Questions (FAQs)
What is this compound and why is its quantification important?
This compound is a common acidic sugar component of hemicellulose, specifically glucuronoxylan, which is abundant in the secondary cell walls of hardwoods and eudicotyledonous plants.[8] It consists of a glucuronic acid molecule with a methyl group attached at the O-4 position.[8] Accurate quantification is crucial for:
-
Biomass Characterization: Determining the composition of lignocellulosic biomass for biofuel and biochemical production.[6] The presence and quantity of MeGlcA can impact the efficiency of enzymatic hydrolysis and fermentation processes.[9]
-
Pulp and Paper Industry: Monitoring the removal of hemicelluloses during pulping processes, as residual xylan can affect the quality of the final product.
-
Plant Biology: Understanding the structure and function of plant cell walls.[8] The degree of methylation can influence the physical properties of the cell wall and its interactions with other polymers like lignin.[8]
Can I use NMR for the quantification of this compound?
Yes, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for both qualitative and quantitative analysis of MeGlcA, often without the need for complete hydrolysis of the polysaccharide.[6][8]
-
Advantages:
-
It can directly determine the MeGlcA content in polymeric xylan, avoiding the potential for degradation associated with acid hydrolysis.[6]
-
It can provide structural information, such as the degree of methylation, by integrating the signals corresponding to the H1 protons of glucuronic acid and this compound.[5][8]
-
-
Considerations:
-
Requires specialized equipment and expertise for data acquisition and interpretation.
-
Sensitivity may be lower compared to chromatographic methods, requiring higher sample concentrations.
-
What are the main analytical techniques for quantifying this compound?
The primary methods involve a hydrolysis step to release MeGlcA from the polymer, followed by a separation and detection technique.
| Analytical Technique | Principle | Advantages | Disadvantages |
| GC-MS | Gas Chromatography-Mass Spectrometry after derivatization (e.g., silylation). | High sensitivity and selectivity; provides structural confirmation. | Requires a derivatization step which can be complex and introduce artifacts (e.g., multiple peaks).[3] |
| HPAEC-PAD | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection. | Direct analysis of underivatized sugars; high sensitivity for carbohydrates. | Requires specialized equipment; co-elution can be an issue without proper method development.[7] |
| LC-MS | Liquid Chromatography-Mass Spectrometry. | High sensitivity and specificity; can be used for both quantification and structural elucidation of oligosaccharides containing MeGlcA.[8][10][11] | Can be subject to matrix effects and ion suppression. |
| ¹H NMR | Nuclear Magnetic Resonance spectroscopy. | Non-destructive; provides detailed structural information and can quantify MeGlcA directly on the polymer.[6][12] | Lower sensitivity; requires more sample and specialized instrumentation. |
Are there enzymatic methods that can be used for quantification?
Yes, enzymatic methods can be used for quantification, particularly in combination with LC-MS. For instance, the activity of a glucuronoxylan methyltransferase (GXMT), the enzyme responsible for the 4-O-methylation of glucuronic acid in plants, can be quantified by measuring the production of S-adenosyl-L-homocysteine (SAH) from the methyl donor S-adenosyl-L-methionine (SAM) using LC-ESI-MS.[8][10] This highly sensitive method allows for the study of the enzyme's kinetics and properties.[8][10]
Key Experimental Protocols
Protocol 1: Two-Step Acid Hydrolysis for MeGlcA Release from Biomass
This protocol is designed to maximize the release of MeGlcA while minimizing its degradation.
-
Primary Hydrolysis:
-
Weigh approximately 300 mg of dry, extractive-free biomass into a pressure-resistant tube.
-
Add 3.0 mL of 72% (w/w) H₂SO₄.
-
Incubate in a water bath at 30°C for 60 minutes. Mix the sample every 10 minutes to ensure uniform hydrolysis.
-
-
Secondary Hydrolysis:
-
Transfer the slurry to a serum bottle and dilute the H₂SO₄ concentration to 4% (w/w) by adding 84.0 mL of deionized water.
-
Seal the bottle and autoclave at 121°C for 60 minutes.
-
-
Neutralization and Filtration:
-
Allow the sample to cool to room temperature.
-
Neutralize the hydrolysate by adding calcium carbonate until the pH is between 5.0 and 6.0.
-
Filter the sample through a 0.22 µm syringe filter prior to chromatographic analysis.
-
Protocol 2: HPAEC-PAD Analysis of MeGlcA
This protocol outlines a gradient elution method for the separation and quantification of MeGlcA.
-
Instrumentation: Dionex ICS-5000 or similar HPAEC-PAD system.
-
Column: Dionex CarboPac™ PA20 (3 x 150 mm) with a corresponding guard column.
-
Eluents:
-
A: Deionized Water
-
B: 100 mM NaOH
-
C: 1 M Sodium Acetate in 100 mM NaOH
-
-
Gradient Program:
Time (min) %A %B %C 0.0 90 10 0 10.0 90 10 0 25.0 60 10 30 30.0 0 10 90 35.0 0 10 90 35.1 90 10 0 | 45.0 | 90 | 10 | 0 |
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode, using a standard carbohydrate waveform.
-
Quantification: Use an external calibration curve prepared with a this compound standard.
Visualizations
Workflow for MeGlcA Quantification
Caption: A generalized workflow for the quantification of this compound from biomass.
Troubleshooting Logic for Low MeGlcA Recovery
Caption: A decision tree for troubleshooting low recovery of this compound.
References
-
Chong, S. L., et al. (2013). Quantitation of this compound from plant cell walls. ResearchGate. Available at: [Link]
-
Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Proceedings of the National Academy of Sciences, 109(35), 14253-14258. Available at: [Link]
-
Sixta, H., et al. (2009). Synthesis of 4–O–methyl glucuronic acid. Lenzinger Berichte, 87, 66-76. Available at: [Link]
-
Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Aqueous Biomass Processing (ABP) Group - University of California, Riverside. Available at: [Link]
-
Grewal, J., et al. (2024). 4‐O‐Methylglucaric Acid Production from Xylan with Uronic Acid Oxidase and Comparison to Glucaric Acid from Glucose. ChemBioChem. Available at: [Link]
-
Chong, S. L., et al. (2013). Quantitation of this compound from plant cell walls. ResearchGate. Available at: [Link]
-
Hutterer, C., et al. (2016). The Fate of 4-O-Methyl Glucuronic Acid in Hardwood Xylan during Alkaline Extraction. ACS Sustainable Chemistry & Engineering, 4(11), 6040-6046. Available at: [Link]
-
Fujimoto, H., et al. (2018). 4-O-Methyl Modifications of Glucuronic Acids in Xylans Are Indispensable for Substrate Discrimination by GH67 α-Glucuronidase from Bacillus halodurans C-125. Journal of Applied Glycoscience, 65(2), 25-33. Available at: [Link]
-
Puchart, V., et al. (2019). NMR spectra of acetylated 4- O -methyl glucuronic acid-substituted xylo-oligosaccharides. ResearchGate. Available at: [Link]
-
The Good Scents Company. (n.d.). 4-O-methyl glucuronic acid. Retrieved from [Link]
-
Teleman, A., et al. (2002). Characterization of O-acetyl-(4-O-methylglucurono)xylan isolated from birch and beech. Carbohydrate Research, 337(4), 373-377. Available at: [Link]
-
Garg, A., et al. (2024). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. PubMed. Available at: [Link]
-
Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. ResearchGate. Available at: [Link]
-
FooDB. (2010). Showing Compound this compound (FDB003760). Retrieved from [Link]
-
B-C, R. J. (n.d.). Hydrolysis of 4-O-methylglucuronoxylan and cellulose as a result of the steam explosion of hardwoods. ResearchGate. Available at: [Link]
-
Decker, S. (n.d.). Methods for Quantitative Analysis of Uronic Acids in Biomass. ResearchGate. Available at: [Link]
-
Reis, A., et al. (2003). MS/MS mass spectra of [M + Na]+ ions produced by ESI of acidic xylose... ResearchGate. Available at: [Link]
-
Celignis. (n.d.). Analysis of Uronic Acids. Retrieved from [Link]
-
Dehority, B. A. (1998). Complete Fermentation of Xylose and Methylglucuronoxylose Derived from Methylglucuronoxylan by Enterobacter asburiae Strain JDR-1. Applied and Environmental Microbiology, 64(5), 1853-1859. Available at: [Link]
-
Fazio, S. D., et al. (1982). Estimations of Uronic Acids as Quantitative Measures of Extracellular and Cell Wall Polysaccharide Polymers from Environmental Samples. Applied and Environmental Microbiology, 43(5), 1151-1159. Available at: [Link]
-
Decker, S. (n.d.). Methods For Quantitative Analysis of Uronic Acids in Biomass. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4-O-Methyl Modifications of Glucuronic Acids in Xylans Are Indispensable for Substrate Discrimination by GH67 α-Glucuronidase from Bacillus halodurans C-125 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4‐O‐Methylglucaric Acid Production from Xylan with Uronic Acid Oxidase and Comparison to Glucaric Acid from Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Chemical Synthesis of 4-O-Methylglucuronic Acid
This guide is designed for researchers, scientists, and professionals in drug development engaged in the chemical synthesis of 4-O-Methylglucuronic acid. As a molecule of significant interest in various biological and pharmaceutical contexts, achieving a high yield of pure this compound is crucial. This document provides an in-depth technical overview of a common synthetic route, detailed troubleshooting guides for each step, and a comprehensive FAQ section to address potential challenges during your experiments. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this multi-step synthesis with confidence.
I. Overview of the Synthetic Pathway
The chemical synthesis of this compound from D-glucose is a multi-step process that relies on a strategic application of protecting groups to achieve selective methylation at the C4 hydroxyl group, followed by deprotection and oxidation. The most common and reliable route is outlined below.
DOT Script for Synthetic Pathway
Caption: General synthetic route for this compound from D-Glucose.
II. Troubleshooting Guide: A Step-by-Step Analysis
This section is formatted as a series of questions and answers to directly address specific issues you may encounter at each stage of the synthesis.
Step 1: Formation of Benzyl α/β-D-Glucopyranoside
Q1: My reaction to form the benzyl glucopyranoside from D-glucose is resulting in a low yield and a complex mixture of products. What are the likely causes and how can I improve this step?
A1: Low yields and product mixtures in Fischer-type glycosylation are common. Here are the primary factors to consider:
-
Cause: Incomplete reaction or degradation of the starting material.
-
Explanation: Anhydrous conditions are critical. The presence of water can lead to the hydrolysis of the product and the formation of unwanted side products. The acidic catalyst, often H₂SO₄ on silica, can also cause charring if the temperature is too high or the reaction is run for too long.[1]
-
Solution:
-
Ensure your D-glucose is completely anhydrous by drying it under vacuum over a desiccant like P₂O₅.
-
Use freshly distilled benzyl alcohol.
-
Maintain a consistent reaction temperature, typically around 75°C.[1]
-
Monitor the reaction by TLC. Once the starting material is consumed, proceed with the work-up to avoid degradation.
-
For purification, direct application of the reaction mixture to a silica gel column with ethyl acetate as the eluent can be effective.[1]
-
-
-
Cause: Difficulty in separating the α and β anomers.
-
Explanation: This reaction typically produces an anomeric mixture. While complete separation at this stage is not always necessary as the subsequent benzylidenation step can sometimes be performed on the mixture, a better-defined starting material for the next step is preferable.
-
Solution: The anomers can often be separated by column chromatography, though it can be challenging. It is often more practical to proceed with the mixture to the next step and separate the anomers after the formation of the 4,6-O-benzylidene acetal, which often have better separation characteristics on silica gel.[1]
-
Step 2: Formation of Benzyl 4,6-O-Benzylidene-α-D-Glucopyranoside
Q2: I am having trouble with the formation of the benzylidene acetal. The reaction is either incomplete or I am getting byproducts.
A2: The formation of the 4,6-O-benzylidene acetal is a crucial step for selectively protecting the C4 and C6 hydroxyl groups.
-
Cause: Inefficient acetal formation.
-
Explanation: This reaction requires an acid catalyst and a dehydrating agent to drive the equilibrium towards the product. Benzaldehyde dimethyl acetal (PhCH(OMe)₂) and an acid catalyst like NaHSO₄-silica are commonly used.[1]
-
Solution:
-
Ensure all reagents and solvents (e.g., acetonitrile) are anhydrous.
-
Use a sufficient amount of the acid catalyst.
-
Allow the reaction to proceed overnight at room temperature to ensure completion.[1]
-
After the reaction, neutralize the acid catalyst with a base like triethylamine (Et₃N) before work-up to prevent acetal hydrolysis.[1]
-
-
-
Cause: Formation of other acetals.
-
Explanation: While the 4,6-O-benzylidene acetal is thermodynamically favored, other acetals can form under certain conditions.
-
Solution: Using the recommended conditions of PhCH(OMe)₂ and NaHSO₄-silica in acetonitrile generally provides good selectivity for the desired 4,6-O-benzylidene acetal.[1]
-
Step 3: Benzylation of the 2,3-Diol
Q3: The benzylation of the 2,3-diol is not going to completion, or I am observing de-benzylidenation.
A3: This step protects the remaining free hydroxyl groups at C2 and C3.
-
Cause: Incomplete reaction.
-
Explanation: The reaction of the diol with benzyl bromide (BnBr) and a strong base like sodium hydride (NaH) requires strictly anhydrous conditions. Any moisture will quench the NaH and prevent the complete deprotonation of the hydroxyl groups.
-
Solution:
-
Thoroughly dry your starting material and glassware.
-
Use a freshly opened bottle of NaH or wash it with anhydrous hexane to remove the mineral oil.
-
Use anhydrous DMF as the solvent.
-
Add the NaH portion-wise at 0°C to control the reaction.[1]
-
Allow the reaction to stir for a sufficient amount of time, monitoring by TLC until the starting material is consumed.
-
-
-
Cause: De-benzylidenation.
-
Explanation: The benzylidene acetal is sensitive to strong acidic conditions. While this step is performed under basic conditions, carryover of acid from the previous step or an improper work-up can lead to the loss of this protecting group.
-
Solution: Ensure the neutralization step after the benzylidenation is complete. The work-up for the benzylation should be done under neutral or slightly basic conditions.
-
Step 4: Selective Methylation of the 4-OH Group
Q4: My methylation reaction is resulting in a low yield of the desired 4-O-methylated product and I see evidence of methylation at other positions.
A4: This is the most critical step for the synthesis. It involves the deprotection of the 4,6-O-benzylidene acetal to reveal the 4-OH and 6-OH groups, followed by selective protection of the 6-OH group, methylation of the 4-OH group, and subsequent deprotection of the 6-OH group.
-
Cause: Incomplete or non-selective reactions during the protection/deprotection sequence.
-
Explanation: The sequence of removing the benzylidene acetal, protecting the primary 6-OH with a bulky group like trityl (Tr), methylating the 4-OH, and then removing the trityl group is a common strategy. Each of these steps needs to be high-yielding to achieve a good overall yield.
-
Solution:
-
Removal of Benzylidene Acetal: Mild acidic hydrolysis (e.g., aqueous HCl) is typically used.[1] Careful monitoring is needed to avoid removing the benzyl ethers.
-
Tritylation of the 6-OH: Use trityl chloride (TrCl) in pyridine. The primary hydroxyl at C6 is significantly more reactive than the secondary hydroxyls, allowing for selective protection.[1]
-
Methylation of the 4-OH: Use a strong base like NaH and methyl iodide (MeI) in anhydrous DMF.[1] Ensure the reaction is run to completion by TLC.
-
Detritylation: Mild acidic conditions (e.g., aqueous acetic acid) can be used to remove the trityl group without affecting the other protecting groups.
-
-
-
Cause: Methylation at the 6-OH position.
-
Explanation: If the tritylation of the 6-OH group is incomplete, the subsequent methylation step can lead to a mixture of 4-O-methyl and 6-O-methyl products, which can be difficult to separate.
-
Solution: Ensure the tritylation reaction goes to completion by using a slight excess of TrCl and allowing for sufficient reaction time. Purify the tritylated intermediate by column chromatography before proceeding to the methylation step.
-
Step 5: Oxidation to the Uronic Acid and Deprotection
Q5: I am struggling with the oxidation of the primary alcohol at C6 to a carboxylic acid. My yields are low and I am getting over-oxidation or incomplete reaction.
A5: The oxidation of the C6 primary alcohol to a carboxylic acid is a challenging step that can be prone to side reactions.
-
Cause: Inappropriate oxidizing agent or reaction conditions.
-
Explanation: Strong oxidizing agents like KMnO₄ or K₂Cr₂O₇/H₂SO₄ can lead to over-oxidation and degradation of the carbohydrate backbone.[1][2] Milder and more selective methods are preferred.
-
Solution:
-
TEMPO-mediated oxidation: A highly effective method for the selective oxidation of primary alcohols to carboxylic acids in the presence of secondary alcohols. A catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) is used with a stoichiometric oxidant like sodium hypochlorite (NaOCl).
-
Platinum-catalyzed oxidation: Oxidation with oxygen or air in the presence of a platinum catalyst can also be effective.
-
Careful control of pH and temperature is crucial for these reactions to minimize side product formation.
-
-
-
Cause: Difficult purification of the uronic acid.
-
Explanation: The carboxylic acid product can be difficult to purify by silica gel chromatography.
-
Solution: It is often advantageous to convert the crude carboxylic acid to its methyl or benzyl ester immediately after the oxidation.[1] This esterified product is less polar and generally easier to purify by column chromatography.
-
Q6: The final deprotection step to remove the benzyl ethers is leading to a complex mixture of products.
A6: The simultaneous removal of all benzyl protecting groups is the final step to yield this compound.
-
Cause: Incomplete deprotection or side reactions.
-
Explanation: Catalytic hydrogenation with hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst is the standard method for benzyl ether cleavage. The reaction can sometimes be sluggish or incomplete.
-
Solution:
-
Use a fresh, active Pd/C catalyst.
-
Ensure the reaction is carried out under a positive pressure of hydrogen.
-
The use of acetic acid as a solvent can facilitate the reaction.[1]
-
Monitor the reaction by TLC or NMR to ensure all benzyl groups have been removed.
-
Alternative deprotection methods, such as using other hydrogen transfer sources like 1,4-cyclohexadiene in the presence of Pd/C, can be employed if other reducible functional groups are present.
-
-
III. Frequently Asked Questions (FAQs)
Q: What is the expected overall yield for this synthesis?
A: The overall yield for a multi-step synthesis of this nature can vary significantly depending on the efficiency of each step and the purification losses. While individual steps can have yields ranging from 70% to over 90%, the cumulative yield will be lower. A realistic overall yield would be in the range of 10-20%.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The presence of the methyl group signal around 3.4 ppm and the absence of aromatic signals from the benzyl protecting groups are key indicators in the ¹H NMR spectrum. The ¹³C NMR spectrum should show the expected number of signals for the carbohydrate backbone and the methyl group.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the product.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a sensitive method for the analysis and quantification of carbohydrates, including uronic acids. It can be used to assess the purity of the final product.
Q: Are there alternative starting materials to D-glucose?
A: Yes, D-glucuronolactone is a potential starting material.[3] This would eliminate the need for the C6 oxidation step. However, the synthesis would still require a careful protecting group strategy to selectively methylate the 4-OH group. The choice of starting material often depends on commercial availability, cost, and the specific synthetic strategy employed.
Q: What are the key safety precautions to take during this synthesis?
A: Several reagents used in this synthesis are hazardous and require careful handling:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent.
-
Benzyl Bromide (BnBr): A lachrymator and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Strong Acids and Bases: Handle with care, using appropriate PPE.
-
Hydrogen Gas (H₂): Highly flammable. Hydrogenation reactions should be carried out in a properly functioning hydrogenation apparatus.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
IV. Quantitative Data Summary
| Step | Key Reagents | Typical Yield | Key Analytical Checkpoint |
| 1. Benzyl Glycoside Formation | D-Glucose, BnOH, H₂SO₄-silica | 40-50%[1] | TLC to monitor disappearance of D-glucose |
| 2. Benzylidene Acetal Formation | PhCH(OMe)₂, NaHSO₄-silica | ~55% for separated anomers[1] | ¹H NMR to confirm acetal proton signal |
| 3. Benzylation of 2,3-Diol | BnBr, NaH, DMF | >90%[1] | ¹H NMR to confirm incorporation of benzyl groups |
| 4. Selective 4-O-Methylation | TrCl, MeI, NaH | ~80-90% for each step | ¹H NMR to confirm presence of methyl group signal |
| 5. Oxidation and Deprotection | TEMPO, NaOCl; H₂, Pd/C | ~70% for oxidation/esterification[1] | ¹H NMR to confirm absence of benzyl protons |
V. Experimental Workflows
Workflow for Selective 4-O-Methylation
DOT Script for Methylation Workflow
Caption: Workflow for the selective 4-O-methylation step.
Protocol for TEMPO-mediated Oxidation
-
Dissolve the protected 4-O-methyl glucoside derivative in a suitable solvent system (e.g., a mixture of dichloromethane and water).
-
Add a catalytic amount of TEMPO and sodium bromide.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (bleach) while vigorously stirring, maintaining the pH between 9 and 10 by the addition of a dilute NaOH solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a reducing agent such as sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Proceed with esterification for easier purification.
This technical guide provides a framework for improving the yield of this compound through a systematic understanding of the synthetic pathway and potential pitfalls. By carefully controlling reaction conditions, diligently purifying intermediates, and utilizing appropriate analytical techniques, researchers can enhance the efficiency and success of their synthetic endeavors.
VI. References
-
Sixta, G., et al. (2009). Synthesis of 4–O–methyl glucuronic acid. Lenzinger Berichte, 87, 66-76.
-
(2018). Synthesis of 4–O–methyl glucuronic acid. ResearchGate. [Link]
-
Kuorelahti, S., et al. (2021). 4‐O‐Methylglucaric Acid Production from Xylan with Uronic Acid Oxidase and Comparison to Glucaric Acid from Glucose. ChemSusChem, 14(1), 334-343. [Link]
-
Miller, G. J., et al. (2016). Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate. Organic Syntheses, 93, 200-209. [Link]
Sources
Technical Support Center: Overcoming Co-elution in the Chromatographic Analysis of 4-O-Methylglucuronic Acid
Audience: Researchers, scientists, and drug development professionals engaged in the analysis of complex carbohydrate mixtures, particularly from natural product and biomass sources.
This guide provides in-depth technical assistance for resolving a common and critical challenge in analytical chemistry: the co-elution of 4-O-Methylglucuronic acid (MeGlcA) with other matrix components. As a key substituent of hemicelluloses like xylan, accurate quantification of MeGlcA is vital for applications ranging from biofuel development to food science and glycobiology. This document is structured to provide both quick answers through FAQs and detailed, actionable troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (MeGlcA) and why is its analysis challenging?
This compound is a sugar acid, specifically a methylated form of glucuronic acid. It is a highly polar molecule containing a carboxylic acid group and multiple hydroxyl groups. The primary analytical challenge stems from its frequent presence in complex biological matrices, such as plant cell wall hydrolysates, where it is found alongside numerous structurally similar compounds. This leads to a high probability of chromatographic co-elution, where MeGlcA and one or more other compounds are not fully separated, compromising accurate quantification.
Q2: What are the most common compounds that co-elute with MeGlcA?
When analyzing samples derived from plant biomass, the most common co-eluting species include:
-
Other Uronic Acids: Glucuronic acid (GlcA) and Galacturonic acid (GalA) are the most frequent interferents due to their similar polarity and structure.
-
Neutral Monosaccharides: High concentrations of neutral sugars like xylose, glucose, arabinose, and galactose, which are the primary components of these matrices, can cause peak overlap if chromatographic selectivity is poor.
-
Oligosaccharides: Incomplete sample hydrolysis can leave residual aldobiuronic acids or other short-chain oligosaccharides that may elute near MeGlcA.[1]
-
Aldonic Acids: Pre-treatment processes can generate aldonic acids (e.g., gluconic acid), which can also interfere with uronic acid separation.[2]
Q3: My MeGlcA peak is broad and tailing. What are the likely causes?
Peak tailing for an acidic analyte like MeGlcA often points to undesirable secondary interactions with the stationary phase or issues with the mobile phase pH.
-
Secondary Silanol Interactions: On standard silica-based columns (like C18), residual, acidic silanol groups on the silica surface can interact strongly with the basic sites of an ionized analyte, causing tailing. Operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of these silanols and improve peak shape.
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of MeGlcA's carboxylic acid group (typically ~3-4), the analyte will exist as a mixture of its ionized and non-ionized forms during the chromatographic run. This dual state leads to peak broadening and splitting.[3] For robust methods, the mobile phase pH should be at least 1.5-2 units away from the analyte's pKa.[4]
-
Column Contamination: Buildup of strongly retained matrix components on the column inlet can distort peak shapes. Using a guard column and appropriate sample cleanup can mitigate this.[5]
Q4: I see multiple peaks for my uronic acid standards. Why is this happening?
This is a common phenomenon, particularly in Gas Chromatography (GC) after derivatization, but can also occur in LC.
-
Lactone Formation: In acidic solutions, uronic acids can form intramolecular esters called lactones. These lactones are less polar than the open-chain acid form and will elute at different retention times. This equilibrium between the acid and its lactones can result in multiple peaks from a single standard.[1]
-
Anomerization: Sugars exist as different anomers (α and β forms). While this is more of a concern for neutral sugars, it can contribute to peak broadening for uronic acids as well.
-
Derivatization Artifacts: In GC analysis, derivatization (e.g., silylation) can yield multiple products from a single sugar acid, further complicating the chromatogram.[1][6] For this reason, LC-based methods are often preferred for their simplicity.
Q5: Which chromatographic mode is best for MeGlcA analysis: HPAEC, HILIC, or Mixed-Mode?
The "best" mode depends on your sample complexity, available instrumentation, and analytical goals.
| Chromatographic Mode | Principle & Strengths | Best For... |
| HPAEC-PAD | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection. Separates carbohydrates and sugar acids as anions at high pH. PAD is highly sensitive and selective for underivatized carbohydrates.[2][7] | Dedicated carbohydrate analysis. When the primary goal is sensitive quantification of MeGlcA and other sugars in a known matrix, without requiring MS confirmation. |
| HILIC | Hydrophilic Interaction Liquid Chromatography. Uses a polar stationary phase to retain and separate highly polar analytes like MeGlcA.[8][9] Excellent for compounds that are poorly retained in reversed-phase. Highly compatible with MS detection. | LC-MS based methods. Ideal for analyzing polar compounds in complex mixtures where mass identification is crucial for confirming peak identity. |
| Mixed-Mode (MMC) | Combines multiple separation mechanisms, typically reversed-phase and ion-exchange. Offers unique and tunable selectivity by adjusting mobile phase pH, organic content, and ionic strength.[10] | Complex, "dirty" samples. When co-elution is severe and involves compounds with different properties (e.g., polar acids and less polar neutrals), MMC provides the most powerful tools to achieve separation. |
Section 2: Troubleshooting Guides & In-Depth Protocols
Guide 1: Optimizing HPAEC-PAD for Uronic Acid Separation
Common Problem: An isocratic High-Performance Anion-Exchange Chromatography (HPAEC) method using a sodium hydroxide (NaOH) eluent shows poor resolution between this compound (MeGlcA) and Glucuronic acid (GlcA).
Causality (The "Why"): MeGlcA and GlcA are structurally very similar. Their primary difference is a single methyl group, which imparts a slight change in hydrophobicity but only minimally affects the acidity of the carboxyl group and the pKa of the hydroxyl groups. Under high pH conditions in a NaOH eluent, both molecules become anions and interact with the anion-exchange stationary phase. However, the subtle difference in their structure is often insufficient to achieve baseline separation with a constant eluent strength (isocratic elution), as they elute very close together.[7][11]
Solution Workflow: The key is to introduce a competing ion whose concentration increases over time, creating a gradient of eluting power. Sodium acetate (NaOAc) is the ideal choice for this application.
Caption: HPAEC-PAD method development workflow for resolving uronic acids.
Detailed Protocol: From Isocratic to Gradient Separation
This protocol assumes a standard anion-exchange column (e.g., Dionex CarboPac™ series) with PAD detection.
-
Establish a Baseline Isocratic Method:
-
Eluent: 100 mM NaOH.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 30 °C.
-
Analysis: Inject a standard mix of MeGlcA and GlcA. Observe the poor resolution.
-
-
Introduce a Sodium Acetate (NaOAc) Gradient:
-
Eluent A: 100 mM NaOH.
-
Eluent B: 1 M NaOAc in 100 mM NaOH.
-
Rationale: The acetate anion is a stronger eluent than hydroxide and will displace the uronic acids from the stationary phase. A gradient of NaOAc provides a progressive increase in eluent strength, improving the separation of closely-related analytes.[11][12]
-
Example Gradient Program:
Time (min) %A (NaOH) %B (NaOAc) 0.0 100 0 20.0 70 30 20.1 0 100 25.0 0 100 25.1 100 0 | 35.0 | 100 | 0 |
-
Analysis: Re-inject the standard mix. The peaks should now be separated.
-
-
Fine-Tune the Gradient for Optimal Resolution:
-
If peaks are still not baseline-resolved (Resolution < 1.5), decrease the gradient slope .
-
Rationale: A shallower gradient spends more time in the critical elution window, giving the analytes more opportunity to separate.
-
Action: Modify the gradient table to increase the time it takes to reach the final %B concentration. For example, extend the gradient from 20 minutes to 30 minutes. A recent study demonstrated that elongating the gradient significantly improved the separation of MeGlcA and GlcA.[11]
-
-
Verify and Validate:
-
Once baseline separation is achieved, perform a system suitability test by injecting the standard mix 5-6 times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of retention time < 1%, RSD of peak area < 2%, Resolution (Rs) between MeGlcA and GlcA > 1.5.
-
Guide 2: Implementing Mixed-Mode Chromatography (MMC) for Complex Matrices
Common Problem: MeGlcA co-elutes with an unknown interferent in a complex sample matrix (e.g., biomass hydrolysate) when using a standard reversed-phase C18 column. The interferent may be more or less polar than MeGlcA.
Causality (The "Why"): A C18 column separates primarily based on hydrophobicity. MeGlcA is extremely polar and typically has very little retention. If an interferent has similarly low retention, they will co-elute near the solvent front. Mixed-mode chromatography introduces a secondary, orthogonal separation mechanism—ion exchange—which provides an entirely new way to separate the analytes. By using a stationary phase with both C18 (hydrophobic) and anion-exchange (positively charged) functionalities, you can manipulate retention based on both polarity and charge.
Caption: Dual retention mechanisms in Mixed-Mode Chromatography.
Detailed Protocol: Method Development Using Mobile Phase pH
This protocol focuses on leveraging pH to resolve co-elution.
-
Column and Initial Conditions:
-
Column: A mixed-mode reversed-phase/anion-exchange column.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted.
-
Mobile Phase B: Acetonitrile.
-
Detector: UV (210 nm) or, ideally, Mass Spectrometry (MS).
-
-
Step 1: Analyze at Low pH (e.g., pH 3.0):
-
Rationale: At a pH well below the pKa of MeGlcA (~3-4), the carboxylic acid is protonated (neutral). Retention will be primarily driven by hydrophilic interactions (in HILIC mode if ACN is high) or weak reversed-phase interactions. The anion-exchange mechanism is turned "off" for the analyte.[3][10]
-
Action: Set the pH of Mobile Phase A to 3.0 using formic acid. Run a gradient from 95% B to 5% B.
-
Observation: Observe the elution order and resolution.
-
-
Step 2: Analyze at Higher pH (e.g., pH 5.5):
-
Rationale: At a pH above the pKa, MeGlcA is deprotonated (anionic). It will now strongly interact with the anion-exchange sites on the stationary phase, causing a significant increase in retention. The retention of neutral interferents will be largely unaffected by the pH change.[10][13]
-
Action: Prepare a new Mobile Phase A at pH 5.5 (using ammonium acetate or ammonium formate). Re-run the same gradient.
-
Observation: Compare the chromatograms from pH 3.0 and pH 5.5. The MeGlcA peak should have shifted to a much later retention time at pH 5.5, while neutral interferents will have shifted minimally. This pH-induced shift is a powerful tool to "move" the MeGlcA peak away from co-eluting compounds.
-
Data Comparison Table (Hypothetical)
| Analyte | Retention Time at pH 3.0 (min) | Retention Time at pH 5.5 (min) | Retention Shift |
| MeGlcA | 2.1 | 8.5 | +6.4 min |
| Neutral Interferent | 2.1 | 2.2 | +0.1 min |
| Resolution (Rs) | 0.0 (Co-elution) | > 2.0 (Baseline Resolved) |
Guide 3: Resolving Co-elution with Mass Spectrometry (LC-MS)
Common Problem: Chromatographic peaks for MeGlcA and an interferent (e.g., Galacturonic acid) are partially or fully overlapping, even after method optimization.
Causality (The "Why"): Sometimes, two compounds are so chromatographically similar that achieving baseline separation is impractical without extremely long run times. However, if the compounds have different molecular weights, a mass spectrometer can detect them independently, even if they enter the detector at the same time.[14]
Solution Workflow: Using Extracted Ion Chromatograms (EIC)
-
Determine the Mass-to-Charge Ratio (m/z) for Analytes:
-
Mode: Use Electrospray Ionization in Negative Mode (ESI-), as the carboxylic acid group is easily deprotonated.
-
MeGlcA (C₇H₁₂O₇): Molecular Weight = 208.17. The [M-H]⁻ ion will be at m/z 207.05 .
-
Glucuronic Acid (C₆H₁₀O₇): Molecular Weight = 194.14. The [M-H]⁻ ion will be at m/z 193.04 .
-
Galacturonic Acid (C₆H₁₀O₇): Molecular Weight = 194.14. The [M-H]⁻ ion will be at m/z 193.04 .
-
-
Acquire Data in Full Scan Mode:
-
Run your LC method and acquire MS data over a relevant mass range (e.g., m/z 100-500) to see all ions present.
-
-
Extract the Ion Chromatograms:
-
In your chromatography data system software, instead of viewing the Total Ion Chromatogram (TIC), generate an Extracted Ion Chromatogram (EIC) for each specific m/z value.
-
EIC for MeGlcA: Extract the signal for m/z 207.05 (with a small mass tolerance, e.g., ±0.01 Da).
-
EIC for Interferents: Extract the signal for m/z 193.04.
-
Result: You will now have two (or more) separate chromatograms. The peak in the 207.05 EIC represents only MeGlcA, and the peak in the 193.04 EIC represents only the co-eluting uronic acids. You can now integrate and quantify each peak independently without chromatographic interference.
-
-
Confirmation with MS/MS:
References
-
Chong, S.-L., Koutaniemi, S., Hänninen, T., et al. (2014). Quantitation of this compound from plant cell walls. ResearchGate. Available at: [Link]
-
Sixta, H., Kosma, P., et al. (2009). Synthesis of 4–O–methyl glucuronic acid. ResearchGate. Available at: [Link]
-
Ghorbani, M., et al. (2024). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. BMC Biotechnology. Available at: [Link]
-
Van den Wymelenberg, K. W., et al. (2019). 4‐O‐Methylglucaric Acid Production from Xylan with Uronic Acid Oxidase and Comparison to Glucaric Acid from Glucose. ChemSusChem. Available at: [Link]
-
Ghorbani, M., et al. (2024). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. National Center for Biotechnology Information. Available at: [Link]
-
de Souza, W. R., et al. (2013). NMR spectra of acetylated 4- O -methyl glucuronic acid-substituted... ResearchGate. Available at: [Link]
-
Dolan, J. W. (2017). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America. Available at: [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available at: [Link]
-
Ravagnan, G., et al. (2020). Development of a Specific and Sensitive HPAEC–PAD Method for Quantification of Vi Polysaccharide Applicable to other Polysaccharides Containing Amino Uronic Acids. Analytical Chemistry. Available at: [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]
-
Reis, A., et al. (2003). MS/MS mass spectra of [M + Na]+ ions produced by ESI of acidic xylose... ResearchGate. Available at: [Link]
-
Zhang, J., et al. (2015). An innovative derivatization method for simultaneous determination of uronic acids and neutral and amino sugars in coexisting samples by HPLC-ESI-MS/MS2. ResearchGate. Available at: [Link]
-
Welch Materials. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Welch Materials. Available at: [Link]
-
Welch Materials. (2024). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. Available at: [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. Available at: [Link]
-
Restek. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek. Available at: [Link]
-
Helbling, A., et al. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples. Journal of Cheminformatics. Available at: [Link]
-
Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]
-
Sun, R., et al. (2014). Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates. BioResources. Available at: [Link]
-
Ravagnan, G., et al. (2020). Development of a Specific and Sensitive HPAEC-PAD Method for Quantification of Vi Polysaccharide Applicable to other Polysaccharides Containing Amino Uronic Acids. PubMed. Available at: [Link]
-
Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu. Available at: [Link]
-
Liu, X., et al. (2020). The effect of mobile phase pH on retention (a) and chromatograms of... ResearchGate. Available at: [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. Available at: [Link]
-
Chrom-Tech. (n.d.). HPLC Troubleshooting. Chrom-Tech. Available at: [Link]
-
Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. Buchi.com. Available at: [Link]
-
Studzińska, S., et al. (2016). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. PMC. Available at: [Link]
-
Leijdekkers, A. G., et al. (2014). An acetate-hydroxide gradient for the quantitation of the neutral sugar and uronic acid profile of pectins by HPAEC-PAD without postcolumn pH adjustment. PubMed. Available at: [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Regis Technologies. Available at: [Link]
Sources
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- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 14. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
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Technical Support Center: Optimization of Acid Hydrolysis for 4-O-Methylglucuronic Acid Release
Welcome to the Technical Support Center for the optimization of acid hydrolysis conditions for the release of 4-O-methyl-D-glucuronic acid (MeGlcA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.
Introduction: The Chemistry of MeGlcA Release
4-O-methyl-D-glucuronic acid is a key component of hemicelluloses, particularly glucuronoxylans found in the secondary cell walls of plants.[1] It is typically linked to the xylan backbone via an α-(1→2) glycosidic bond.[1] The accurate quantification of MeGlcA is crucial for understanding biomass composition, developing biorefinery processes, and for its potential applications in various industries.
Acid hydrolysis is a common method to cleave this glycosidic bond and release MeGlcA for subsequent analysis.[2] The mechanism involves the protonation of the glycosidic oxygen, followed by the cleavage of the C-O bond, leading to the formation of a carbocation intermediate that is then attacked by water.[2] However, this process is not without its challenges. The conditions must be harsh enough to cleave the resistant glycosidic linkage of the uronic acid, but mild enough to prevent the degradation of the released MeGlcA and other monosaccharides.[3]
This guide will walk you through the critical parameters of acid hydrolysis, help you troubleshoot common issues, and provide standardized protocols for reliable results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Low Yield of 4-O-Methylglucuronic Acid
A common problem is obtaining a lower than expected yield of MeGlcA. This can be attributed to several factors:
-
Incomplete Hydrolysis: The α-(1→2) glycosidic linkage to uronic acids is known to be more resistant to acid hydrolysis than other glycosidic bonds within the polysaccharide.[4]
-
Solution: Increase the severity of the hydrolysis conditions. This can be achieved by increasing the acid concentration, temperature, or reaction time. A two-stage hydrolysis is often recommended, starting with a milder acid treatment to hydrolyze more labile bonds, followed by a more stringent condition to release the uronic acids. For example, a primary hydrolysis with 72% H₂SO₄ at a moderate temperature followed by a secondary hydrolysis with a diluted acid at a higher temperature is a common approach for lignocellulosic biomass.[5]
-
-
Degradation of Released MeGlcA: While harsh conditions are needed for cleavage, they can also lead to the degradation of the released monosaccharides, including MeGlcA, into compounds like furfural and formic acid.[6][7]
-
Solution: Optimize the hydrolysis time and temperature. It is a trade-off between maximizing release and minimizing degradation. Time-course experiments are recommended to determine the optimal hydrolysis duration for your specific sample matrix. Trifluoroacetic acid (TFA) is often preferred over sulfuric acid as it can be removed by evaporation and may cause less degradation of certain sugars.[8][9]
-
-
Matrix Effects: The presence of other components in the sample, such as lignin, can physically hinder the access of the acid to the glycosidic bonds.[9]
-
Solution: A pre-treatment step to remove interfering substances may be necessary. For instance, delignification of wood samples can significantly improve the yield of hemicellulose-derived sugars.[10]
-
Issue 2: Inconsistent or Irreproducible Results
Variability between experimental runs is a significant concern. The root causes often lie in the precise control of reaction parameters.
-
Inaccurate Control of Temperature: Small fluctuations in temperature can have a substantial impact on the rates of both hydrolysis and degradation.
-
Solution: Use a calibrated heating block or a water bath with precise temperature control. Ensure that the sample reaches the target temperature quickly and is maintained consistently throughout the reaction.
-
-
Variable Acid Concentration: Inconsistent preparation of acid solutions will lead to variable hydrolysis efficiency.
-
Solution: Prepare fresh acid solutions and standardize their concentration by titration before use.
-
-
Sample Heterogeneity: If the starting material is not homogenous, different aliquots will have varying compositions, leading to inconsistent results.
-
Solution: Ensure the sample is finely ground and thoroughly mixed before taking aliquots for hydrolysis.
-
Issue 3: Interference in Downstream Analysis
The products of the hydrolysis reaction can sometimes interfere with the analytical methods used for quantification.
-
Presence of Acid: High concentrations of non-volatile acids like sulfuric acid can interfere with chromatographic analysis.
-
Solution: Neutralize the hydrolysate with a suitable base (e.g., barium carbonate or calcium carbonate) followed by centrifugation or filtration to remove the resulting salt. As mentioned, using a volatile acid like TFA can circumvent this issue.[9]
-
-
Degradation Products: Compounds like furfural and hydroxymethylfurfural, formed from the degradation of pentoses and hexoses respectively, can co-elute with the target analytes in some chromatographic systems.[7]
-
Solution: Optimize your chromatographic method to achieve better separation of the target analyte from these degradation products. This may involve adjusting the mobile phase composition, temperature, or using a different type of column.
-
Frequently Asked Questions (FAQs)
Q1: Which acid is best for releasing this compound?
Both sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA) are commonly used. H₂SO₄ is a stronger acid and is effective for complete hydrolysis of complex biomass, but it requires a neutralization step.[11] TFA is a volatile acid, which simplifies sample workup, and can sometimes result in less degradation of neutral sugars.[9] The choice often depends on the sample matrix and the available analytical instrumentation. For lignocellulosic materials, a two-step hydrolysis with H₂SO₄ is a standard method. For more soluble polysaccharides, TFA may be a better choice.[9][11]
Q2: What are the optimal conditions for acid hydrolysis?
There is no single set of "optimal" conditions, as they are highly dependent on the nature of the starting material. However, a general starting point for a two-stage sulfuric acid hydrolysis of lignocellulosic material is:
-
Primary Hydrolysis: 72% H₂SO₄ at 30°C for 1 hour.
-
Secondary Hydrolysis: Dilution to 4% H₂SO₄ and heating at 121°C for 1 hour.
For TFA hydrolysis of soluble polysaccharides, a common starting point is 2 M TFA at 110-121°C for 1-3 hours.[3] It is crucial to perform optimization experiments for your specific sample.
Q3: How can I quantify the released this compound?
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the direct quantification of underivatized carbohydrates, including uronic acids.[10] Gas chromatography (GC) of derivatized sugars (e.g., alditol acetates or trimethylsilyl ethers) is another powerful technique, often coupled with mass spectrometry (GC-MS) for definitive identification.[12]
Q4: Can the 4-O-methyl group be cleaved during acid hydrolysis?
Under the typical conditions used for glycosidic bond cleavage, the 4-O-methyl ether linkage is generally stable. However, under very harsh acidic conditions, some demethylation could potentially occur.[10]
Q5: Are there alternatives to acid hydrolysis for releasing MeGlcA?
Yes, enzymatic hydrolysis using a combination of xylanases and α-glucuronidases can be a more specific and milder alternative.[13][14] This approach avoids the degradation issues associated with acid hydrolysis but may require more optimization to achieve complete release from complex substrates.[13]
Experimental Protocols
Protocol 1: Two-Stage Sulfuric Acid Hydrolysis of Lignocellulosic Biomass
This protocol is suitable for samples like wood or agricultural residues.
-
Sample Preparation: Weigh approximately 300 mg of dried, finely ground sample into a pressure-resistant tube.
-
Primary Hydrolysis: Add 3.0 mL of 72% (w/w) H₂SO₄. Mix thoroughly with a glass rod. Incubate in a water bath at 30°C for 60 minutes, stirring every 10 minutes.
-
Secondary Hydrolysis: Add 84.0 mL of deionized water to dilute the acid to 4% (w/w). Seal the tube and autoclave at 121°C for 60 minutes.
-
Neutralization: Allow the sample to cool. Neutralize the hydrolysate by adding calcium carbonate or barium carbonate until the pH is between 5 and 6. Be cautious as CO₂ will be evolved.
-
Sample Clarification: Centrifuge the neutralized sample to pellet the precipitate. Filter the supernatant through a 0.22 µm syringe filter before analysis.
-
Analysis: Analyze the filtrate by HPAEC-PAD or another suitable chromatographic method.
Protocol 2: Trifluoroacetic Acid (TFA) Hydrolysis of Soluble Polysaccharides
This protocol is suitable for purified hemicellulose or other soluble polysaccharides.
-
Sample Preparation: Weigh approximately 10 mg of the dried sample into a screw-cap tube with a PTFE liner.
-
Hydrolysis: Add 1 mL of 2 M TFA. Seal the tube tightly. Place the tube in a heating block or oven at 121°C for 90 minutes.
-
TFA Removal: Allow the tube to cool. Remove the TFA by evaporation under a stream of nitrogen or in a centrifugal evaporator.
-
Reconstitution: Re-dissolve the dried hydrolysate in a known volume of deionized water.
-
Analysis: Analyze the reconstituted sample by HPAEC-PAD or another suitable chromatographic method.
Data Presentation
Table 1: Comparison of Common Acid Hydrolysis Methods
| Parameter | Two-Stage H₂SO₄ Hydrolysis | Single-Stage TFA Hydrolysis |
| Acid | Sulfuric Acid | Trifluoroacetic Acid |
| Typical Concentration | 72% then 4% | 2 M |
| Typical Temperature | 30°C then 121°C | 121°C |
| Typical Time | 60 min then 60 min | 90 min |
| Neutralization Required | Yes | No (evaporated) |
| Common Issues | Sugar degradation, difficult neutralization | Incomplete hydrolysis of resistant linkages |
| Best Suited For | Lignocellulosic biomass | Soluble polysaccharides |
Visualizations
Caption: General workflow for acid hydrolysis of this compound.
Caption: Troubleshooting logic for low MeGlcA yield.
References
- Chong, S. L., et al. (2013).
- Sixta, G., et al. (2009). Synthesis of 4–O–methyl glucuronic acid.
- Hutterer, C., et al. (2016). The Fate of 4-O-Methyl Glucuronic Acid in Hardwood Xylan during Alkaline Extraction.
- Fujimoto, H., et al. (2012). 4-O-Methyl Modifications of Glucuronic Acids in Xylans Are Indispensable for Substrate Discrimination by GH67 α-Glucuronidase from Bacillus halodurans C-125.
- Ramos, L. P. (2003). The Chemistry Involved in the Steam Treatment of Lignocellulosic Materials.
- Vuorinen, T., & Fagerström, P. (1998). The formation of hexenuronic acid from this compound and the cleavage of the two substituents.
- Li, S., et al. (2024). 4‐O‐Methylglucaric Acid Production from Xylan with Uronic Acid Oxidase and Comparison to Glucaric Acid from Glucose.
- Michaud, P., et al. (2010). β-(1,4)-Polyglucuronic Acids – An Overview. The Open Biotechnology Journal.
- Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. University of California, Riverside.
- BenchChem. (2025). Technical Support Center: Optimizing Enzymatic Release of 4-O-methyl-D-glucuronic Acid. Benchchem.
- Kabanja, E., et al. (2019). Acidic hydrolysis mechanism of a glycosidic bond.
- Vlčková, M., et al. (2021). Optimizing acid hydrolysis for monosaccharide compositional analysis of Nostoc cf. linckia acidic exopolysaccharide. PubMed.
- De Ruiter, G. A., et al. (1992). Carbohydrate analysis of water-soluble uronic acid-containing polysaccharides with high-performance anion-exchange chromatography using methanolysis combined with TFA hydrolysis is superior to four other methods. PubMed.
- Stivers, J. T. (2008). Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA. PubMed Central.
- Cannella, D., et al. (2012).
- Li, S., et al. (2025).
- Cannella, D., et al. (2012). Production and effect of aldonic acids during enzymatic hydrolysis of lignocellulose at high dry matter content.
- Wischang, D., et al. (2014). Developing Catalysts for the Hydrolysis of Glycosidic Bonds in Oligosaccharides Using a Spectrophotometric Screening Assay.
- Garna, H., et al. (2007). Kinetics of the hydrolysis of polysaccharide galacturonic acid and neutral sugars chains from flaxseed mucilage. CABI Digital Library.
- Feng, K., et al. (2014). Optimization of TFA hydrolysis of polysaccharides.
- Davies, M. J., et al. (1995).
- Evans, M. (2023). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. YouTube.
- Liu, H., et al. (2024).
- Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry.
- Das, S., et al. (2015).
- LibreTexts. (2025). 5.4: Hydrolysis Reactions. Chemistry LibreTexts.
- Reddit. (2022). Why do glycosidic bonds in disaccharides get easily hydrolyzed by acids but resist cleavage by base? r/OrganicChemistry.
- Biely, P., et al. (1997). Structure of the O-acetyl-4-O-methylglucuronoxylan (a), of hardwood and...
- Fengel, D., et al. (1979). Hydrolysis of Polysaccharides with Trifluoroacetic Acid and its Application to Rapid Wood and Pulp Analysis.
- Chen, X., et al. (2021). Glutamic acid assisted hydrolysis strategy for preparing prebiotic xylooligosaccharides. Frontiers in Nutrition.
- Chong, S. L., et al. (2013).
- Wang, D., et al. (2018).
Sources
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- 4. openbiotechnologyjournal.com [openbiotechnologyjournal.com]
- 5. Selective Removal of Hemicellulose by Diluted Sulfuric Acid Assisted by Aluminum Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. cabidigitallibrary.org [cabidigitallibrary.org]
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- 10. researchgate.net [researchgate.net]
- 11. Carbohydrate analysis of water-soluble uronic acid-containing polysaccharides with high-performance anion-exchange chromatography using methanolysis combined with TFA hydrolysis is superior to four other methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 4-O-Methylglucaric Acid Production from Xylan with Uronic Acid Oxidase and Comparison to Glucaric Acid from Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
refining derivatization protocols for enhanced sensitivity in GC-MS analysis of 4-O-Methylglucuronic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the gas chromatography-mass spectrometry (GC-MS) analysis of 4-O-Methylglucuronic acid (4-OMeGlcA). Here, we address common challenges and provide detailed, field-proven protocols to enhance derivatization efficiency and analytical sensitivity.
Introduction: The Challenge of Analyzing this compound
This compound is a key component of hemicelluloses, particularly the glucuronoxylans found in hardwoods.[1] Its quantification is crucial in fields ranging from biofuel research to pulp and paper chemistry. However, its inherent polarity and low volatility make direct GC-MS analysis impossible.[2] Derivatization is a mandatory step to convert 4-OMeGlcA into a volatile and thermally stable compound suitable for GC analysis. This guide will navigate you through the intricacies of refining your derivatization protocols for optimal results.
Frequently Asked Questions (FAQs)
Q1: Why is a two-step derivatization (methoximation followed by silylation) often recommended for this compound?
A two-step derivatization is recommended to simplify the resulting chromatogram. 4-OMeGlcA, like other reducing sugars, can exist in multiple isomeric forms (anomers) in solution. Direct silylation of these isomers results in multiple peaks for a single analyte, complicating quantification and potentially reducing sensitivity for any single peak.
The initial methoximation step stabilizes the carbonyl group, preventing ring-chain tautomerism and leading to the formation of syn- and anti-isomers of the methoxime derivative.[3] This is followed by silylation of the hydroxyl and carboxyl groups. While this still produces two peaks (syn- and anti-), it is a significant reduction from the multiple peaks of anomer silylation, leading to a cleaner chromatogram and more reliable quantification.[2]
Q2: What are the most common silylating reagents for this compound analysis, and how do they compare?
The most common silylating reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like Trimethylchlorosilane (TMCS).
| Reagent | Key Characteristics |
| BSTFA (+/- TMCS) | A strong silylating agent effective for a wide range of functional groups. The addition of TMCS (typically 1%) acts as a catalyst, increasing the reactivity of the reagent.[4] |
| MSTFA | Considered one of the most volatile silylating reagents. Its byproducts are also highly volatile, which can lead to cleaner chromatograms with fewer interfering peaks at the beginning of the run.[3] |
For uronic acids, both reagents are effective. The choice often comes down to laboratory preference and the specific sample matrix. Some studies suggest MSTFA may be more efficient for a broader range of compounds and produces more volatile byproducts, which is advantageous.[5]
Q3: My sample contains this compound as part of a larger polysaccharide. What is the best way to hydrolyze it before derivatization?
The glycosidic linkage of uronic acids is notoriously resistant to acid hydrolysis.[1] A common and effective method is acid methanolysis , which involves heating the sample in acidic methanol. This process cleaves the glycosidic bonds and simultaneously forms methyl glycosides. A typical procedure involves heating the sample in 2M HCl in methanol at 80-100°C for several hours.[6] It's important to note that even with optimized conditions, the release of uronic acids can be incomplete, so consistency in the hydrolysis protocol is key for reproducible quantification.[7]
Recommended Derivatization Protocol: Two-Step Methoximation and Silylation
This protocol is a robust method for the derivatization of this compound, designed to enhance sensitivity and reproducibility.
Experimental Workflow
Step-by-Step Methodology
-
Sample Preparation: Ensure your sample containing 4-OMeGlcA is completely dry. Lyophilization is highly recommended as water will deactivate the silylating reagents.[3] Place the dried sample in a 2 mL autosampler vial with an insert.
-
Methoximation:
-
Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 90 minutes.
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 50 µL of MSTFA containing 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 60 minutes.
-
Allow the vial to cool to room temperature before injection into the GC-MS.
-
Troubleshooting Guide
Problem 1: I am seeing multiple peaks for my this compound standard.
-
Possible Cause A: Incomplete Methoximation. If the methoximation step is incomplete, you may still have some of the original anomeric forms of 4-OMeGlcA, which will then be silylated, leading to multiple peaks.
-
Solution: Ensure your methoxyamine hydrochloride solution is fresh and that the incubation time and temperature are adequate. Consider extending the incubation time to 2 hours.
-
-
Possible Cause B: Lactone Formation. During acid hydrolysis or even during derivatization if acidic conditions are present, uronic acids can form lactones (cyclic esters).[6] These lactones will also be derivatized, resulting in additional peaks.
-
Solution: If you are performing an acid hydrolysis step, ensure it is followed by a neutralization step before proceeding with derivatization. When using a standard, ensure it has not been stored in an acidic solution. If lactonization is suspected, all derivative peaks should be summed for accurate quantification against a standard that has been treated in the same way.[6]
-
Problem 2: My peak area for this compound is very low or inconsistent.
-
Possible Cause A: Presence of Water. Water is the primary enemy of silylation reactions. It will react with the silylating agent, reducing its availability to derivatize your analyte.
-
Solution: Ensure your sample is completely dry. Use high-purity, anhydrous solvents and reagents. Store silylating agents in a desiccator.
-
-
Possible Cause B: Incomplete Derivatization. The carboxyl group of uronic acids can be sterically hindered and more difficult to derivatize than the hydroxyl groups.
-
Solution: Ensure the reaction time and temperature for the silylation step are sufficient. The use of a catalyst like TMCS is highly recommended. You can also try increasing the amount of silylating reagent.
-
-
Possible Cause C: Derivative Instability. Trimethylsilyl (TMS) derivatives, especially of acidic compounds, can be susceptible to hydrolysis over time, especially if exposed to moisture.
-
Solution: Analyze your samples as soon as possible after derivatization. If storage is necessary, store the derivatized samples at -20°C.[8] Some studies have shown that TMS derivatives are stable for up to 72 hours at this temperature.[2] Avoid repeated injections from the same vial over a long period, as this can introduce moisture.
-
Logical Troubleshooting Flow
Sources
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. organomation.com [organomation.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
method development for the rapid screening of 4-O-Methylglucuronic acid content
Welcome to the technical support center for the analysis of 4-O-Methylglucuronic acid (MeGlcA). This guide is designed for researchers, scientists, and drug development professionals who are working with complex biomaterials and need reliable methods for the rapid screening of MeGlcA content. As a common substituent of xylan in plant cell walls, accurate quantification of MeGlcA is crucial for understanding biomass structure, its enzymatic digestibility, and for the quality control of derived products.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. The information presented here is grounded in established scientific principles and practical laboratory experience to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
General Concepts
Q1: Why is the quantification of this compound important?
A1: this compound is a key component of hemicelluloses, particularly glucuronoxylans found in hardwoods and various plant tissues.[2][3] Its presence and abundance can significantly impact the physical and chemical properties of the plant cell wall. For instance, the degree of MeGlcA substitution can affect the enzymatic digestibility of xylan, which is a critical factor in biofuel production and other biorefinery applications.[3] In the context of pulp and paper, MeGlcA content can influence the properties of the final product.[4] Therefore, rapid and accurate screening methods are essential for process optimization and quality control.
Q2: What are the most common analytical techniques for MeGlcA screening?
A2: The most prevalent methods for MeGlcA analysis involve a hydrolysis step to release the MeGlcA from the polysaccharide backbone, followed by chromatographic separation and detection. The primary techniques include:
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and specific method for the direct analysis of underivatized carbohydrates, including uronic acids.[3][5][6]
-
Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID): This technique requires derivatization of the monosaccharides after hydrolysis to make them volatile.[7][8][9] Common derivatization methods include silylation or acetylation after methanolysis.[7][8]
-
High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., Refractive Index, UV-Vis after derivatization): While less common for routine screening due to lower sensitivity and the need for derivatization for UV detection, HPLC can be a viable option.[10]
Sample Preparation
Q3: What is the first critical step in analyzing MeGlcA content from a solid sample like plant biomass?
A3: The first and most critical step is the effective hydrolysis of the hemicellulose to release the constituent monosaccharides, including MeGlcA, without significant degradation. The choice of hydrolysis method is crucial for accurate quantification.
Q4: What are the common hydrolysis methods, and what are their pros and cons?
A4: Two main approaches are used for hydrolysis:
| Hydrolysis Method | Description | Advantages | Disadvantages |
| Acid Hydrolysis | Treatment with strong acids like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) at elevated temperatures.[11][12] | Relatively fast and can be effective for a wide range of materials. | Can lead to the degradation of released sugars, including MeGlcA, if conditions are too harsh (e.g., high temperature, prolonged time).[11][13] Neutralization is required before analysis. |
| Enzymatic Hydrolysis | Utilizes a cocktail of enzymes, such as xylanases and glucuronidases, to specifically cleave the glycosidic bonds.[14] | Highly specific, operates under mild conditions (pH and temperature), minimizing sugar degradation and the formation of inhibitory byproducts.[14] | Can be more expensive and slower than acid hydrolysis. Incomplete hydrolysis may occur if the enzyme cocktail is not optimized for the specific biomass. |
| Methanolysis | A form of acid-catalyzed hydrolysis using methanolic HCl.[7][8] | Effective for preparing samples for subsequent GC analysis after silylation. | Can lead to the formation of multiple glycoside peaks for a single sugar, which can complicate quantification if not all peaks are accounted for.[7] |
Q5: My sample has a high salt content. How can I prepare it for HPAEC-PAD analysis?
A5: High salt concentrations can interfere with HPAEC-PAD analysis. A multi-step clean-up procedure is recommended, which may include:
-
Precipitation: Using agents like sodium oxalate to remove interfering ions such as calcium.
-
Solvent Extraction: Using ethanol to precipitate proteins and other macromolecules.
-
Ion-Exchange Chromatography: Employing solid-phase extraction (SPE) cartridges to remove anions, organic acids, and other charged molecules.[15]
Chromatographic Analysis
Q6: I am using HPAEC-PAD. Why is a gradient elution often recommended over an isocratic one?
A6: While isocratic elution can be used, a gradient elution profile, typically with sodium acetate in a sodium hydroxide mobile phase, often provides superior separation of complex carbohydrate mixtures found in biomass hydrolysates.[3][16] A gradient allows for the effective separation of both neutral sugars and acidic sugars like MeGlcA and glucuronic acid within a single run, which can be challenging with an isocratic method.[3]
Q7: For GC analysis, why do I see multiple peaks for a single sugar standard?
A7: Monosaccharides in solution exist in equilibrium as different anomers (α and β) and ring forms (pyranose and furanose).[9] During derivatization for GC analysis (e.g., silylation), these different forms are "locked," leading to the appearance of multiple peaks for a single sugar.[7][9] It is crucial to identify and integrate all relevant peaks for accurate quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the rapid screening of this compound.
Hydrolysis Issues
Problem 1: Low or no detectable MeGlcA in the hydrolysate.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Hydrolysis | Optimize hydrolysis conditions (increase acid concentration, temperature, or time, or use a more effective enzyme cocktail). | The glycosidic linkages binding MeGlcA to the xylan backbone are not being sufficiently cleaved. |
| Degradation of MeGlcA | Reduce the severity of acid hydrolysis (lower temperature, shorter time). Consider using a milder hydrolysis method like enzymatic hydrolysis. | Uronic acids can be susceptible to degradation under harsh acidic conditions.[13] |
| Sample Matrix Effects | Perform a spike-and-recovery experiment by adding a known amount of MeGlcA standard to your sample before hydrolysis to check for matrix interference. | Other components in the sample may be interfering with the hydrolysis process or degrading the released MeGlcA. |
HPAEC-PAD Troubleshooting
Problem 2: Poor peak resolution between MeGlcA and other sugars (e.g., glucuronic acid).
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Suboptimal Elution Gradient | Modify the sodium acetate gradient. A shallower gradient can improve the separation of closely eluting compounds.[3] | A gradual increase in eluent strength allows for better differential retention of analytes on the anion-exchange column. |
| Column Contamination or Aging | Wash the column with a strong acid and/or base as recommended by the manufacturer. If performance does not improve, replace the column. | Contaminants can occupy active sites on the stationary phase, leading to peak broadening and loss of resolution. |
| Incorrect Mobile Phase pH | Ensure the sodium hydroxide concentration is correct. The high pH is necessary to keep the hydroxyl groups of the carbohydrates ionized for anion-exchange separation.[6][17] | The pKa of sugar hydroxyl groups is typically in the range of 12-14. A sufficiently high pH is required for their deprotonation and interaction with the stationary phase. |
Problem 3: Drifting baseline or inconsistent peak areas.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity water and reagents. Degas the mobile phase thoroughly. | Contaminants or dissolved gases in the mobile phase can cause baseline instability and interfere with electrochemical detection. |
| Pulsed Amperometric Detector (PAD) Electrode Fouling | Clean or polish the working electrode according to the manufacturer's instructions. | The electrode surface can become fouled over time, leading to a decrease in sensitivity and reproducibility. The pulsed potential waveform is designed to clean the electrode surface during each cycle, but periodic manual cleaning may be necessary.[6] |
| System Leaks | Check all fittings for leaks, especially between the pump and the detector.[18][19] | Leaks can cause pressure fluctuations and introduce air into the system, leading to baseline noise and retention time variability. |
GC-MS/FID Troubleshooting
Problem 4: Low signal intensity for MeGlcA derivatives.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Derivatization | Ensure the sample is completely dry before adding the derivatization reagent. Optimize the reaction time and temperature. | Moisture can deactivate the derivatizing agent (e.g., silylating reagent), leading to incomplete derivatization and low yields of the volatile analyte. |
| Degradation in the GC Inlet | Use a deactivated inlet liner and optimize the inlet temperature. | Active sites in the GC inlet can cause the degradation of thermally labile derivatives, reducing the amount of analyte that reaches the column. |
| Improper Calibration Standard | Use a purified MeGlcA standard if possible. If using glucuronic acid as a standard, be aware that it can underestimate the MeGlcA content due to partial lactonization during methanolysis.[7] | The response factor of the derivatized MeGlcA may differ from that of other uronic acid standards. |
Experimental Workflow & Protocols
Workflow for MeGlcA Analysis
Caption: General workflow for this compound analysis.
Protocol: Acid Hydrolysis for HPAEC-PAD
-
Weighing: Accurately weigh approximately 10 mg of the dried, finely ground biomass sample into a pressure-resistant hydrolysis tube.
-
Primary Hydrolysis: Add 100 µL of 72% (w/w) H₂SO₄. Incubate at 30°C for 1 hour with occasional vortexing to ensure complete wetting of the sample.
-
Secondary Hydrolysis: Dilute the acid to 4% by adding 2.8 mL of deionized water. Seal the tube tightly.
-
Autoclaving: Place the tube in an autoclave or heating block at 121°C for 1 hour.
-
Cooling and Neutralization: Allow the tube to cool to room temperature. Neutralize the hydrolysate to approximately pH 7 by adding calcium carbonate or barium carbonate.
-
Centrifugation: Centrifuge the sample at 3,000 x g for 10 minutes to pellet the precipitate and any remaining solids.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Analysis: The sample is now ready for injection into the HPAEC-PAD system.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for HPLC/HPAEC analysis.
References
-
Chong, S.-L., et al. (2014). Quantitation of this compound from plant cell walls. ResearchGate. Available at: [Link]
-
Sixta, G., et al. (2009). Synthesis of 4–O–methyl glucuronic acid. ResearchGate. Available at: [Link]
-
Various Authors. (2025). Quantitation of this compound from plant cell walls. ResearchGate. Available at: [Link]
-
Potthast, A., et al. (2016). The Fate of 4-O-Methyl Glucuronic Acid in Hardwood Xylan during Alkaline Extraction. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. ResearchGate. Available at: [Link]
-
The Good Scents Company. (n.d.). 4-O-methyl glucuronic acid. Retrieved from [Link]
-
PubMed. (2024). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. BMC Biotechnology. Available at: [Link]
-
Wyman, C. E. (2015). Hydrolysis of Cellulose and Hemicellulose. ResearchGate. Available at: [Link]
-
Celignis. (n.d.). Analysis of Uronic Acids. Retrieved from [Link]
-
Van Der Veken, J., et al. (2024). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. BMC Biotechnology. Available at: [Link]
-
Van Der Veken, J., et al. (2024). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. ResearchGate. Available at: [Link]
-
Fazio, S. D., et al. (1982). Estimations of Uronic Acids as Quantitative Measures of Extracellular and Cell Wall Polysaccharide Polymers from Environmental Samples. Applied and Environmental Microbiology. Available at: [Link]
-
Ebringerová, A., & Hromádková, Z. (n.d.). Structure of acetyl-4-Omethylglucuronoxylan. ResearchGate. Available at: [Link]
-
Human Metabolome Database. (2021). This compound (HMDB0302222). Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Joseleau, J. P., & Gancet, C. (2025). An improved methodology for quantification of uronic acid units in xylans and other polysaccharides. ResearchGate. Available at: [Link]
-
Whistler, R. L., et al. (1940). Determination of uronic acids in cellulosic materials. Journal of Research of the National Bureau of Standards. Available at: [Link]
-
Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
-
Khan, M. A. (2011). Hydrolysis of Hemicellulose by Commercial Enzyme Mixtures. Diva-Portal.org. Available at: [Link]
-
FooDB. (2010). This compound (FDB003760). Retrieved from [Link]
-
Eeltink, S. (2024). Separation of All Classes of Carbohydrates by HPAEC-PAD. LCGC International. Available at: [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Li, J., et al. (2024). Impact of Different Extraction Methods on the Physicochemical Characteristics and Bioactivity of Polysaccharides from Baobab (Adansonia suarezensis) Fruit Pulp. MDPI. Available at: [Link]
-
Xu, F., et al. (2021). The Kinetics Studies on Hydrolysis of Hemicellulose. Frontiers in Energy Research. Available at: [Link]
-
Walford, S. N. (2010). GC-MS as a tool for carbohydrate analysis in a research environment. CABI Digital Library. Available at: [Link]
-
Li, Y., et al. (2016). Optimization and validation of an extraction method and HPAEC-PAD for determination of residual sugar composition in l-lactic acid industrial fermentation broth with a high salt content. Analytical Methods. Available at: [Link]
-
Aurigene. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
Sources
- 1. 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uronic Acids Analysis - Celignis Biomass Analysis Laboratory [celignis.com]
- 3. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. realab.ua [realab.ua]
addressing the stability of 4-O-Methylglucuronic acid under different storage conditions
Welcome to the technical support guide for 4-O-Methylglucuronic acid (4-O-MeGlcA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage, handling, and stability of this compound. The following troubleshooting guides and FAQs are structured to provide direct, actionable advice grounded in established scientific principles to ensure the integrity of your experiments.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you might encounter during your work with 4-O-MeGlcA. The question-and-answer format is designed to help you quickly identify and resolve experimental inconsistencies.
Q1: My quantitative analysis of 4-O-MeGlcA standards or samples is showing high variability between replicates or a steady decline in concentration over time. What's happening?
A1: This is a classic sign of compound degradation in your stock or working solutions. 4-O-MeGlcA, like many uronic acids, is susceptible to degradation under suboptimal storage conditions, particularly in solution.
Potential Causes & Solutions:
-
Improper pH of Aqueous Solutions: Uronic acids exhibit pH-dependent stability. Aldouronic acids are known to be quite unstable at neutral pH[1]. Conversely, strongly acidic or alkaline conditions, especially when combined with heat, can also accelerate degradation.
-
Causality: At low pH and elevated temperatures, the glycosidic bond is susceptible to acid hydrolysis[2]. Under strong alkaline conditions (pH > 10), a β-elimination reaction, similar to a "peeling-off" reaction in polysaccharides, can occur from the reducing end, leading to structural degradation[2].
-
Corrective Action: Prepare stock solutions in a slightly acidic buffer. For instance, a 10 mM ammonium formate buffer at pH 3.0 is used for commercial aldouronic acid solutions to enhance stability[1]. For short-term use, ensure your working solutions are maintained within a stable pH range of 3-6. Avoid neutral or alkaline buffers for storage.
-
-
Incorrect Storage Temperature: Temperature is a critical factor. Storing aqueous solutions at room temperature or even at 4°C for extended periods can lead to significant degradation.
-
Causality: Thermal energy accelerates chemical reactions, including hydrolysis and potential microbial degradation. Studies on similar compounds like hyaluronic acid show a dramatic decrease in molecular weight over two months at room temperature compared to minimal degradation at refrigerator temperatures[3]. Higher temperatures significantly increase the rate of thermal degradation for uronic acids[4].
-
Corrective Action: Always store stock solutions of 4-O-MeGlcA at -20°C or below for long-term stability. For daily use, aliquot the stock solution to avoid repeated freeze-thaw cycles and keep the working aliquot at 2-8°C, using it within a short timeframe (e.g., a few hours)[5].
-
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce stress on the molecule and introduce atmospheric moisture, potentially compromising the sample's integrity.
-
Corrective Action: Prepare single-use aliquots of your stock solution. This practice minimizes both the number of freeze-thaw cycles and the risk of contamination.
-
Experimental Workflow for Troubleshooting:
Caption: Troubleshooting workflow for inconsistent 4-O-MeGlcA results.
Q2: I'm performing thermal processing or acid hydrolysis experiments. How can I minimize the degradation of 4-O-MeGlcA itself?
A2: This is a common challenge, as the conditions required to release 4-O-MeGlcA from a complex matrix (like xylan) are often harsh enough to degrade the released molecule.
Potential Causes & Solutions:
-
Excessive Temperature: High temperatures are a primary driver of degradation, leading to decarboxylation and other side reactions.
-
Causality: At temperatures around 255°C, uronic acids can undergo near-quantitative decarboxylation[6]. Even at lower temperatures (e.g., 150°C), thermal degradation is significant and increases with longer reaction times[4].
-
Corrective Action: Optimize your experimental conditions to use the lowest effective temperature. Perform a time-course and temperature-gradient experiment to find the optimal balance between release from the matrix and degradation of the free acid.
-
-
Harsh Acid/Alkaline Conditions: Both extremes will degrade the molecule, as described in Q1.
-
Causality: Strong acid hydrolysis cleaves the glycosidic bond but can also lead to further degradation of the monosaccharide[2]. Strong alkali treatment can lead to peeling reactions[2].
-
Corrective Action: If acid hydrolysis is necessary, consider using milder acids like trifluoroacetic acid (TFA) and carefully optimizing the reaction time and temperature. A study on the synthesis of 4-O-MeGlcA noted that treatment with TFA at 80°C for 48 hours was a compromise between incomplete hydrolysis and the onset of degradation[7].
-
Protocol: Test for Thermal Stability
-
Prepare several identical solutions of pure 4-O-MeGlcA at the concentration you expect in your experiment.
-
Expose each solution to different temperatures (e.g., 60°C, 80°C, 100°C, 121°C) for varying lengths of time (e.g., 15, 30, 60, 120 minutes).
-
Include a control sample stored at 4°C.
-
After exposure, analyze all samples using a validated quantitative method (e.g., HPAEC-PAD)[8].
-
Plot the remaining concentration of 4-O-MeGlcA against time for each temperature to determine its degradation kinetics under your specific experimental conditions.
Frequently Asked Questions (FAQs)
What are the ideal long-term storage conditions for solid this compound?
For long-term stability, solid 4-O-MeGlcA should be stored in a tightly sealed container at low temperatures, with -20°C being a common recommendation[9]. It is also described as hygroscopic, so protecting it from moisture is critical[10]. Storing it in a desiccator within the freezer is an excellent practice.
How should I prepare and store aqueous stock solutions?
Prepare stock solutions in a slightly acidic aqueous buffer (e.g., pH 3-5) rather than pure water or neutral buffers[1]. Divide the stock solution into small, single-use aliquots and store them at -20°C or below. Avoid repeated freeze-thaw cycles.
Is 4-O-MeGlcA stable at room temperature?
In solid form, it is stable for shipping at ambient temperatures[10]. However, aqueous solutions are not stable at room temperature for extended periods. Degradation can be significant, especially at neutral or alkaline pH[1][2][3]. Working solutions should be kept on ice and used within the same day.
What are the primary degradation pathways I should be aware of?
The main degradation pathways depend on the conditions:
-
Acid Hydrolysis: Cleavage of glycosidic bonds at low pH, especially with heat[2].
-
β-Elimination: A "peeling" reaction from the reducing end under alkaline conditions[2].
-
Thermal Degradation/Decarboxylation: Occurs at high temperatures, leading to the loss of the carboxyl group and further breakdown[4][6].
Caption: Key factors influencing the stability of 4-O-MeGlcA.
Data Summary: Stability of Uronic Acids
The following table summarizes the stability of uronic acids under various conditions, based on data from related polyuronic acid studies. This can be used as a general guide for 4-O-MeGlcA.
| Condition | Temperature | Stability Outcome | Primary Degradation | Reference |
| pH 1-9 | Room Temp | Stable for at least 128 hours | Minimal | [2] |
| pH 11-13 | Room Temp | Slight Depolymerization | β-Elimination | [2] |
| pH < 3 | High Temp (e.g., >80°C) | Rapid Degradation | Acid Hydrolysis | [2] |
| Neutral pH | Room Temp | Unstable over long term | Hydrolysis / Microbial | [1][3] |
| High Temp | > 150°C | Significant Degradation | Thermal Degradation | [4] |
| Very High Temp | ~255°C | Rapid Degradation | Decarboxylation | [6] |
References
-
Krilek, J., et al. (n.d.). Production of uronic acids by hydrothermolysis of pectin as a model substance for plant biomass waste. ResearchGate. Available at: [Link]
-
Watanabe, T., et al. (2010). Stability of (1→3)-β-polyglucuronic acid under various pH and temperature conditions. Polymer Degradation and Stability. Available at: [Link]
-
Slavick, S., & Gollis, M. H. (1962). THERMAL DECARBOXYLATION OF URONIC ACIDS. Canadian Journal of Chemistry. Available at: [Link]
- Kabel, M. A., et al. (2007). Enzymic Studies of the Distribution Pattern of 4-0-Methylglucuronic Acid Residues in Glucuronoxylans from Sunflower Hulls. Bioscience, Biotechnology, and Biochemistry.
-
Proctor, C. M. (1960). Effect of pH and phosphate ions on the polarographic behavior of D-glucuronolactone. Canadian Journal of Chemistry. Available at: [Link]
-
Skopp, G., et al. (1996). An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples. Journal of Analytical Toxicology. Available at: [Link]
- Potthast, A., et al. (2016). The Fate of 4-O-Methyl Glucuronic Acid in Hardwood Xylan during Alkaline Extraction. Biomacromolecules.
-
Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. PNAS. Available at: [Link]
-
Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. PNAS. Available at: [Link]
- Timell, T. E. (1961). A CHEMICAL SYNTHESIS OF 4-O-METHYL-D-GLUCURONIC ACID. Canadian Journal of Chemistry.
-
Ahl-Eliasson, E., et al. (2024). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. BMC Research Notes. Available at: [Link]
- Saeman, J. F., et al. (2013). Proposed pathway for O-acetyl-4-O- methylglucuronoxylan decomposition...
- Sixta, H., et al. (2009). Synthesis of 4–O–methyl glucuronic acid.
-
Chong, S.-L., et al. (2014). Quantitation of this compound from plant cell walls. ResearchGate. Available at: [Link]
- Pullan, J. E., et al. (2021).
-
Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. PubMed. Available at: [Link]
- Caspersen, M. B., et al. (2014). Thermal degradation and stability of sodium hyaluronate in solid state.
- Tømmeraas, K., & Melander, C. (2008).
-
Megazyme. (2017). ALDOURONIC ACIDS (Lot 131201a). Available at: [Link]
- Tescione, F., et al. (2023). Toward Sustainable Aesthetic Transparent Wood from a Fast-Growing Hardwood Species: Paulownia Wood Templates Infused with Epoxy Bioresin. ACS Omega.
- Uysal, U., et al. (2022). Effect of hyaluronic acid on the struvite crystallization: A structural, morphological, and thermal analysis study. Journal of Crystal Growth.
-
Wikipedia. (n.d.). Glucuronic acid. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: D-Glucuronic acid. Available at: [Link]
- Zhang, Y., et al. (2022). Stability study and morphology.
-
Carl ROTH. (n.d.). 4-O-Methyl-D-glucuronic acid, 25 mg. Available at: [Link]
- Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
- Kosian, M., et al. (2016). Structure and Long-Term Stability of Alkylphosphonic Acid Monolayers on SS316L Stainless Steel. Langmuir.
- Sediq, A. S., et al. (2022). Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Pharmaceutics.
- Miyamae, Y., et al. (2019).
-
Simulescu, V., et al. (2016). Long-term degradation study of hyaluronic acid in aqueous solutions without protection against microorganisms. Carbohydrate Polymers. Available at: [Link]
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- 10. synthose.com [synthose.com]
purification strategies for obtaining high-purity 4-O-Methylglucuronic acid from natural sources
Welcome to the technical support center for the purification of 4-O-Methylglucuronic acid (MeGlcA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for obtaining high-purity MeGlcA from natural sources. The information presented herein is grounded in established scientific principles and practical laboratory experience.
Introduction
This compound is a key component of hemicelluloses, particularly glucuronoxylans found in the secondary cell walls of terrestrial plants.[1][2] Its purification is a critical step for various applications, including the synthesis of fine chemicals, pharmaceutical precursors, and for detailed structural and functional studies of plant cell wall polysaccharides. This guide provides a comprehensive overview of purification strategies, common challenges, and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for obtaining this compound?
A1: The most abundant natural sources of MeGlcA are hardwood xylans, such as those from birch and beech.[3] These polysaccharides are rich in O-acetyl-(4-O-methylglucurono)xylans.[3] Other sources include the glucuronoxylans from various eudicotyledonous plants like Arabidopsis thaliana.[1][2]
Q2: What is the general strategy for purifying MeGlcA from natural sources?
A2: The general workflow involves three main stages:
-
Extraction of Glucuronoxylan: This initial step aims to isolate the parent polysaccharide (glucuronoxylan) from the lignocellulosic biomass.
-
Hydrolysis: The extracted glucuronoxylan is then hydrolyzed to release the constituent monosaccharides, including MeGlcA.
-
Chromatographic Purification: The final and most critical stage involves separating MeGlcA from other sugars and contaminants to achieve high purity.
Q3: Why is the hydrolysis step so critical and what are the common methods?
A3: The hydrolysis step is crucial as it dictates the yield and integrity of the released MeGlcA. Incomplete hydrolysis will result in low yields, while harsh conditions can lead to degradation of the target molecule. Common methods include:
-
Acid Hydrolysis: Typically using dilute sulfuric acid or trifluoroacetic acid (TFA). This method is effective but can lead to the formation of degradation products like furfural if not carefully controlled.[4]
-
Enzymatic Hydrolysis: This method uses specific enzymes like xylanases and α-glucuronidases to cleave the glycosidic bonds. It is a milder approach that minimizes degradation but can be more expensive and may require optimization of enzyme cocktails.[3]
Q4: What are the main challenges in purifying MeGlcA?
A4: The primary challenges include:
-
Co-purification of other sugars: The hydrolysate contains a mixture of sugars (xylose, glucose, etc.), which have similar chemical properties to MeGlcA, making separation difficult.
-
Presence of phenolic compounds and lignin residues: These contaminants can interfere with downstream chromatographic steps and analytical quantification.[5]
-
Degradation of MeGlcA: The acidic conditions used for hydrolysis can lead to the formation of hexenuronic acid, reducing the final yield.[6]
-
Accurate quantification: The presence of multiple anomers and potential lactonization of uronic acids can complicate quantification by methods like gas chromatography.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of MeGlcA after hydrolysis. | 1. Incomplete hydrolysis of the glucuronoxylan. 2. Degradation of MeGlcA during acid hydrolysis. | 1. Optimize hydrolysis conditions (acid concentration, temperature, time). Consider a two-stage hydrolysis. 2. Use a milder hydrolysis method, such as enzymatic hydrolysis with a suitable xylanase and α-glucuronidase cocktail.[3] |
| Poor separation during ion-exchange chromatography. | 1. Inappropriate buffer pH or ionic strength. 2. Co-elution with other acidic compounds or neutral sugars. 3. Column overloading. | 1. Optimize the pH of the mobile phase to ensure MeGlcA is charged. 2. Employ a gradient elution to improve resolution.[7][8] 3. Reduce the sample load on the column. |
| Presence of brown coloration in the purified fraction. | Contamination with phenolic compounds or lignin degradation products. | 1. Include a pre-treatment step with activated charcoal or a polyvinylpolypyrrolidone (PVPP) slurry to remove phenolics. 2. Utilize a size-exclusion chromatography step prior to ion-exchange to separate high molecular weight lignin fragments. |
| Inaccurate quantification of MeGlcA by GC or HPAEC-PAD. | 1. Lactonization of the uronic acid. 2. Use of an inappropriate internal or external standard. 3. Insufficient separation from other monosaccharides. | 1. For GC analysis, ensure complete derivatization (e.g., silylation) to account for all forms. 2. Use a purified MeGlcA standard for calibration. If unavailable, careful selection of peaks from a glucuronic acid standard is necessary.[5] 3. For HPAEC-PAD, optimize the gradient elution profile for better separation of MeGlcA and glucuronic acid.[7][8] |
| Broad peaks during chromatography. | 1. Poor sample preparation (presence of particulates). 2. Column degradation. 3. High sample viscosity. | 1. Filter the sample through a 0.22 µm filter before injection. 2. Check the column performance with a standard and replace if necessary. 3. Dilute the sample to reduce viscosity. |
Experimental Protocols
I. Extraction of Glucuronoxylan from Hardwood
This protocol describes a common method for the alkaline extraction of glucuronoxylan from hardwood sawdust.
Materials:
-
Hardwood sawdust (e.g., birch, beech)
-
Sodium hydroxide (NaOH)
-
Acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
Delignification (Optional but Recommended): Treat the sawdust with an acidic chlorite solution to remove the bulk of the lignin. This will improve the efficiency of subsequent extraction steps.
-
Alkaline Extraction:
-
Suspend the delignified sawdust in a 1 M NaOH solution.
-
Stir the suspension at room temperature for 24 hours.
-
Separate the solid residue by filtration or centrifugation. The supernatant contains the extracted hemicelluloses.
-
-
Precipitation:
-
Neutralize the supernatant with acetic acid.
-
Add ethanol (3-4 volumes) to the neutralized supernatant to precipitate the hemicelluloses.
-
Allow the precipitation to proceed overnight at 4°C.
-
-
Collection and Drying:
-
Collect the precipitated glucuronoxylan by centrifugation.
-
Wash the pellet with 70% ethanol and then with absolute ethanol.
-
Dry the purified glucuronoxylan under vacuum.
-
II. Acid Hydrolysis of Glucuronoxylan
This protocol outlines the complete acid hydrolysis of the extracted glucuronoxylan to release MeGlcA.
Materials:
-
Purified glucuronoxylan
-
2 M Trifluoroacetic acid (TFA)
-
Nitrogen gas
-
Deionized water
Procedure:
-
Weigh a known amount of dried glucuronoxylan into a pressure-resistant tube.
-
Add 2 M TFA to the tube.
-
Flush the tube with nitrogen gas, seal it tightly.
-
Heat the tube at 121°C for 1 hour.
-
Cool the tube to room temperature and then open it carefully.
-
Evaporate the TFA under a stream of nitrogen or by rotary evaporation.
-
Redissolve the dried hydrolysate in deionized water for further purification.
III. Purification of MeGlcA by Anion-Exchange Chromatography
This protocol describes the separation of MeGlcA from the hydrolysate using high-performance anion-exchange chromatography (HPAEC).
Materials:
-
Glucuronoxylan hydrolysate
-
Deionized water (eluents)
-
Sodium hydroxide (for eluent preparation)
-
Sodium acetate (for eluent preparation)
-
Anion-exchange column (e.g., CarboPac PA200)[8]
-
HPAEC system with pulsed amperometric detection (PAD)
Procedure:
-
Sample Preparation: Filter the redissolved hydrolysate through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Dionex CarboPac PA200 analytical column with a guard column.[8]
-
Eluents:
-
A: Ultrapure water
-
B: 200 mM NaOH with 400 mM NaOAc
-
C: 200 mM NaOH
-
-
Gradient: A gradient of sodium acetate in a sodium hydroxide solution is typically used to elute the acidic sugars. An optimized gradient can effectively separate MeGlcA from glucuronic acid and other components.[7][8]
-
Flow Rate: 0.5 mL/min.[8]
-
Detection: Pulsed Amperometric Detection (PAD).
-
-
Fraction Collection: Collect the fractions corresponding to the MeGlcA peak based on the retention time of a standard.
-
Desalting: The collected fractions will contain sodium acetate and sodium hydroxide. Desalting can be achieved by passing the fractions through a suitable size-exclusion column or by using solid-phase extraction (SPE) with a graphitized carbon cartridge.
Visualizing the Purification Workflow
Caption: A generalized workflow for the purification of this compound from natural sources.
References
-
Urbanowicz, B. R., Peña, M. J., Ratnaparkhe, S., Avci, U., Backe, J., Steet, H. F., Foston, M., Li, H., O'Neill, M. A., Ragauskas, A. J., Darvill, A. G., Wyman, C., Gilbert, H. J., & York, W. S. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Proceedings of the National Academy of Sciences, 109(35), 14253–14258. [Link]
-
Chong, S. L., Koutaniemi, S., Hänninen, T., & Tenkanen, M. (2013). Quantitation of this compound from plant cell walls. Holzforschung, 67(8), 883-891. [Link]
-
Lackner, N., Böhmdorfer, S., Rosenau, T., & Potthast, A. (2016). The Fate of 4-O-Methyl Glucuronic Acid in Hardwood Xylan during Alkaline Extraction. ACS Sustainable Chemistry & Engineering, 4(8), 4463–4468. [Link]
-
Wayman, M., & Chua, M. G. S. (1981). Hydrolysis of 4-O-methylglucuronoxylan and cellulose as a result of the steam explosion of hardwoods. In The Chemistry of Solid Wood (pp. 433-452). American Chemical Society. [Link]
-
Sixta, G., Hofinger, A., & Kosma, P. (2009). Synthesis of 4–O–methyl glucuronic acid. Carbohydrate Research, 344(1), 21-28. [Link]
-
Teleman, A., Lundqvist, J., Tjerneld, F., Stålbrand, H., & Dahlman, O. (2000). Characterization of O-acetyl-(4-O-methylglucurono)xylan isolated from birch and beech. Carbohydrate Research, 329(4), 807-815. [Link]
-
Urbanowicz, B. R., Peña, M. J., Ratnaparkhe, S., Avci, U., Backe, J., Steet, H. F., ... & York, W. S. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Aqueous Biomass Processing (ABP) Group - University of California, Riverside. [Link]
-
Chong, S. L., Al-Rudainy, B., & Tenkanen, M. (2015). Quantitation of this compound from plant cell walls. ResearchGate. [Link]
-
Várnai, A., Sipos, B., & Viikari, L. (2024). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. BMC Research Notes, 17(1), 1-8. [Link]
-
Urbanowicz, B. R., Peña, M. J., Moniz, H. A., Moremen, K. W., & York, W. S. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. ResearchGate. [Link]
-
Várnai, A., Sipos, B., & Viikari, L. (2024). An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. BMC Research Notes, 17(1), 1-8. [Link]
-
Chong, S. L., Poutanen, K., & Tenkanen, M. (2011). NMR spectra of acetylated 4- O -methyl glucuronic acid-substituted... ResearchGate. [Link]
-
Daniel, G., & Fengel, D. (1990). The formation of hexenuronic acid from this compound and the cleavage of the two substituents. Holzforschung, 44(6), 435-440. [Link]
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mitigating matrix effects in the analysis of 4-O-Methylglucuronic acid in complex samples
Welcome, Scientists and Researchers,
This guide is designed to serve as a dedicated resource for mitigating matrix effects in the quantitative analysis of 4-O-Methylglucuronic acid (MeGlcA). As a Senior Application Scientist, I understand that accurately measuring this polar analyte in complex biological matrices like plasma, urine, or tissue homogenates presents significant challenges. Matrix effects—the alteration of analyte ionization due to co-eluting compounds—are a primary obstacle to achieving reliable and reproducible results.[1][2][3]
This document moves beyond standard protocols to explain the fundamental reasons behind these challenges and provides robust, field-tested strategies to overcome them. Our goal is to empower you with the knowledge to develop self-validating analytical methods that ensure data integrity from discovery through development.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why is this compound particularly susceptible?
Answer: Matrix effect is the interference of co-eluting, often unidentified, components of a sample matrix on the ionization of the target analyte in a mass spectrometer.[2][4] This interference can either suppress the analyte's signal, leading to underestimated concentrations, or enhance it, causing overestimation.[2][3]
This compound is especially vulnerable for two key reasons:
-
High Polarity: As a glucuronic acid derivative, MeGlcA is highly polar and water-soluble.[5][6] In reversed-phase liquid chromatography (RPLC), it tends to elute early, often in a region of the chromatogram that is dense with other polar endogenous compounds like salts and metabolites, which can interfere with ionization.
-
Ionization Competition: The most common analytical technique, electrospray ionization (ESI) mass spectrometry, is susceptible to competition for ionization.[3] Endogenous components present at high concentrations, particularly phospholipids from plasma or serum, can co-elute and preferentially occupy the ESI droplet surface, suppressing the ionization of MeGlcA and compromising sensitivity and accuracy.[7][8]
Troubleshooting Guide: From Sample to Signal
Category 1: Diagnosing and Quantifying Matrix Effects
Q2: My MeGlcA signal is low and inconsistent in plasma samples compared to a pure solvent standard. How can I confirm this is a matrix effect?
Answer: Visual confirmation of signal suppression requires a systematic approach. The two most common diagnostic methods are the post-column infusion (PCI) experiment and the quantitative post-extraction spike analysis.
Method 1: Post-Column Infusion (Qualitative Assessment)
This technique provides a visual profile of where ion suppression or enhancement occurs across your chromatographic run.
-
Principle: A solution of MeGlcA is continuously infused into the mobile phase stream after the analytical column but before the mass spectrometer. A blank, extracted matrix sample is then injected onto the column. Any dip in the constant, steady baseline signal of MeGlcA corresponds to a region of ion suppression caused by eluting matrix components.
Caption: Workflow for a post-column infusion experiment to detect ion suppression zones.
Method 2: Quantitative Post-Extraction Spike (The "Golden Standard")
This is the standard method for quantifying the extent of matrix effects as required by regulatory bodies like the FDA.[2][4]
-
Principle: You compare the peak area of an analyte spiked into a blank matrix after extraction with the peak area of the analyte in a pure solvent solution at the same concentration.
-
Prepare Set A: Spike a known concentration of MeGlcA into a neat (pure) solvent solution that mimics the final mobile phase composition.
-
Prepare Set B: Process at least six different lots of blank biological matrix (e.g., plasma) through your entire sample preparation procedure. After the final extraction step, spike the resulting blank extracts with the same concentration of MeGlcA as in Set A.
-
Analyze and Calculate: Inject and analyze both sets. The Matrix Factor is calculated as:
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
For a validated method, the precision of the MF across the different matrix lots should be ≤15% Coefficient of Variation (%CV).[4]
Category 2: Sample Preparation Strategies
Q3: My protein precipitation protocol is fast, but matrix effects are still high. What is a better sample preparation approach for MeGlcA in plasma?
Answer: While simple protein precipitation (PPT) with solvents like acetonitrile or methanol is fast, it is notoriously ineffective at removing phospholipids, a primary source of ion suppression in bioanalysis.[8][9] The supernatant after PPT remains a complex mixture containing many endogenous components soluble in the organic solvent.[10]
A more effective strategy involves targeted removal of interferences. For MeGlcA, a highly polar analyte, the goal is to remove non-polar and zwitterionic interferences like phospholipids while retaining the analyte.
| Technique | Principle | MeGlcA Recovery | Phospholipid Removal | Throughput | Recommendation |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Good | Poor (<20%)[9] | High | Not recommended for final method; useful for initial screening. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Variable; may be poor for polar MeGlcA unless using specific ion-pairing agents. | Good | Medium | Can be effective but requires significant method development. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Excellent | Good to Excellent | Medium to High | Highly Recommended. Mixed-mode or polymeric phases offer the best selectivity. |
| Phospholipid Removal Plates | Combines PPT with a filtration media that specifically captures phospholipids. | Excellent | Excellent (>99%)[8][11] | High | Highly Recommended. Provides a very clean extract with a simple workflow. |
This two-step procedure combines the simplicity of protein precipitation with the targeted removal of phospholipids.[9]
-
Protein Precipitation: To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of 1% formic acid in acetonitrile. (The acid helps to keep MeGlcA protonated).
-
Vortex: Vortex the sample for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Load Supernatant: Transfer the resulting supernatant to a HybridSPE®-Phospholipid plate or cartridge.
-
Elute: Apply a vacuum or positive pressure to pass the supernatant through the sorbent bed. The phospholipids are retained by the zirconia-coated silica sorbent, while the MeGlcA and other polar analytes pass through into the collection plate.
-
Evaporate & Reconstitute (Optional): The collected eluate can be evaporated to dryness and reconstituted in a smaller volume of mobile phase to increase concentration, or injected directly if sensitivity is sufficient. Direct injection is often possible with modern HILIC methods.[9]
Category 3: Chromatographic and Mass Spectrometric Solutions
Q4: Can I optimize my LC-MS method to further reduce matrix effects, even after sample cleanup?
Answer: Yes. Chromatography is your most powerful tool for separating your analyte from any remaining matrix components that were not removed during sample preparation.
Chromatographic Strategies:
-
Switch to HILIC: For a polar analyte like MeGlcA, Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior to reversed-phase. HILIC uses a polar stationary phase and a high organic mobile phase. MeGlcA will be well-retained and will elute later in the gradient, away from the early-eluting salts and the very late-eluting phospholipids that can accumulate on RPLC columns.[9]
-
Optimize Gradient Elution: A well-designed gradient can effectively separate MeGlcA from the "suppression zone." Even in RPLC, a shallow gradient can provide the resolution needed to move MeGlcA away from co-eluting interferences.
-
Use Smaller Particle Columns (UHPLC): Ultra-High-Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns provide sharper, narrower peaks. This increased peak capacity reduces the likelihood of a matrix component co-eluting and overlapping with your analyte peak.
Mass Spectrometry Strategies:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects that cannot be eliminated.[12][13] A SIL-IS (e.g., ¹³C- or ²H-labeled MeGlcA) is chemically identical to the analyte and will co-elute perfectly. It experiences the exact same ionization suppression or enhancement. Because the instrument measures the ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is canceled out, leading to highly accurate and precise quantification.[14]
Caption: A decision tree for systematically troubleshooting and mitigating matrix effects.
Category 4: Method Validation
Q5: What are the regulatory requirements for validating the assessment of matrix effects?
Answer: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have clear expectations for matrix effect evaluation during bioanalytical method validation.[4][15] The goal is to demonstrate that the method is reliable across different sources of the biological matrix.
| Parameter | Requirement | Acceptance Criteria | Rationale |
| Matrix Source | Evaluate matrix effect using at least six different lots/sources of matrix. | For each lot, accuracy of Low and High QCs should be within ±15% of nominal. The precision (%CV) across all lots should not be greater than 15%. | Ensures the method is robust and not susceptible to variability between individual subjects or patients.[4] |
| Selectivity | Analyze at least six blank matrix lots. Response from interfering components should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the internal standard. | As stated. | Confirms that endogenous components do not produce a signal that could be mistaken for the analyte, ensuring accurate measurement at the lower limit of quantification (LLOQ).[4] |
| Hemolyzed & Lipemic Matrix | If relevant, evaluate matrix effect in hemolyzed and lipemic samples. | Accuracy and precision criteria (±15% / ≤15%) should be met. | Addresses potential interferences from abnormal but common sample types encountered in clinical studies. |
By systematically diagnosing, removing, and compensating for matrix effects using the strategies outlined above, you can develop a robust and reliable method for the analysis of this compound that will withstand the scrutiny of regulatory review.
References
-
The impact of phospholipids and phospholipid removal on bioanalytical method performance. Biomedical Chromatography, 30(5), 710-720. [Link]
-
Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology. Chromatography Today. [Link]
-
Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plate. Waters Corporation Application Note. [Link]
-
All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. [Link]
-
Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Environmental Science & Technology, 56(19), 13867-13877. [Link]
-
Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Guidance for Industry: Bioanalytical Method Validation (2001). U.S. Food and Drug Administration (FDA). [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC International. [Link]
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Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 314-318. [Link]
-
Quantitation of this compound from plant cell walls. ResearchGate. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. Journal of Separation Science, 46(23), e2300571. [Link]
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An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. BMC Biotechnology, 24(1), 100. [Link]
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Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(5), 263-267. [Link]
-
Sample Preparation: A Comprehensive Guide. Organomation. [Link]
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High-performance liquid chromatographic analysis of glucuronic acid conjugates after derivatization with 4-bromomethyl-7-methoxycoumarin. Journal of Chromatography B: Biomedical Sciences and Applications, 395, 553-561. [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]
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Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation, 16(6), 421-429. [Link]
-
Quantitation of this compound from plant cell walls (2020). ResearchGate. [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. [Link]
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Showing Compound this compound (FDB003760). FooDB. [Link]
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An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. BMC Biotechnology, 24(1), 100. [Link]
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Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of AOAC International, 101(4), 1188-1196. [Link]
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Characterization of O-acetyl-(4-O-methylglucurono)xylan isolated from birch and beech. Carbohydrate Research, 241, 257-268. [Link]
-
Derivatization of carbohydrates for GC and GC-MS analyses. ResearchGate. [Link]
-
Synthesis of 4–O–methyl glucuronic acid. ResearchGate. [Link]
-
Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour. Analytical and Bioanalytical Chemistry, 412(23), 5747-5756. [Link]
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Evaluation of the Matrix Effects in Herbal-Based Potions in Pesticide Residues Analysis by Dispersive Liquid-Liquid Microextraction Follow. Journal of Analytical Methods in Chemistry, 2019, 8917604. [Link]
-
Correction of Matrix Effects for Reliable Non-target Screening LC-ESI-MS Analysis of Wastewater. Environmental Science & Technology, 55(13), 9144-9154. [Link]
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Matrix effects in Electrospray Mass Spectrometry – not a hopeless case. 3rd Latin American Pesticide Residue Workshop (LAPRW). [Link]
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Validation & Comparative
A Comparative Analysis of 4-O-Methylglucuronic Acid and Glucuronic Acid in Plant Cell Walls: A Guide for Researchers
For researchers, scientists, and drug development professionals delving into the intricate architecture of the plant cell wall, understanding the nuances of its components is paramount. This guide provides an in-depth comparison of two key uronic acids: 4-O-Methylglucuronic acid (MeGlcA) and glucuronic acid (GlcA). We will explore their structural distinctions, functional roles, and the analytical methodologies required for their accurate quantification, supported by experimental data and established protocols.
The Significance of Uronic Acids in Plant Cell Wall Architecture
Plant cell walls are dynamic and complex structures, primarily composed of cellulose, hemicellulose, and pectin. Uronic acids, sugar acids derived from hexoses, are crucial constituents of the hemicellulose and pectin fractions, contributing significantly to the wall's structural integrity, flexibility, and interactions with other polymers.[1][2] Their carboxyl groups, which are negatively charged at physiological pH, play a vital role in ion binding, hydration, and modulating the overall charge of the cell wall. The two most prevalent uronic acids in the secondary cell walls of eudicotyledonous plants are glucuronic acid and its methylated derivative, this compound.[3]
Glucuronic Acid (GlcA): A Fundamental Building Block
Glucuronic acid is a primary uronic acid found in various plant cell wall polysaccharides. Its presence is most notable in:
-
Pectin: GlcA is a component of some pectin domains, contributing to the gel-forming properties of this complex polysaccharide. Pectin is primarily composed of galacturonic acid, but the inclusion of GlcA can modify its physical and chemical characteristics.[1][4]
-
Hemicellulose (Glucuronoxylan): In the secondary cell walls of eudicots, GlcA is a common substituent on the β-1,4-linked D-xylopyranose backbone of xylan, forming glucuronoxylan.[5] These GlcA residues are typically attached at the O-2 position of the xylose units.[3]
The carboxyl group of GlcA is a key functional feature, enabling cross-linking with other polymers and influencing the wall's porosity and enzymatic digestibility.
This compound (MeGlcA): A Specialized Modification
This compound is a derivative of glucuronic acid where a methyl group is attached at the O-4 position. This seemingly minor modification has profound implications for the structure and function of the plant cell wall.
Biosynthesis: The methylation of GlcA to MeGlcA is a specific enzymatic process that occurs in the Golgi apparatus.[3] It is catalyzed by glucuronoxylan methyltransferases (GXMTs), such as the AtGXMT1 protein identified in Arabidopsis thaliana.[3][6] This enzyme specifically transfers a methyl group from S-adenosyl-L-methionine to the O-4 position of GlcA residues already incorporated into the xylan backbone.[3]
Primary Location: MeGlcA is predominantly found as a side chain on the xylan backbone of glucuronoxylan in the secondary cell walls of vascular plants.[3][6] In Arabidopsis, for every eight xylose residues, there is approximately one uronic acid, with a GlcA to 4-O-MeGlcA ratio of about 1:3.[6]
Functional Implications of 4-O-Methylation:
The addition of the methyl group to GlcA has several significant consequences:
-
Altered Polarity and Steric Hindrance: The methyl group increases the hydrophobicity and steric bulk of the uronic acid side chain.[7] This can influence the solubility and viscosity of the xylan polymer.[7]
-
Resistance to Enzymatic Degradation: The 4-O-methyl group can sterically hinder the access of certain microbial enzymes, such as α-glucuronidases, making the xylan more resistant to hydrolysis.[7][8] This has important implications for biomass conversion and biofuel production.
-
Modulation of Biopolymer Interactions: The methylation status of glucuronoxylan affects its interactions with cellulose and lignin, thereby influencing the overall architecture and mechanical properties of the cell wall.[3] A reduction in 4-O-methylation has been correlated with changes in lignin monomer composition and increased release of glucuronoxylan during hydrothermal treatment.[3]
-
Anchoring of Other Cell Wall Components: Recent research has revealed a novel function for MeGlcA in anchoring suberin-like aliphatic compounds to the cell wall.[9] This highlights a previously unknown role for this modification in the intricate assembly of the plant cell wall.
Comparative Analysis of MeGlcA and GlcA Content
The relative abundance of MeGlcA and GlcA varies significantly across different plant species, tissue types, and developmental stages. Hardwoods, for instance, are known to have a higher proportion of O-acetyl-4-O-methylglucurono-β-D-xylan, with the xylose to this compound ratio ranging from 1:1 to 20:1.[10] In contrast, softwoods and herbaceous plants contain arabinoglucuronoxylan.[10]
| Plant/Material Source | Polysaccharide | Ratio/Content of MeGlcA and GlcA | Reference(s) |
| Arabidopsis thaliana (stems) | Glucuronoxylan | GlcA to 4-O-MeGlcA ratio of approximately 1:3.[6] | [6] |
| Hardwoods (general) | Glucuronoxylan | Xylose to 4-O-MeGlcA ratio varies from 3:1 to 20:1.[11] | [11] |
| Softwoods (general) | Arabinoglucuronoxylan | Xylose to 4-O-MeGlcA ratio varies between 4:1 and 9:1.[11] | [11] |
| Birchwood | Glucuronoxylan | Contains MeGlcA side chains.[8] | [8] |
| Cotton Seed | Glucuronoxylan | Contains GlcA side chains.[8] | [8] |
Methodologies for the Quantification of MeGlcA and GlcA
Accurate quantification of MeGlcA and GlcA is essential for understanding cell wall composition and its impact on biomass properties. The general workflow involves hydrolysis of the cell wall polysaccharides to release the constituent monosaccharides, followed by separation and detection using chromatographic techniques.
Diagram: General Workflow for Uronic Acid Quantification
Caption: A generalized workflow for the quantification of uronic acids from plant cell walls.
Hydrolysis: Releasing the Monomers
The choice of hydrolysis method is critical as the glycosidic linkages involving uronic acids are notoriously resistant to acid cleavage.[10]
A. Acid Hydrolysis:
A two-step sulfuric acid hydrolysis is a common method.[12]
-
Step 1: Primary Hydrolysis (Saeman hydrolysis): The sample is treated with 72% (w/w) sulfuric acid at room temperature to solubilize and hydrolyze the crystalline cellulose.[12]
-
Step 2: Secondary Hydrolysis: The reaction is then diluted with water to a lower acid concentration (e.g., 4% w/v) and heated (e.g., 121°C) to complete the hydrolysis of the remaining polysaccharides.[12]
Causality Behind Experimental Choices: The initial high concentration of sulfuric acid is necessary to disrupt the crystalline structure of cellulose, making it accessible to hydrolysis. The subsequent dilution and heating ensure the complete breakdown of all polysaccharides into their constituent monosaccharides. However, strong acid conditions can lead to the degradation of more labile sugars.[13]
B. Acid Methanolysis:
This method involves heating the sample in acidic methanol (e.g., 2M HCl in dry methanol).[13] It is particularly effective for samples rich in xylan and uronic acids and can be less destructive than sulfuric acid hydrolysis.[13]
Causality Behind Experimental Choices: Methanolysis cleaves glycosidic bonds and simultaneously forms methyl glycosides, which are volatile and suitable for gas chromatography (GC) analysis. This method can provide good yields for non-crystalline polysaccharides.[13]
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the hydroxyl and carboxyl groups of the monosaccharides must be derivatized to increase their volatility.
Protocol: Trimethylsilyl (TMS) Derivatization
-
Neutralization and Drying: Neutralize the hydrolysate with a suitable base (e.g., pyridine) and dry it completely under a stream of nitrogen and then in a vacuum desiccator.[13]
-
Silylation: Add a silylating agent, such as a mixture of hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS) in pyridine, to the dried sample.[14]
-
Incubation: Incubate the mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 45 minutes) to ensure complete derivatization.[14]
-
Analysis: The resulting trimethylsilyl derivatives can be directly injected into the GC-MS.[14]
Causality Behind Experimental Choices: The TMS groups replace the acidic protons of the hydroxyl and carboxyl groups, making the molecules less polar and more volatile, which is essential for their separation and detection by GC. The use of specific reagents and reaction conditions is optimized to achieve high derivatization yields for a wide range of sugars, including uronic acids.[15]
Chromatographic Separation and Quantification
A. Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for separating and identifying derivatized monosaccharides.[15] The separation is based on the volatility and interaction of the derivatives with the stationary phase of the GC column. The mass spectrometer provides structural information for identification and quantification.
B. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD):
HPAEC-PAD is an excellent alternative that does not require derivatization.[12] It is particularly well-suited for the analysis of carbohydrates, including uronic acids.
-
Separation: The separation is achieved on a high-pH anion-exchange column, where the negatively charged carbohydrates interact with the positively charged stationary phase. A gradient of a competing anion (e.g., acetate) is used for elution.[12]
-
Detection: Pulsed amperometric detection provides sensitive and specific detection of carbohydrates without the need for chromophores.[12]
Causality Behind Experimental Choices: HPAEC-PAD is advantageous as it eliminates the need for a separate derivatization step, reducing sample preparation time and potential sources of error. The high pH conditions ensure that the hydroxyl groups of the sugars are ionized, allowing for their separation by anion exchange.
Conclusion
This compound and glucuronic acid, while structurally similar, play distinct and crucial roles in the architecture and properties of the plant cell wall. The 4-O-methylation of GlcA is a key modification that influences the physicochemical properties of xylan, its interactions with other cell wall polymers, and its susceptibility to enzymatic degradation. Accurate quantification of both MeGlcA and GlcA is essential for a comprehensive understanding of plant cell wall biology and for optimizing the utilization of biomass in various industrial applications. The choice of analytical methodology should be carefully considered based on the specific research question, the nature of the plant material, and the available instrumentation.
References
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Urbanowicz, B. R., Peña, M. J., Ratnaparkhe, S., Avci, U., Backe, J., Steet, H. F., ... & York, W. S. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Proceedings of the National Academy of Sciences, 109(35), 14253-14258. [Link]
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Fujimoto, H., Ooi, T., & Samejima, M. (2013). 4-O-Methyl Modifications of Glucuronic Acids in Xylans Are Indispensable for Substrate Discrimination by GH67 α-Glucuronidase from Bacillus halodurans C-125. Journal of Biochemistry, 154(5), 449-457. [Link]
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Chong, S. L., Virkki, L., Maaheimo, H., Juvonen, M., Derba-Maceluch, M., Koutaniemi, S., ... & Mellerowicz, E. J. (2013). Quantitation of this compound from plant cell walls. Carbohydrate polymers, 91(1), 626-630. [Link]
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Derba-Maceluch, M., Chong, S. L., Koutaniemi, S., Hedenström, M., Avci, U., Tuomainen, P., ... & Mellerowicz, E. J. (2020). Xylan glucuronic acid side chains fix suberin‐like aliphatic compounds to wood cell walls. New Phytologist, 228(5), 1604-1618. [Link]
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Lee, C., Teng, Q., Huang, W., Zhong, R., & Ye, Z. H. (2012). The Arabidopsis family GT43 glucuronoxylan glucuronosyltransferases are required for the intact glycosylation of xylan. The Plant Cell, 24(10), 4359-4374. [Link]
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Sundberg, A., Sundberg, K., Lillandt, C., & Holmbom, B. (1996). Carbohydrate analysis of plant materials with uronic acid-containing polysaccharides–A comparison between different hydrolysis and subsequent chromatographic analytical techniques. Industrial Crops and Products, 5(3), 225-235. [Link]
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Chong, S. L., et al. (2013). Quantitation of this compound from plant cell walls. Carbohydrate Polymers, 91(1), 626-630. [Link]
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Pawar, P. M. A., Koutaniemi, S., & Mellerowicz, E. J. (2017). Plant Cell Wall Polysaccharide O-Acetyltransferases. Plants, 6(4), 51. [Link]
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Wikipedia contributors. (2024, January 5). Pectin. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2024, from [Link]
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Scott, R. W. (1984). Methods for quantitative analysis of uronic acids in biomass. In Energy from Biomass: 2nd EC Conference (pp. 1033-1037). Springer, Dordrecht. [Link]
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Berta, M., et al. (2022). Testing Clean-Up Methods for the Quantification of Monosaccharides and Uronic Acids. Applied Sciences, 12(24), 12781. [Link]
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Renard, C. M. (2005). Structure of galacturonic acid (a), glucuronic acid (b) galacturonic sequences (c) glucuronic sequences (d), cholesterol (e) and linolenic acid (f). All carbons are numbered. ResearchGate. [Link]
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Celignis. (n.d.). Analysis of Uronic Acids. [Link]
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Zhang, Y., et al. (2020). Plant cell wall hydrolysis process reveals structure-activity relationships. Plant Methods, 16(1), 1-10. [Link]
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Gawkowska, D., Cybulska, J., & Zdunek, A. (2018). Pectin and pectin-based composite materials: beyond food texture. Molecules, 23(9), 2362. [Link]
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DeMartini, J. D., & Wyman, C. E. (2011). Rapid determination of cellulose, neutral sugars, and uronic acids from plant cell walls by one-step two-step hydrolysis and HPAEC-PAD. Bio-protocol, 1(1), e28. [Link]
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Wang, Y., et al. (2017). A modified GC-MS analytical procedure for separation and detection of multiple classes of carbohydrates. Molecules, 22(10), 1733. [Link]
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Nsor-Atindana, J., Chen, M., Goffin, D., & Zhong, F. (2017). Involvement of the complex polysaccharide structure of pectin in regulation of biological functions. Journal of nutritional science and vitaminology, 63(6), 361-370. [Link]
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Vojvodić, A., et al. (2022). Development and validation of HPLC-DAD method with pre-column PMP derivatization for monomeric profile analysis of polysaccharides from agro-industrial wastes. Foods, 11(3), 346. [Link]
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Fazio, S. D., Mayberry, W. R., & White, D. C. (1979). Estimations of uronic acids as quantitative measures of extracellular and cell wall polysaccharide polymers from environmental samples. Applied and environmental microbiology, 38(6), 1158-1159. [Link]
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Li, J., et al. (2011). An innovative derivatization method for simultaneous determination of uronic acids and neutral and amino sugars in coexisting samples by HPLC-ESI-MS/MS2. Journal of liquid chromatography & related technologies, 34(13), 1754-1771. [Link]
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Le Bourvellec, C., & Ralet, M. C. (2019). Plant cell wall, a challenge for its characterisation. American Journal of Plant Sciences, 10(03), 418. [Link]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-O-Methylglucuronic Acid Quantification Using Certified Reference Materials
For researchers, scientists, and drug development professionals, the precise quantification of metabolites and conjugates is paramount to understanding drug efficacy, safety, and metabolism. 4-O-Methylglucuronic acid (4-O-MeGlcA), a common conjugate in xenobiotic metabolism, presents a unique analytical challenge. Its accurate measurement is critical in pharmacokinetic and toxicological studies. This guide provides an in-depth comparison of analytical methodologies for 4-O-MeGlcA quantification, with a core focus on method validation employing certified reference materials (CRMs) to ensure data integrity and regulatory compliance.
The Critical Role of Certified Reference Materials in Method Validation
The foundation of any robust quantitative analytical method is its validation, a process that demonstrates the method is suitable for its intended purpose. Central to this process is the use of a well-characterized reference material. A Certified Reference Material (CRM) provides the metrological traceability and stated uncertainty required for the highest level of analytical confidence. While a dedicated, commercially available CRM for this compound with full certification from a national metrology institute remains elusive, high-purity reference standards are available from reputable suppliers such as Santa Cruz Biotechnology, LGC Standards, MedChemExpress, and Synthose[1][2][3][4]. For the purposes of this guide, we will consider these high-purity materials as the reference standards for method validation. It is imperative for laboratories to internally qualify these standards, ideally using a primary method like Quantitative Nuclear Magnetic Resonance (qNMR), to establish a traceable purity value[5][6].
This guide will navigate the validation of three prominent analytical techniques for 4-O-MeGlcA quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparative Overview of Analytical Methodologies
The selection of an analytical method is a critical decision driven by factors such as required sensitivity, sample matrix complexity, and available instrumentation. Below is a comparative summary of the key performance characteristics for each technique, validated using a well-characterized 4-O-MeGlcA reference standard.
| Validation Parameter | HPLC-UV | GC-MS | qNMR |
| Specificity/Selectivity | Moderate to High (dependent on chromatographic resolution) | Very High (based on mass fragmentation) | High (based on unique chemical shifts) |
| Linearity (R²) | > 0.99 | > 0.99 | Not applicable (direct quantification) |
| Accuracy (% Recovery) | 95-105% | 90-110% | N/A (primary ratio method) |
| Precision (%RSD) | < 5% | < 10% | < 2% |
| Limit of Quantification (LOQ) | Low µg/mL to ng/mL range | Low ng/mL to pg/mL range | High µg/mL range |
| Throughput | High | Moderate | Low |
| Sample Preparation | Moderate (hydrolysis, SPE) | Extensive (hydrolysis, derivatization) | Minimal |
Experimental Workflows and Validation Protocols
A self-validating system is built on a foundation of meticulous experimental design and execution. The following sections detail the validation workflows and protocols for each analytical technique.
Diagram of the General Validation Workflow
Caption: General workflow for analytical method validation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and robust technique for the quantification of 4-O-MeGlcA, particularly in less complex matrices or at moderate concentrations. The key to a successful HPLC method is achieving adequate chromatographic separation from potential interferences.
HPLC-UV Validation Workflow
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A Senior Application Scientist's Guide to the Comparative Distribution of 4-O-Methylglucuronic Acid in Hardwood and Softwood
Introduction: The Subtle Architect of Wood's Properties
Within the intricate composite structure of the plant cell wall, hemicelluloses play a critical role, forming a complex matrix that cross-links with cellulose microfibrils and lignin. Among the various hemicellulosic components, xylan is a major polymer whose structure and function are profoundly influenced by its side-chain substituents. One of the most significant of these is 4-O-methyl-α-D-glucuronic acid (MeGlcA).
This acidic sugar, attached to the xylose backbone, is not merely a decorative appendage. It dictates the solubility, accessibility, and enzymatic digestibility of xylan, thereby influencing the overall physical and chemical properties of wood.[1] Its presence and distribution are critical factors in industrial processes ranging from papermaking, where it impacts pulping and bleaching efficiency, to the burgeoning biorefinery sector, where it affects the enzymatic hydrolysis of biomass into fermentable sugars.[2][3][4]
This guide provides a comparative analysis of MeGlcA distribution in the two major categories of wood: hardwood and softwood. We will explore the fundamental structural differences in their respective xylans, delve into the quantitative disparities in MeGlcA abundance, and provide a robust, field-proven experimental workflow for its accurate quantification. This document is intended for researchers, chemists, and material scientists seeking a deeper, practical understanding of this crucial cell wall component.
The Structural Context: A Tale of Two Xylans
The primary distinction in MeGlcA distribution between hardwood and softwood originates from the fundamental differences in their dominant hemicellulose structures. While both contain MeGlcA-substituted xylan, the overall architecture of this polymer is distinct.
Hardwood Glucuronoxylan: The principal hemicellulose in hardwoods is O-acetyl-(4-O-methylglucurono)-β-D-xylan.[5] Its structure consists of a linear backbone of β-(1,4)-linked D-xylopyranosyl (Xylp) residues. To this backbone, MeGlcA units are attached via α-(1,2) glycosidic bonds.[1][6] A key feature of hardwood xylan is the substantial degree of acetylation at the C2 and/or C3 positions of the xylose units, with approximately seven acetyl groups per ten xylose residues.[5] The frequency of MeGlcA substitution can vary, but a common ratio is approximately one MeGlcA side chain for every 10 to 20 xylose units.[1][5]
Softwood Arabinoglucuronoxylan: In contrast, the main hemicellulose in softwoods is O-acetyl-galactoglucomannan.[7][8][9] Softwoods do contain xylan, but it is typically less abundant than in hardwoods and has a different structure known as arabino-(4-O-methylglucurono)xylan.[7] Like its hardwood counterpart, it has a β-(1,4)-linked D-xylose backbone with α-(1,2)-linked MeGlcA substituents. However, it features two critical differences:
-
It is substituted with α-L-arabinofuranose (Araf) units, typically at the C3 position.[6][7]
-
It lacks the acetyl groups that are characteristic of hardwood xylan.[7]
This higher degree of branching and lack of acetylation makes softwood xylan structurally distinct. The ratio of xylose to uronic acid in softwoods is generally lower (i.e., more acidic side chains) than in hardwoods, typically ranging from 4:1 to 9:1.[7]
Biosynthesis: A Shared Enzymatic Pathway
The presence of MeGlcA in both wood types is explained by a conserved biosynthetic pathway that occurs in the Golgi apparatus.[6] The process is catalyzed by a series of enzymes:
-
Backbone Synthesis: Glycosyltransferases, such as IRX10, polymerize UDP-xylose into the linear β-(1,4)-xylan chain.[6]
-
Glucuronosylation: Xylan glucuronosyltransferases add glucuronic acid (GlcA) residues from a UDP-GlcA donor to the C2 position of specific xylose units.
-
Methylation: A glucuronoxylan methyltransferase (GXMT), belonging to the DUF579 protein family, catalyzes the final step. It specifically transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 4-hydroxyl group (O-4) of the GlcA substituent, forming the mature 4-O-MeGlcA side chain.[2][3][6]
This shared mechanism underscores the fundamental importance of MeGlcA to the cell wall architecture of all vascular plants.
Quantitative Comparison: A Summary of Distribution
The most significant difference lies in the total amount of xylan, and by extension, the total amount of MeGlcA. Hardwoods are generally richer in xylan (15-35% of dry weight) compared to softwoods, where it is a less prominent hemicellulose (often below 20%).[5][10] This directly translates to a higher overall MeGlcA content in hardwoods.
| Feature | Hardwood (e.g., Birch, Poplar, Eucalyptus) | Softwood (e.g., Pine, Spruce) |
| Dominant Hemicellulose | O-acetyl-glucuronoxylan[5] | O-acetyl-galactoglucomannan[7][9] |
| Typical Xylan Content | 15–35%[5][10] | < 20% |
| Xylan Substituents | 4-O-MeGlcA, Acetyl groups[5] | 4-O-MeGlcA, Arabinose[7] |
| Xylose:Uronic Acid Ratio | ~10:1 to 20:1[1][5] | ~4:1 to 9:1[7] |
| Overall MeGlcA Content | Higher | Lower |
Experimental Guide for Comparative Analysis of MeGlcA
To reliably compare MeGlcA content, a robust and validated analytical workflow is essential. The following protocol is designed to ensure accuracy and reproducibility, with explanations for each critical step.
Protocol 1: Sample Preparation
Objective: To create a homogenous, interference-free material for analysis.
-
Milling: Grind the air-dried wood samples (hardwood and softwood) to pass through a 40-mesh screen but be retained on a 60-mesh screen.
-
Causality (Expertise): A consistent particle size is paramount for reproducible hydrolysis. Particles that are too large will hydrolyze incompletely, while excessively fine particles can degrade during the harsh acid treatment. This specific range provides an optimal surface area for acid penetration without promoting degradation.
-
-
Solvent Extraction: Perform Soxhlet extraction on the milled wood powder for 8 hours using a 2:1 (v/v) solution of toluene and ethanol. Subsequently, wash with pure ethanol and then deionized water. Dry the extractive-free wood meal at 60°C.
-
Causality (Expertise): Wood contains non-structural components like resins, fats, and tannins, which can interfere with chromatographic analysis and artificially inflate mass measurements.[10] Toluene/ethanol is effective at removing these lipophilic and phenolic compounds. Failing to remove them leads to inaccurate carbohydrate quantification.
-
Protocol 2: Two-Stage Sulfuric Acid Hydrolysis
Objective: To quantitatively hydrolyze hemicellulose into its constituent monosaccharides, including MeGlcA, while minimizing degradation.
-
Primary Hydrolysis: Accurately weigh ~300 mg of extractive-free wood into a pressure-resistant glass tube. Add 3.0 mL of 72% (w/w) H₂SO₄. Stir intermittently for 1 hour at 30°C in a water bath.
-
Causality (Expertise): The highly resistant, semi-crystalline nature of wood polysaccharides requires this initial harsh treatment. 72% H₂SO₄ acts as a swelling and decrystallizing agent, disrupting the complex cell wall matrix and rendering the polysaccharides accessible for the next stage of hydrolysis. The linkage between uronic acid and xylose is particularly resistant to cleavage.[5]
-
-
Secondary Hydrolysis: Quantitatively transfer the slurry to a 100 mL serum bottle by diluting with 84.0 mL of deionized water, bringing the final acid concentration to 4% (w/w). Seal the bottle and autoclave for 1 hour at 121°C.
-
Causality (Expertise): The combination of dilute acid and high temperature provides the energy needed to complete the hydrolytic cleavage of glycosidic bonds, releasing the individual monosaccharides. Using a sealed vessel is critical to prevent the loss of volatile degradation products (like furfural from xylose), which allows for a more complete mass balance.[11]
-
Protocol 3: Quantification by HPAEC-PAD
Objective: To separate and accurately quantify MeGlcA and other monosaccharides in the hydrolysate.
-
Sample Neutralization: After cooling, neutralize the hydrolysate to a pH of 5.0-6.0 using a saturated solution of barium hydroxide or calcium carbonate. Centrifuge to pellet the precipitate (barium/calcium sulfate and acid-insoluble lignin).
-
Causality (Expertise): The high salt concentration and extreme pH of the raw hydrolysate are incompatible with anion-exchange columns. Neutralization is mandatory. Barium or calcium salts are used because their sulfate products are insoluble and can be easily removed by centrifugation.
-
-
Chromatography: Analyze the supernatant using a High-Performance Anion-Exchange Chromatography system equipped with a Pulsed Amperometric Detector (HPAEC-PAD).
-
System: Dionex ICS-5000 or similar.
-
Column: Dionex CarboPac™ PA20 or PA200 column, which is designed for separating charged uronic acids.[12][13]
-
Eluent: A sodium hydroxide/sodium acetate gradient tailored to separate neutral sugars (xylose, arabinose) and acidic sugars (GlcA, MeGlcA).
-
Detection: Pulsed Amperometry, which provides highly sensitive, direct detection of carbohydrates without derivatization.
-
-
Calibration and Quantification (Trustworthiness):
-
Prepare a mixed standard curve containing known concentrations of xylose, arabinose, glucuronic acid, and, if available, an isolated 4-O-MeGlcA standard.
-
Critical Insight: Using a commercial glucuronic acid standard to quantify MeGlcA can lead to a significant underestimation (up to 30%) because the standard can partially lactonize during analysis, altering its chromatographic response.[14] For the highest accuracy, quantification should be based on a purified MeGlcA standard. If unavailable, a consistent and well-documented method using the two main peaks of the glucuronic acid standard can be used as an approximation, but this limitation must be acknowledged.[15]
-
Conclusion and Outlook
The distribution of 4-O-methylglucuronic acid is a defining feature that distinguishes hardwood and softwood chemistries. Hardwoods not only contain a greater overall abundance of xylan but feature a less substituted O-acetyl-glucuronoxylan. In contrast, softwoods possess a more complex, highly branched arabinoglucuronoxylan. These structural nuances have profound implications for the industrial utilization of wood, influencing everything from the chemical reactions during pulping to the efficiency of enzymatic cocktails in biorefineries.
Accurate quantification of MeGlcA, using robust methodologies like the one detailed here, is the foundation for understanding and manipulating these properties. Future research, including efforts in plant genetic engineering, may focus on altering MeGlcA content or distribution to design biomass feedstocks with tailored properties for specific conversion pathways, further highlighting the importance of this subtle but powerful molecular architect.[2][3]
References
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Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Proceedings of the National Academy of Sciences. [Link]
-
Chong, S. L., et al. (2013). Quantitation of this compound from plant cell walls. ResearchGate. [Link]
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Puchberger, R., et al. (2016). The Fate of 4-O-Methyl Glucuronic Acid in Hardwood Xylan during Alkaline Extraction. ACS Sustainable Chemistry & Engineering. [Link]
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Chong, S. L., et al. (2013). Quantitation of this compound from plant cell walls (Duplicate). ResearchGate. [Link]
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Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. PMC - NIH. [Link]
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Teleman, A., et al. (2002). Characterization of O-acetyl-(4-O-methylglucurono)xylan isolated from birch and beech. ResearchGate. [Link]
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Celignis. Analysis of Hardwood, Cellulose Content of Hardwood, Lignin Content of Hardwood. Celignis. [Link]
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Smith, P. J., et al. (2021). An update on xylan structure, biosynthesis, and potential commercial applications. Frontiers in Plant Science. [Link]
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Johnson, D. K. (2003). Methods for Quantitative Analysis of Uronic Acids in Biomass. ResearchGate. [Link]
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Celignis. Analysis of Softwood, Cellulose Content of Softwood, Lignin Content of Softwood. Celignis. [Link]
-
Fujimoto, H., et al. (2012). 4-O-Methyl Modifications of Glucuronic Acids in Xylans Are Indispensable for Substrate Discrimination by GH67 α-Glucuronidase from Bacillus halodurans C-125. Journal of Biological Chemistry. [Link]
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Furtado, P. F. P., et al. (2007). Evolution of Methylglucuronic and Hexenuronic Acid Contents of Eucalyptus globulus Pulp during Kraft Delignification. Industrial & Engineering Chemistry Research. [Link]
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Yokoyama, T., et al. (2002). Relationships between Hemicellulose Composition and Lignin Structure in Woods. Journal of Wood Science. [Link]
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Islam, M. A., et al. (2018). Comparison between Different Components of Some Available Hardwood and Softwood in Bangladesh. IOSR Journal of Applied Chemistry. [Link]
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Scribd. (n.d.). Determination of Uronic Acids and Wood Sugars in Wood-Based Hydrolysates. Scribd. [Link]
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Willför, S., et al. (2009). Polysaccharides in some industrially important softwood species. ResearchGate. [Link]
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Tenkanen, M., et al. (2007). An improved methodology for the quantification of uronic acid units in xylans and other polysaccharides. Holzforschung. [Link]
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Gustavsson, C., & Al-Dajani, W. W. (2000). The methoxy group of 4-O-methyl-glucuronic acid is central for the formation of hexenuronic acid during kraft pulping. ResearchGate. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of HPLC and GC-MS Techniques for 4-O-Methylglucuronic Acid Measurement
Authored by a Senior Application Scientist
Introduction: The Analytical Imperative for 4-O-Methylglucuronic Acid
This compound (MeGlcA) is a critical acidic sugar moiety, most notably found as a substituent on the xylan backbone of hemicellulose in plant cell walls.[1][2][3] Its prevalence and structural role make its accurate quantification essential for a wide range of scientific disciplines. In the biofuel sector, understanding MeGlcA content is crucial for optimizing enzymatic hydrolysis of biomass. For the pulp and paper industry, it influences pulp properties and bleaching processes.[4] In plant biology, its measurement helps elucidate the complex architecture of the cell wall.
Given its importance, selecting a robust and reliable analytical method is a paramount decision for any researcher. The two most powerful and commonly employed techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an in-depth, objective comparison of these methods, moving beyond a simple list of pros and cons to explain the causality behind experimental choices. We will delve into detailed protocols, present a data-driven performance comparison, and outline a self-validating cross-validation strategy to ensure the highest level of scientific integrity.
Pillar 1: Understanding the Core Technologies
The fundamental difference between HPLC and GC-MS lies in the physical state of the analyte during separation, which dictates every subsequent step of the workflow.
High-Performance Liquid Chromatography (HPLC): Direct Analysis in the Liquid Phase
HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[5] For charged, non-volatile molecules like MeGlcA, the gold-standard HPLC approach is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) .[6][7] In this technique, the negatively charged carboxyl group of MeGlcA interacts with a positively charged stationary phase. By increasing the ionic strength of the mobile phase (a salt or hydroxide gradient), analytes are eluted in order of their charge and interaction strength. PAD provides sensitive, direct detection of carbohydrates without the need for derivatization. This makes HPLC a powerful tool for analyzing MeGlcA in its native, underivatized form.[5][8]
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis in the Gas Phase via Derivatization
GC-MS separates compounds based on their volatility and interaction with a stationary phase in a gaseous state, followed by highly specific mass-based detection.[8] Carbohydrates, including MeGlcA, are polar, non-volatile, and thermally unstable.[5][9] Therefore, they cannot be analyzed directly by GC. The cornerstone of GC-MS analysis of sugars is a mandatory derivatization step . This chemical reaction replaces the polar hydroxyl and carboxyl groups with nonpolar, thermally stable groups (e.g., trimethylsilyl ethers), rendering the molecule volatile.[9] While adding complexity to sample preparation, this process, when coupled with mass spectrometry, provides unparalleled sensitivity and structural confirmation.[5][10]
Pillar 2: Field-Proven Experimental Protocols
The trustworthiness of any analytical result is built upon a robust and well-understood methodology. The following protocols represent validated workflows for quantifying MeGlcA from a complex polysaccharide matrix, such as plant biomass.
Step 1: Liberation of MeGlcA via Acid Hydrolysis (Common to Both Methods)
The glycosidic bonds linking MeGlcA to the xylan backbone are highly resistant to cleavage.[11] Therefore, a strong acid hydrolysis is required to liberate the monosaccharide.
Protocol: Two-Stage Sulfuric Acid Hydrolysis
-
Primary Hydrolysis: Weigh approximately 100-300 mg of dry, extractives-free biomass into a pressure-resistant tube. Add 3 mL of 72% (w/w) H₂SO₄. Incubate at 30°C for 60 minutes with intermittent vortexing to ensure complete dissolution and primary hydrolysis.
-
Secondary Hydrolysis: Quantitatively transfer the slurry to a 100 mL serum bottle by diluting with 84 mL of deionized water, bringing the final acid concentration to 4%.
-
Seal the bottle and autoclave at 121°C for 60 minutes. This step cleaves the remaining glycosidic bonds.[12][13]
-
Neutralization: After cooling, neutralize the hydrolysate to approximately pH 5.5-6.5 with a saturated solution of barium hydroxide or calcium carbonate. The resulting precipitate (BaSO₄ or CaSO₄) removes the bulk of the acid.
-
Centrifuge the sample at 3,000 x g for 10 minutes and collect the supernatant for analysis. An internal standard (e.g., myo-inositol or 2-deoxy-glucose) should be added prior to analysis.
Step 2A: HPLC (HPAEC-PAD) Analysis Workflow
This workflow is characterized by its directness post-hydrolysis.
Protocol: HPAEC-PAD Quantification
-
Sample Filtration: Filter the neutralized supernatant through a 0.22 µm syringe filter to remove fine particulates.
-
Chromatographic Conditions:
-
Instrument: A high-performance ion chromatography system.
-
Column: A carbohydrate-specific anion-exchange column (e.g., Dionex CarboPac™ PA20 or similar).[6]
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: 200 mM Sodium Hydroxide (NaOH)
-
Mobile Phase C: 1 M Sodium Acetate (NaOAc) in 200 mM NaOH
-
Gradient Elution: Develop a gradient that effectively separates neutral sugars from the more tightly bound acidic sugars like MeGlcA. A typical gradient might involve an initial isocratic elution with NaOH to separate neutrals, followed by a NaOAc gradient to elute uronic acids.[6]
-
Flow Rate: 0.4-0.5 mL/min.
-
Column Temperature: 30°C.
-
-
Detection: Use a gold working electrode with a standard carbohydrate pulsed amperometric detection (PAD) waveform.
-
Quantification: Prepare a calibration curve using certified this compound standards. Calculate the concentration in the unknown samples by integrating the peak area and comparing it to the standard curve.
Step 2B: GC-MS Analysis Workflow
This workflow involves the critical, multi-step derivatization process.
Protocol: Silylation and GC-MS Quantification
-
Sample Drying: Transfer a precise aliquot (e.g., 1 mL) of the neutralized supernatant to a GC vial. Evaporate the sample to complete dryness under a stream of nitrogen or using a vacuum concentrator. This step is critical, as water will quench the derivatization reagent.
-
Derivatization (Silylation):
-
Add 200 µL of anhydrous pyridine to the dried sample to re-dissolve the sugars.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Seal the vial tightly and incubate at 70°C for 45 minutes.[9]
-
-
GC-MS Conditions:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-polarity capillary column, such as a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane (e.g., VF-5ms or DB-5).[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL splitless injection at 280°C.
-
Temperature Program: Start at 140°C (hold 1 min), ramp at 2°C/min to 218°C, then ramp at 10°C/min to 280°C (hold 2 min).[9]
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-650.
-
-
Quantification: Prepare calibration standards of MeGlcA and process them through the exact same drying and derivatization procedure. Identify the MeGlcA derivative peak by its retention time and its characteristic mass spectrum. Quantify using the total ion chromatogram (TIC) or, for higher sensitivity, by selected ion monitoring (SIM) of characteristic fragment ions.
Pillar 3: Objective Performance Comparison & Cross-Validation
The choice between HPLC and GC-MS should be driven by the specific demands of the research. This table provides a data-driven comparison to guide that decision.
| Feature | HPLC (HPAEC-PAD) | GC-MS | Causality & Expert Insight |
| Principle | Anion-exchange chromatography of underivatized analyte in a liquid phase.[6] | Gas chromatography of a derivatized, volatile analyte in a gas phase.[9] | HPLC analyzes the molecule directly, while GC-MS analyzes a chemical derivative. This is the most critical distinction. |
| Derivatization | Not required. | Mandatory. [5] | The lack of derivatization simplifies the HPLC workflow, reducing potential sources of error and improving throughput. |
| Sample Prep | Simple: Hydrolysis, neutralization, filtration. | Complex: Hydrolysis, neutralization, drying, chemical derivatization. | The multi-step derivatization for GC-MS is time-consuming and moisture-sensitive, requiring careful technique to ensure reproducibility. |
| Sensitivity | Good (ng range). | Excellent (pg range), especially with Selected Ion Monitoring (SIM).[5] | The mass spectrometer is an inherently more sensitive detector than PAD, making GC-MS superior for trace-level analysis. |
| Selectivity | Good, based on retention time under specific column/eluent conditions. | Superior. [5][10] | GC-MS provides two dimensions of confirmation: retention time and a unique mass spectral fingerprint, offering near-unequivocal peak identification. |
| Accuracy | High, with proper calibration. | High, but can be compromised by incomplete derivatization or improper standard handling. | One study found that using glucuronic acid as a standard for MeGlcA in GC analysis can lead to a 30% underestimation if all derivative peaks are not correctly integrated.[14] This highlights the need for a purified MeGlcA standard and careful data processing in GC-MS. |
| Throughput | Higher, due to simpler sample preparation and shorter run times per sample. | Lower, due to the lengthy and hands-on derivatization step. | For routine quality control of many samples, HPLC is often more efficient. |
| Instrumentation Cost | Moderate for a dedicated ion chromatography system. | Moderate to high.[5] | The initial capital investment for a GC-MS system is typically higher than for an HPLC-PAD system. |
The Self-Validating System: A Cross-Validation Protocol
To achieve the highest level of confidence in your quantitative data, especially when developing a new method or comparing results across studies, a formal cross-validation is indispensable.[15][16] This process ensures that both methods produce comparable and reliable data.
Protocol: Inter-Method Cross-Validation
-
Prepare Samples: Create a set of at least three Quality Control (QC) samples by spiking a representative sample matrix (i.e., a neutralized biomass hydrolysate) with known amounts of pure MeGlcA standard to achieve low, medium, and high concentrations that span the expected analytical range.
-
Parallel Analysis: Analyze these QC samples (n=3-5 replicates per level) using both the fully validated HPLC-PAD method and the fully validated GC-MS method.
-
Data Comparison: Calculate the mean concentration and standard deviation for each QC level from both methods.
-
Acceptance Criteria: The cross-validation is successful if the mean concentration determined by one method is within a predefined percentage (typically ±15%) of the mean determined by the other method for each QC level.[15][16]
Conclusion and Authoritative Recommendations
Both HPLC and GC-MS are robust and accurate techniques for the quantification of this compound. The optimal choice is not a matter of superiority, but of fitness for purpose.
-
HPLC (specifically HPAEC-PAD) is the recommended method for:
-
Routine and high-throughput analysis where simplicity and speed are critical.
-
Applications where analyzing the native, underivatized sugar acid is preferred.
-
Laboratories looking to avoid the complexities and potential pitfalls of chemical derivatization.
-
-
GC-MS is the recommended method for:
-
Confirmatory analysis and structural elucidation , where its mass spectral data provides the highest possible confidence in analyte identity.[10]
-
Trace-level quantification that requires the utmost sensitivity.
-
Analysis of complex matrices where its superior selectivity can resolve MeGlcA from interfering compounds.
-
For research programs where data integrity is paramount, such as in drug development or regulated environments, a cross-validation strategy is strongly advised . Analyzing a subset of key samples by both HPLC and GC-MS provides a self-validating system that ensures the data is accurate, reproducible, and defensible, regardless of the primary analytical platform employed.
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4-O-methyl glucuronic acid, 2463-49-2 . The Good Scents Company. [Link]
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Quantitation of this compound from plant cell walls . ResearchGate. [Link]
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4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein . PMC - NIH. [Link]
-
The formation of hexenuronic acid from this compound and the cleavage of the two substituents . ResearchGate. [Link]
-
The Fate of 4-O-Methyl Glucuronic Acid in Hardwood Xylan during Alkaline Extraction . ACS Publications. [Link]
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GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRNOMENT . CABI Digital Library. [Link]
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Showing Compound this compound (FDB003760) . FooDB. [Link]
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An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan . PubMed. [Link]
-
Synthesis of 4–O–methyl glucuronic acid . ResearchGate. [Link]
-
Characterization of O-acetyl-(4-O-methylglucurono)xylan isolated from birch and beech . ResearchGate. [Link]
-
Validation of an Analytical Method for the Simultaneous Determination of Hyaluronic Acid Concentration and Molecular Weight by Size-Exclusion Chromatography . ResearchGate. [Link]
-
HPLC vs GC: What Sets These Methods Apart . Phenomenex. [Link]
-
Analysis of Uronic Acids . Celignis. [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team . PMC - NIH. [Link]
-
Methods for Quantitative Analysis of Uronic Acids in Biomass . ResearchGate. [Link]
-
Hydrolysis of Cellulose and Hemicellulose . ResearchGate. [Link]
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An improved methodology for the quantification of uronic acid units in xylans and other polysaccharides . PubMed. [Link]
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Comparison and Optimization of Quantification Methods for Shigella flexneri Serotype 6 O-antigen Containing Galacturonic Acid and Methyl-Pentose . MDPI. [Link]
-
Validation of an Analytical Method for the Simultaneous Determination of Hyaluronic Acid Concentration and Molecular Weight by Size-Exclusion Chromatography . MDPI. [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis . Drawell. [Link]
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4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein . PubMed. [Link]
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Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE . NIH. [Link]
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Determination of uronic acids in cellulosic materials . NIST. [Link]
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Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS . PubMed Central. [Link]
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A Researcher's Guide to 4-O-Methylglucuronic Acid Stability: Assessing the Impact of Pretreatment Methods
Introduction: The Critical Role of 4-O-Methylglucuronic Acid in Biomass Valorization
This compound (MeGA) is a key uronic acid constituent of glucuronoxylans, a major type of hemicellulose found in the secondary cell walls of hardwoods and various plants.[1][2] As the scientific community intensifies its efforts to convert lignocellulosic biomass into biofuels, biochemicals, and other value-added products, the fate of each component during initial processing becomes paramount. The stability of MeGA during pretreatment—the crucial first step in breaking down the complex biomass structure—directly impacts the efficiency of downstream enzymatic hydrolysis, fermentation processes, and the potential to isolate MeGA as a valuable chemical building block.[3][4]
This guide provides an in-depth comparison of common pretreatment methods and their respective impacts on the stability of this compound. We will delve into the mechanisms behind MeGA degradation, provide quantitative insights where available, and present robust analytical protocols for its accurate measurement. This document is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of carbohydrate chemistry in the context of biomass processing and analysis.
The Chemical Nature of this compound (MeGA)
MeGA is an acidic sugar where the primary hydroxyl group at the C-6 position of glucose has been oxidized to a carboxylic acid, and a methyl group is attached to the hydroxyl group at the C-4 position. In native biomass, it is typically linked via an α-(1→2)-glycosidic bond to the β-(1→4)-linked D-xylose backbone of xylan.[5] This structure possesses several reactive sites that are susceptible to degradation under harsh pretreatment conditions:
-
α-(1→2)-Glycosidic Bond: This is the primary target for hydrolysis to release MeGA from the xylan backbone.
-
Carboxylic Acid Group (C-6): Susceptible to decarboxylation under severe thermal or acidic conditions.
-
Ring Structure: Can undergo dehydration and rearrangement reactions, especially at high temperatures, leading to the formation of inhibitors like furfural.[6]
-
Methyl Ether Bond (C-4): Can be cleaved under strongly acidic conditions.
The following diagram illustrates the general workflow for assessing MeGA stability.
Caption: Experimental workflow for evaluating MeGA stability.
Comparative Analysis of Pretreatment Methods
The choice of pretreatment is a trade-off between achieving efficient biomass deconstruction and preserving the integrity of its individual components. Here, we compare the most common methods in the context of MeGA stability.
Enzymatic Hydrolysis: The Gold Standard for Stability
Mechanism: Enzymatic hydrolysis utilizes specific enzymes, such as α-glucuronidases, often in conjunction with xylanases, to selectively cleave the α-(1→2)-glycosidic bond that attaches MeGA to the xylan backbone.[3][7] This approach operates under mild conditions (typically 40-50°C and near-neutral pH), which are inherently non-destructive to the MeGA molecule itself.[5][8]
Impact on Stability: This method is considered the benchmark for MeGA recovery, often achieving near-quantitative release without inducing degradation.[3][9] It serves as an excellent baseline for determining the initial MeGA content in a given biomass sample before assessing the impact of harsher methods. The primary challenge lies in the potential insolubility of the xylan substrate, although using alkaline conditions to dissolve the xylan before enzymatic treatment can overcome this.[3]
Acidic Pretreatment: A Double-Edged Sword
Mechanism: Dilute acid pretreatment (e.g., with sulfuric acid) is widely used to hydrolyze hemicellulose into its constituent monosaccharides. The acidic environment protonates the glycosidic oxygen, facilitating its cleavage.
Impact on Stability: While effective at releasing MeGA from xylan, acidic conditions simultaneously promote its degradation. Standard acid hydrolysis methodologies used for compositional analysis are known to underestimate the true monosaccharide content precisely because a fraction of the sugars degrade.[9] Uronic acids, in general, are susceptible to decarboxylation in hot acid, leading to the evolution of CO2.[10] Furthermore, the high temperatures often employed can lead to the dehydration of the sugar ring, potentially forming furfural and other compounds that are inhibitory to subsequent fermentation processes.[6][11]
Alkaline Pretreatment: Peeling Reactions and Modifications
Mechanism: Alkaline methods, using reagents like sodium hydroxide, primarily target the removal of lignin and the saponification of acetyl and uronic acid ester groups, which increases the accessibility of cellulose.[12]
Impact on Stability: Alkaline conditions can lead to the formation of hexenuronic acid from this compound residues, which represents a significant structural modification.[13] This reaction can impact downstream processing and analysis. While alkaline extraction is effective for isolating hemicelluloses, it can also promote "peeling" reactions, which are stepwise degradations starting from the reducing end of carbohydrate chains.[12][14] The stability of free MeGA in alkaline solutions is generally higher than in acidic solutions at elevated temperatures, but the potential for chemical modification remains a key consideration.
Hydrothermal Pretreatment: The Effect of Heat and Water
Mechanism: Hydrothermal pretreatment (also known as autohydrolysis or liquid hot water treatment) uses water at elevated temperatures (160-220°C) and pressures to hydrolyze hemicellulose. The process generates hydronium ions from water dissociation, which catalyze the hydrolysis in a mildly acidic environment.
Impact on Stability: This method can effectively release xylan and its associated MeGA from the plant cell wall.[1][15] However, the high temperatures required can cause degradation of the released MeGA. Studies have shown that hydrothermal pretreatment can lead to the formation of degradation products.[6] The severity of the treatment (a function of temperature and time) is a critical parameter; milder conditions may preserve MeGA, while harsher conditions will lead to significant degradation, similar to that seen in acid pretreatment.[1]
The following diagram illustrates the potential fates of MeGA under harsh pretreatment conditions.
Caption: Potential degradation pathways of MeGA.
Summary of Pretreatment Method Impacts
The following table summarizes the key differences between the pretreatment methods concerning their effect on MeGA.
| Pretreatment Method | Principle | Typical Conditions | MeGA Stability & Recovery | Key Degradation Products |
| Enzymatic Hydrolysis | Specific cleavage of glycosidic bonds by enzymes like α-glucuronidase. | pH 5.0-8.0, 40-50°C | Excellent: Near-quantitative recovery, minimal degradation.[3][9] | None |
| Acidic Pretreatment | Acid-catalyzed hydrolysis of hemicellulose. | pH 1-2, 120-210°C | Poor to Moderate: Significant degradation is common, leading to underestimated yields.[9][10] | Furfural, formic acid, levulinic acid.[6][11] |
| Alkaline Pretreatment | Lignin removal and saponification of ester linkages. | High pH (>10), 25-120°C | Moderate to Good: Less degradation than acid, but chemical modification is a major issue. | Hexenuronic acid.[13] |
| Hydrothermal | Autohydrolysis using hot, compressed water. | Mildly acidic, 160-220°C | Moderate: Stability is highly dependent on treatment severity.[1][15] | Similar to acid treatment, but often at lower concentrations. |
Recommended Protocol: Quantification of MeGA using HPAEC-PAD
To reliably assess the stability of MeGA, a robust and sensitive analytical method is required. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is an excellent technique for the direct quantification of carbohydrates and sugar acids without the need for derivatization.[16][17]
Objective: To quantify the concentration of this compound in hydrolysate samples following different pretreatment methods.
Materials:
-
Anion-exchange column (e.g., Dionex CarboPac™ series)
-
Pulsed Amperometric Detector with a gold working electrode
-
Deionized water (18.2 MΩ·cm)
-
Sodium hydroxide (NaOH), 50% w/w
-
Sodium acetate (NaOAc), anhydrous
-
0.45 µm syringe filters
Procedure:
-
Eluent Preparation:
-
Prepare a stock solution of 2 M NaOH by diluting the 50% stock with degassed, deionized water.
-
Prepare a stock solution of 1 M Sodium Acetate.
-
The mobile phase typically consists of an aqueous NaOH solution (e.g., 100 mM) for isocratic elution or a gradient of sodium acetate in aqueous NaOH for more complex mixtures. An effective gradient can separate MeGA from other monosaccharides and degradation products.[16][17]
-
-
Sample Preparation:
-
Centrifuge the hydrolysate from the pretreatment experiment to pellet any solid material (e.g., 10,000 x g for 10 min).
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the sample with deionized water to a concentration that falls within the linear range of the calibration curve.
-
-
Calibration Curve:
-
Prepare a stock solution of the MeGA standard in deionized water.
-
Create a series of at least five calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration in the samples.
-
-
Chromatographic Analysis:
-
Equilibrate the HPAEC-PAD system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared standards, followed by the samples.
-
Record the peak area corresponding to MeGA for each injection.
-
-
Data Analysis:
-
Plot the peak area of the MeGA standard against its concentration to generate a linear calibration curve.
-
Use the regression equation from the calibration curve to calculate the concentration of MeGA in the unknown samples, accounting for any dilution factors.
-
The stability can be assessed by comparing the MeGA concentration after a given pretreatment to the concentration obtained via a baseline method known to preserve it, such as enzymatic hydrolysis.
-
Conclusion and Recommendations
The stability of this compound is highly dependent on the chosen pretreatment method.
-
For applications requiring the highest yield and purity of MeGA , enzymatic hydrolysis is unequivocally the superior method. It offers unparalleled specificity and preserves the molecular integrity of the target acid.[3]
-
When the primary goal is overall biomass saccharification for biofuel production, one must be aware that acidic and hydrothermal pretreatments will lead to considerable loss of MeGA .[6][9] The formation of fermentation inhibitors from its degradation is also a critical factor to consider.
-
Alkaline pretreatments offer a middle ground for hemicellulose solubilization but introduce the complication of chemical modification of MeGA into hexenuronic acid, which may be undesirable for certain downstream applications.[13]
Researchers must align their choice of pretreatment with their end goal. If MeGA is a target product, mild, selective methods are essential. If it is a side component in a process focused on cellulose, its degradation should be anticipated and, if necessary, the resulting inhibitory byproducts managed. The use of robust analytical techniques like HPAEC-PAD is crucial for accurately validating the outcome of any selected pretreatment strategy.[16][17]
References
-
Beechwood glucuronoxylan was enzymatically hydrolyzed and the resulting 4‐O‐methylglucuronic acid was oxidized to 4‐O‐methylglucaric acid by uronic acid oxidase with a yield of 95 %. High purity (98 % w/w) 4‐O‐methylglucaric acid was isolated from the reaction mixture and was demonstrated to perform similarly to commercial glucaric acid in detergent builder applications. (2024). 4‐O‐Methylglucaric Acid Production from Xylan with Uronic Acid Oxidase and Comparison to Glucaric Acid from Glucose - PMC. National Institutes of Health. [Link]
-
Enzymatic hydrolysis of glucuronoxylan substrate and conversion to (4Me)-glucaric acid. (n.d.). ResearchGate. [Link]
-
Debeire, P., Priem, B., Strecker, G., & Vignon, M. (1992). Enzymic Studies of the Distribution Pattern of 4-0-Methylglucuronic Acid Residues in Glucuronoxylans from Sunflower Hulls. Bioscience, Biotechnology, and Biochemistry, 56(3), 508-509. [Link]
-
Hutterer, C., Fackler, K., & Potthast, A. (2017). The Fate of 4-O-Methyl Glucuronic Acid in Hardwood Xylan during Alkaline Extraction. ACS Sustainable Chemistry & Engineering, 5(2), 1818–1825. [Link]
-
An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. (2024). BMC Research Notes. [Link]
-
Urbanowicz, B. R., Peña, M. J., Ratnaparkhe, S., Avci, U., Backe, J., Steet, H. F., Foston, M., Li, H., O'Neill, M. A., Ragauskas, A. J., Darvill, A. G., Wyman, C., Gilbert, H. J., & York, W. S. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Proceedings of the National Academy of Sciences, 109(35), 14253–14258. [Link]
-
Fujimoto, Z., Ichinose, H., Ma, S., Wolff, T., Kaneko, S., & Kobayashi, T. (2017). 4-O-Methyl Modifications of Glucuronic Acids in Xylans Are Indispensable for Substrate Discrimination by GH67 α-Glucuronidase from Bacillus halodurans C-125. Journal of Applied Glycoscience, 64(4), 119-127. [Link]
-
Chong, S.-L., Koutaniemi, S., Virkki, M., Master, E., Tenkanen, M., & Tuomainen, P. (2013). Quantitation of this compound from plant cell walls. Carbohydrate Polymers, 99, 749-755. [Link]
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Paudel, Y. P., Lin, C.-H., Tran, L. H., Lai, J. Y.-C., & Haltrich, D. (2020). Enzymatic production of 4-O-methyl d-glucaric acid from hardwood xylan. Biotechnology for Biofuels, 13(1), 43. [Link]
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Competing C‐4 and C‐5‐Acyl Stabilization of Uronic Acid Glycosyl Cations. (2021). Angewandte Chemie International Edition, 60(38), 20738-20743. [Link]
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An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan. (2024). BMC Research Notes. [Link]
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Urbanowicz, B. R., Peña, M. J., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. University of California, Riverside. [Link]
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Chong, S.-L., Koutaniemi, S., Virkki, M., Master, E., Tenkanen, M., & Tuomainen, P. (2013). Quantitation of this compound from plant cell walls. ResearchGate. [Link]
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Urbanowicz, B. R., Peña, M. J., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. PubMed. [Link]
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Zhang, X., Mu, Y., & Liu, X. (2019). Thermal decomposition mechanism of O-acetyl-4-O-methylglucurono-xylan. Journal of the Energy Institute, 92(6), 1836-1845. [Link]
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Debeire, P., Priem, B., Strecker, G., & Vignon, M. (1992). Enzymic Studies of the Distribution Pattern of this compound Residues in Glucuronoxylans from Sunflower Hulls. ResearchGate. [Link]
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Burkhart, B., & Whistler, R. L. (1942). Determination of uronic acids in cellulosic materials. Journal of Research of the National Bureau of Standards, 28(3), 387. [Link]
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Effect of temperature and pH, and temperature and pH stability on MpBgl3 activity. (n.d.). ResearchGate. [Link]
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Behera, S., Arora, R., Nandhagopal, N., & Kumar, S. (2014). Pretreatment of Lignocellulosic Materials as Substrates for Fermentation Processes. MDPI. [Link]
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The formation of hexenuronic acid from this compound and the cleavage of the two substituents. (n.d.). ResearchGate. [Link]
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Watanabe, T., Takabe, K., Kaida, R., & Isogai, A. (2013). Stability of (1→3)-β-polyglucuronic acid under various pH and temperature conditions. Carbohydrate Polymers, 97(2), 526-532. [Link]
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Watanabe, T., Takabe, K., Kaida, R., & Isogai, A. (2013). Stability of (1→3)-β-polyglucuronic acid under various pH and temperature conditions. ResearchGate. [Link]
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Hutterer, C., Fackler, K., & Potthast, A. (2017). The Fate of 4-O-Methyl Glucuronic Acid in Hardwood Xylan during Alkaline Extraction. ACS Sustainable Chemistry & Engineering. [Link]
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(4-O-Methyl-alpha-D-glucurono)-D-xylan from Rudbeckia fulgida, var. sullivantii (Boynton et Beadle). (1998). ResearchGate. [Link]
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Urbanowicz, B. R., Peña, M. J., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. ResearchGate. [Link]
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Synthesis of 4–O–methyl glucuronic acid. (2018). ResearchGate. [Link]
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Kumar, A., Kumar, V., Singh, B., & Singh, J. (2023). Strategies of pretreatment of feedstocks for optimized bioethanol production: distinct and integrated approaches. Journal of the Indian Chemical Society, 100(3), 100898. [Link]
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The uronic acids assay: a method for the determination of chemical activity on biofilm EPS. (2007). Journal of Microbiological Methods, 68(3), 633-635. [Link]
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Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study. (2025). Journal of Peptide Science. [Link]
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Ethaib, S., Zulkifli, N. W. B. M., & Kamal, N. M. (2021). Toward sustainable processes of pretreatment technologies of lignocellulosic biomass for enzymatic production of biofuels and chemicals: A Review. BioResources, 16(4), 1-28. [Link]
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Rajendran, K., & Rajan, K. (2017). Updates on the pretreatment of lignocellulosic feedstocks for bioenergy production–a review. CORA. [Link]
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Sargassum: Turning Coastal Challenge into a Valuable Resource. (2024). MDPI. [Link]
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Enhancement of bio-stability and mechanical properties of hyaluronic acid hydrogels by tannic acid treatment. (2018). Carbohydrate Polymers, 186, 141-149. [Link]
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Acylglucuronide in alkaline conditions: Migration vs. hydrolysis. (2018). ResearchGate. [Link]
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Acid Hydrolysis of Lignocellulosic Biomass: Sugars and Furfurals Formation. (2021). MDPI. [Link]
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A Senior Application Scientist's Guide to the Efficient Enzymatic Release of 4-O-Methylglucuronic Acid
For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate chemistry and enzymatic hydrolysis, the selective release of 4-O-methylglucuronic acid (MeGlcA) from complex polysaccharides is a critical step in various analytical and preparative workflows. This guide provides an in-depth, objective comparison of the primary enzymatic tools available for this purpose, grounded in experimental data and practical insights to inform your selection and optimize your protocols.
The Significance of this compound Release
This compound is a common substituent of xylan, a major hemicellulose in the plant cell wall. Its presence impacts the physical and chemical properties of the polysaccharide, influencing everything from biomass recalcitrance in biofuel production to the bioactive properties of plant-derived compounds. The efficient and specific cleavage of the glycosidic or ester linkages attaching MeGlcA to the xylan backbone is paramount for:
-
Structural analysis of polysaccharides: Complete enzymatic saccharification allows for the detailed characterization of xylan structure.
-
Production of valuable biochemicals: Released MeGlcA can be a precursor for the synthesis of novel biopolymers and fine chemicals.[1][2]
-
Enhancing biomass conversion: Removal of MeGlcA side chains improves the accessibility of the xylan backbone to other hydrolytic enzymes, boosting the overall efficiency of biomass degradation.
The Enzymatic Toolkit: A Comparative Overview
The liberation of MeGlcA is primarily achieved by two main classes of enzymes: α-glucuronidases and glucuronoyl esterases . While both target the MeGlcA moiety, they act on different linkages and exhibit distinct substrate preferences and modes of action.
α-Glucuronidases: The Glycoside Hydrolases
α-Glucuronidases are glycoside hydrolases that cleave the α-1,2-glycosidic bond between MeGlcA and the xylose residue of the xylan backbone. These enzymes are classified into two main glycoside hydrolase (GH) families: GH67 and GH115.
-
GH67 α-Glucuronidases: These enzymes are characterized by their strict specificity for acting on the non-reducing end of xylo-oligosaccharides.[3] They cannot hydrolyze MeGlcA from internal positions within a polysaccharide chain. This specificity makes them valuable for structural studies where the position of MeGlcA is being investigated.
-
GH115 α-Glucuronidases: In contrast to their GH67 counterparts, GH115 enzymes can release MeGlcA from both the non-reducing end and internal positions of xylan chains, including polymeric xylan.[4] This broader substrate specificity makes them generally more efficient for the bulk release of MeGlcA from complex xylans.
Glucuronoyl Esterases: The Carbohydrate Esterases
Glucuronoyl esterases (GEs), belonging to the carbohydrate esterase family 15 (CE15), catalyze the hydrolysis of the ester linkage between the carboxyl group of glucuronic acid (including MeGlcA) and lignin alcohols.[5] This activity is crucial for breaking the covalent cross-links between hemicellulose and lignin, a key factor in the recalcitrance of lignocellulosic biomass.
Performance Evaluation: A Data-Driven Comparison
The efficiency of these enzymes is best evaluated by comparing their kinetic parameters and specific activities on relevant substrates. The following tables summarize available data from the literature to facilitate a direct comparison.
Table 1: Comparison of α-Glucuronidase (GH115) Efficiency
| Enzyme | Source Organism | Glycoside Hydrolase Family | Substrate | Specific Activity (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| SdeAgu115A | Saccharophagus degradans | GH115 | Spruce arabinoglucuronoxylan | 8.3 ± 0.1[4] | 6.5 | 40 |
| AxyAgu115A | Amphibacillus xylanus | GH115 | Spruce arabinoglucuronoxylan | Not explicitly stated, but activity is less hindered by nearby di-substitutions compared to SdeAgu115A[4] | 7.0 | 55 |
| FAgu115A | Flavobacteriaceae bacterium | GH115 | Beechwood xylan | Not explicitly stated in U/mg, but Km is 3.7 g/L[6][7] | Not specified | Not specified |
Table 2: Kinetic Parameters of Fungal Glucuronoyl Esterases (CE15) on Benzyl D-glucuronate (BnGlcA)
| Enzyme | Source Organism | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| AaGE1 | Aspergillus aculeatus | 2.1 ± 0.2 | 10.9 ± 0.3 | 5.2 |
| PcGE1 | Phanerochaete carnosa | 3.0 ± 0.2 | 16.2 ± 0.4 | 5.4 |
| WcGE1 | Podospora anserina | 3.5 ± 0.3 | 29.8 ± 1.1 | 8.5 |
Data adapted from a study by Sunner et al. (2015), which utilized a spectrophotometric assay with BnGlcA as the substrate.
Causality Behind Experimental Choices: The choice of substrate in these studies is critical. For α-glucuronidases, natural xylans like spruce arabinoglucuronoxylan or beechwood xylan are used to assess performance on complex, polymeric substrates. For glucuronoyl esterases, synthetic model substrates like benzyl D-glucuronate are often employed for kinetic studies due to their commercial availability and the ease of monitoring the reaction. It is important to note that the efficiency on a model substrate may not always directly translate to performance on complex lignocellulosic biomass.
The Power of Synergy: Enhancing MeGlcA Release
The efficient release of MeGlcA from its native context within the plant cell wall often requires a synergistic approach. The xylan backbone can be highly substituted, sterically hindering the access of α-glucuronidases and glucuronoyl esterases to their target sites.
The Role of Xylanases
Endo-xylanases, which cleave the β-1,4-xylosidic linkages of the xylan backbone, play a crucial role in depolymerizing the polysaccharide. This action creates smaller xylo-oligosaccharides, increasing the number of non-reducing ends accessible to GH67 α-glucuronidases and improving the overall accessibility of internal MeGlcA residues for GH115 enzymes. For instance, the combination of a xylanase with AxyAgu115A has been shown to be effective in releasing MeGlcA from hardwood xylan.[8]
The Impact of Other Accessory Enzymes
In highly branched xylans, such as arabinoglucuronoxylans, other side chains like arabinose can also impede enzyme activity. The addition of α-arabinofuranosidases, which remove arabinose side chains, has been demonstrated to boost the release of MeGlcA by GH115 α-glucuronidases.[4] For example, the activity of SdeAgu115A was enhanced by approximately 50% in the presence of an α-arabinofuranosidase.[4]
Experimental Protocols
To ensure the trustworthiness and reproducibility of your results, the following detailed protocols for measuring enzyme activity are provided. These protocols are designed as self-validating systems, incorporating appropriate controls.
Protocol 1: α-Glucuronidase Activity Assay
This protocol is adapted from commercially available assay kits and is suitable for measuring the activity of both GH67 and GH115 α-glucuronidases.[3]
Materials:
-
α-Glucuronidase enzyme preparation
-
Aldotriouronic acid substrate (e.g., from Megazyme, K-AGLUA)
-
Assay Buffer (e.g., 50 mM Sodium Acetate Buffer, pH 5.5)
-
Stopping Reagent (e.g., 1 M Sodium Carbonate)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate or cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare the aldotriouronic acid substrate solution according to the manufacturer's instructions, typically at a concentration of 10 mg/mL in the assay buffer.
-
Prepare a series of dilutions of your enzyme sample in the assay buffer.
-
-
Assay Reaction:
-
Pipette 50 µL of the substrate solution into each well of the microplate.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 40°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well.
-
Incubate the reaction for a defined period (e.g., 10 minutes) at the reaction temperature.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding 100 µL of the stopping reagent to each well.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm. The released p-nitrophenol from a coupled reaction in some kits is used for quantification. In other assays, the released glucuronic acid can be quantified using a specific colorimetric method, such as the Nelson-Somogyi method for reducing sugars.
-
-
Controls:
-
Blank: A reaction containing the substrate and assay buffer but no enzyme.
-
Enzyme Blank: A reaction containing the enzyme and assay buffer but no substrate.
-
-
Calculation of Activity:
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Use a standard curve of known concentrations of D-glucuronic acid (or p-nitrophenol) to determine the amount of product released.
-
One unit of α-glucuronidase activity is typically defined as the amount of enzyme required to release 1 µmole of product per minute under the specified assay conditions.
-
Protocol 2: Glucuronoyl Esterase Activity Assay
This protocol utilizes a commercially available chromogenic substrate for the colorimetric determination of glucuronoyl esterase activity.[9]
Materials:
-
Glucuronoyl esterase enzyme preparation
-
Glucuronoyl Esterase Assay Kit (e.g., Megazyme, K-GEUX3) containing a chromogenic substrate, ancillary enzymes (α-glucuronidase and β-xylosidase), and buffer.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 400 nm.
-
96-well microplate or cuvettes.
Procedure:
-
Reagent Preparation:
-
Prepare the reagents according to the kit manufacturer's instructions. This typically involves reconstituting the substrate and ancillary enzymes in the provided buffer.
-
-
Assay Reaction:
-
Dispense 50 µL of the GEUX3 Reagent Solution into each well of the microplate.
-
Pre-incubate the plate at 40°C for 5 minutes.
-
Pre-incubate the diluted glucuronoyl esterase solution at 40°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well.
-
Incubate for a defined period (e.g., 10-20 minutes) at 40°C.
-
-
Stopping the Reaction:
-
Terminate the reaction by adding 150 µL of the stopping reagent (e.g., 1% (w/v) Trizma base solution) as per the kit instructions.
-
-
Measurement:
-
Read the absorbance of the solutions at 400 nm against a reaction blank.
-
-
Controls:
-
Reaction Blank: A reaction where the stopping reagent is added before the enzyme.
-
-
Calculation of Activity:
-
The activity is calculated based on the rate of release of the chromophore (p-nitrophenol), using the molar extinction coefficient provided in the kit manual.
-
Visualizing the Enzymatic Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key enzymatic reactions and a typical experimental workflow.
Caption: Enzymatic pathways for the release of this compound.
Sources
- 1. [PDF] Evidence That GH115 α-Glucuronidase Activity, Which Is Required to Degrade Plant Biomass, Is Dependent on Conformational Flexibility* | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Alpha-D-Glucuronidase Assay Kit - Buy for analysis | Megazyme [megazyme.com]
- 4. research.chalmers.se [research.chalmers.se]
- 5. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
- 9. deltagen.com.au [deltagen.com.au]
A Senior Application Scientist's Comparative Guide to the Quantification of 4-O-Methylglucuronic Acid
In the intricate world of polysaccharide analysis, the accurate quantification of specific components is paramount. 4-O-Methylglucuronic acid (MeGlcA), a common substituent of xylans in the secondary cell walls of eudicotyledonous plants, plays a crucial role in the structural integrity and properties of biomass.[1][2] Its precise measurement is therefore essential for researchers in fields ranging from plant biology and biofuel development to materials science. This guide provides an in-depth comparison of the primary analytical methodologies for MeGlcA quantification, grounded in scientific principles and practical insights to aid researchers in selecting and implementing the most suitable approach for their work.
The Inherent Challenges in Quantifying this compound
The quantification of MeGlcA is not without its difficulties. As it is covalently linked within the complex polysaccharide matrix, its liberation and subsequent analysis are prone to error. A significant challenge lies in the acid hydrolysis step required to break down the polysaccharide, as the strong acidic conditions can lead to the degradation of the released monosaccharides, including MeGlcA.[3] Furthermore, the choice of calibration standard is critical. Research has shown that using the more readily available α-D-glucopyranosyl uronic acid (GlcA) as a standard for MeGlcA quantification can lead to an underestimation of the MeGlcA content by as much as 30%.[4] This is due to the partial lactonization of GlcA during acid methanolysis, which results in multiple peaks in the gas chromatogram.[4] These challenges underscore the need for carefully validated and standardized methods for accurate quantification.
Comparative Analysis of Quantification Methodologies
The choice of analytical technique for MeGlcA quantification depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Here, we compare the most commonly employed methods: Gas Chromatography (GC), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography (GC)-Based Methods
Gas chromatography is a well-established technique for the analysis of monosaccharides. For MeGlcA quantification, the process typically involves acid methanolysis to depolymerize the polysaccharide and convert the sugar acids to their methyl glycosides, followed by silylation to create volatile derivatives suitable for GC analysis.[4]
Sources
- 1. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 2. 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4‐O‐Methylglucaric Acid Production from Xylan with Uronic Acid Oxidase and Comparison to Glucaric Acid from Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Methyl Signature: A Comparative Guide to the Structural and Functional Impact of 4-O-Methylation on Xylan
For researchers, scientists, and professionals in drug development, understanding the nuanced structural variations of biopolymers is paramount. Xylan, a major hemicellulose, is no exception. Its functionality is significantly dictated by the degree of 4-O-methylation on its glucuronic acid side chains. This seemingly subtle modification dramatically alters xylan's physicochemical properties, enzymatic digestibility, and its interactions within the plant cell wall matrix. This guide provides an in-depth comparison of xylans based on their degree of 4-O-methylation, supported by experimental data, to empower researchers in harnessing this biopolymer for their specific applications.
The 4-O-Methyl Group: A Small Modification with a Large Impact
Glucuronoxylans (GX) are composed of a linear backbone of β-1,4-linked D-xylopyranosyl residues, which are frequently substituted with α-D-glucuronic acid (GlcA) or its 4-O-methylated form (4-O-MeGlcA) at the O-2 position[1][2]. In hardwood xylans, a significant portion of these GlcA residues are methylated[1][2]. This methylation, catalyzed by glucuronoxylan methyltransferases (GXMTs) in the Golgi apparatus, transforms the chemical nature of the side chain, influencing the overall architecture and behavior of the xylan polymer[1].
The structural difference is illustrated below:
Caption: Structural difference between non-methylated and 4-O-methylated glucuronic acid side chains on a xylan backbone.
Physicochemical Properties: A Tale of Shifting Affinities
The degree of 4-O-methylation directly influences the physicochemical properties of xylan, although comprehensive quantitative data comparing xylans that differ solely in their methylation status is still an active area of research. The general trends are summarized below.
Solubility
The effect of 4-O-methylation on xylan solubility is multifaceted. The acidic nature of the glucuronic acid groups is a primary driver of solubility, particularly in alkaline solutions where deprotonation of the carboxylic acid group occurs[3]. The introduction of a methyl group can slightly increase the hydrophobicity of the polymer, which may lead to a decrease in aqueous solubility under certain conditions[3]. However, this effect is often counterbalanced by other structural features, such as the degree of polymerization and the presence of other substituents like acetyl groups, which are known to significantly enhance water solubility[3].
Viscosity
| Property | Low Degree of 4-O-Methylation (More GlcA) | High Degree of 4-O-Methylation (More 4-O-MeGlcA) | General Observations |
| Aqueous Solubility | Generally higher at alkaline pH due to more available carboxylic acid groups for deprotonation. | May exhibit slightly lower aqueous solubility due to increased hydrophobicity from the methyl groups. | Both forms are more soluble in alkaline solutions. The presence of acetyl groups, often found in hardwood xylans, significantly increases water solubility, sometimes overriding the effect of methylation.[3] |
| Viscosity | Potentially higher tendency for intermolecular aggregation, which could lead to increased viscosity or gelation. | The methyl groups may sterically hinder chain-chain interactions, potentially leading to lower solution viscosity. | Enzymatic removal of 4-O-methyl glucuronic acid side chains has been observed to increase viscosity and promote hydrogel formation, suggesting that a lower degree of methylation can lead to stronger intermolecular associations.[3] |
| Thermal Stability | Data not readily available for direct comparison. | Data not available for direct comparison. | The initial decomposition of O-acetyl-4-O-methylglucuronoxylan is reported to involve the cleavage of the 4-O-methylglucuronic acid unit, suggesting this side chain can influence the thermal degradation pathway.[3] Further research is needed for a direct comparative analysis. |
Enzymatic Digestibility: A Double-Edged Sword
The degree of 4-O-methylation has a profound and well-documented impact on the enzymatic degradation of xylan. This modification can act as either a steric hindrance or a recognition motif for different enzymes.
Hindrance and Accessibility
For many endo-xylanases, the bulky this compound side chains can sterically hinder access to the xylan backbone, making the polysaccharide more resistant to hydrolysis[3]. This is supported by studies on Arabidopsis mutants. Plants with a 75% reduction in 4-O-methylation showed a significant increase in xylan release during hydrothermal pretreatment, indicating that a lower degree of methylation makes the xylan more accessible to degradation[1][4].
Enzyme Specificity
Conversely, some enzymes exhibit high specificity for the methylated form. Certain α-glucuronidases, which are responsible for cleaving the glucuronic acid side chains, are significantly more active on 4-O-methylated substrates. This highlights the intricate enzymatic machinery that has evolved to deconstruct complex, modified xylans.
| Enzyme | Substrate | Product Released | Relative Activity/Abundance | Reference |
| α-glucuronidase (AxyAgu115A) | Hardwood Glucuronoxylan | 4-O-methyl-D-glucuronic acid | Almost all of the available methylated side chains were released. | [3] |
| α-glucuronidase (AxyAgu115A) | Hardwood Glucuronoxylan | D-glucuronic acid (unmethylated) | No trace of unmethylated glucuronic acid was detected. | [3] |
| α-glucuronidase (BhGlcA67) | MeGlcA³Xyl₃ (methylated) | 4-O-methyl-D-glucuronic acid | 497.5 µg/mL released after 24 hours. | [3] |
| α-glucuronidase (BhGlcA67) | GlcA³Xyl₃ (unmethylated) | D-glucuronic acid | Only 3.8 µg/mL released after 24 hours. | [3] |
This data clearly demonstrates the high specificity of certain α-glucuronidases for the 4-O-methylated form of glucuronic acid.
Interactions with Other Cell Wall Components
The 4-O-methylation of xylan plays a crucial role in its interactions with other major components of the plant cell wall, namely cellulose and lignin.
Xylan-Cellulose Interactions
The even spacing of this compound and acetyl groups along the xylan backbone is thought to facilitate its binding to the hydrophilic surfaces of cellulose microfibrils. This interaction is critical for the structural integrity of the secondary cell wall. While direct quantitative data on the binding affinity as a function of methylation degree is limited, the disruption of the regular substitution pattern in mutants has been shown to perturb the organization of cellulose microfibrils.
Xylan-Lignin Interactions
This compound residues in xylan can form covalent ester linkages with lignin, creating lignin-carbohydrate complexes (LCCs) that contribute significantly to the recalcitrance of biomass[5][6]. The degree of 4-O-methylation can therefore influence the extent and nature of these LCCs. In Arabidopsis mutants with reduced 4-O-methylation, a corresponding change in lignin monomer composition was observed, suggesting a metabolic interplay between xylan methylation and lignin biosynthesis[1].
The cleavage of these xylan-lignin ester linkages is carried out by a specific class of enzymes called glucuronoyl esterases (GEs)[5]. The activity of some GEs is influenced by the methylation status of the glucuronic acid, with some showing a preference for the methylated form.
Experimental Protocols for Analysis
Accurate characterization of the degree of 4-O-methylation and its impact on xylan properties requires robust analytical techniques.
Structural Characterization by NMR Spectroscopy
Objective: To determine the chemical structure and quantify the degree of 4-O-methylation of xylan.
Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the xylan sample in 0.5 mL of deuterium oxide (D₂O)[3].
-
NMR Acquisition:
-
Data Analysis:
-
Assign the signals for the xylose backbone and the glucuronic acid side chains by comparing the spectra with published data[1][3].
-
The degree of 4-O-methylation can be determined by integrating the signals corresponding to the methyl protons (around 3.4 ppm in ¹H NMR) and the anomeric protons of the methylated and non-methylated glucuronic acid residues[3].
-
Caption: Workflow for NMR-based structural characterization of xylan.
Analysis of Enzymatic Hydrolysis Products by HPLC
Objective: To quantify the release of monosaccharides and oligosaccharides from xylan upon enzymatic treatment.
Protocol:
-
Enzymatic Hydrolysis:
-
Prepare a solution of xylan (e.g., 1% w/v) in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.0)[3].
-
Add the appropriate enzyme(s) (e.g., xylanase, α-glucuronidase) and incubate at the optimal temperature (e.g., 50°C) for a defined period[3].
-
Stop the reaction, for example, by boiling the sample.
-
-
Sample Preparation: Centrifuge the reaction mixture and filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Inject the filtered sample into an HPLC system equipped with a suitable column for carbohydrate analysis (e.g., a ligand-exchange column).
-
Use an appropriate mobile phase (e.g., deionized water) and column temperature.
-
Detect the eluted sugars using a refractive index (RI) detector or a mass spectrometer (MS)[3].
-
-
Quantification: Identify and quantify the products by comparing their retention times and peak areas with those of known standards (e.g., xylose, xylobiose, glucuronic acid, this compound)[3].
Caption: Workflow for the analysis of xylan enzymatic hydrolysis products by HPLC.
Conclusion and Future Perspectives
The degree of 4-O-methylation of glucuronic acid side chains is a critical structural parameter that significantly influences the properties and biological function of xylan. A lower degree of methylation appears to increase the susceptibility of xylan to enzymatic degradation, a key consideration for biofuel production. Conversely, the high specificity of certain enzymes for methylated xylans opens avenues for targeted biocatalysis.
While significant progress has been made in understanding these relationships, a clear need exists for more systematic studies that provide direct quantitative comparisons of the physicochemical properties of xylans with varying degrees of 4-O-methylation. Such data will be invaluable for the rational design and application of xylans in diverse fields, from pharmaceuticals and biomaterials to food science and bioenergy. The continued development of genetic tools to precisely control the degree of xylan methylation in plants will undoubtedly accelerate these discoveries.
References
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Urbanowicz, B. R., Peña, M. J., Ratnaparkhe, S., Avci, U., Backe, J., Steet, H. F., ... & York, W. S. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Proceedings of the National Academy of Sciences, 109(35), 14253-14258. [Link]
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Urbanowicz, B. R., Peña, M. J., Moniz, H. A., Moremen, K. W., & York, W. S. (2014). Two Arabidopsis proteins from the DUF579 family catalyze the O-methylation of glucuronic acid side chains of xylan. The Plant Journal, 78(6), 974-987. [Link]
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Lee, C., Teng, Q., Huang, W., & Zhong, R. (2014). The Arabidopsis family GT43 members IRX9, IRX9L, IRX14, and IRX14L are xylan xylosyltransferases. Plant and Cell Physiology, 55(1), 132-145. [Link]
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4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. (2012). PubMed. [Link]
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Xylan Is Critical for Proper Bundling and Alignment of Cellulose Microfibrils in Plant Secondary Cell Walls. (2020). ResearchGate. [Link]
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Synthesis of a natural core substrate with lignin-xylan cross-linkage for unveiling the productive kinetic parameters of glucuronoyl esterase. (2022). Kobe University. [Link]
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comparing the biological activities of 4-O-Methylglucuronic acid with other sugar acids
An In-Depth Comparative Guide to the Biological Activities of 4-O-Methylglucuronic Acid and Other Sugar Acids
Introduction: The Emerging Pharmacological Significance of Sugar Acids
Sugar acids, a class of organic acids derived from carbohydrates, are fundamental to numerous biological processes. While their roles in metabolism and as structural components of polysaccharides are well-established, their potential as direct pharmacological agents is a rapidly expanding field of research. These molecules, characterized by a carboxyl group, exhibit a structural diversity that gives rise to a wide spectrum of biological activities, from anti-inflammatory to antiviral and anti-cancer effects.[1][2]
This guide, designed for researchers, scientists, and drug development professionals, provides a comparative analysis of the biological activities of this compound and other prominent sugar acids. We will delve into the mechanistic underpinnings of their actions, present quantitative data from experimental studies, and provide detailed, validated protocols for their evaluation. Our focus is to synthesize technical data with field-proven insights, explaining the causality behind experimental choices to empower researchers in their quest for novel therapeutics.
A Spotlight on this compound
This compound (4-O-MeGlcA) is a monosaccharide derivative most commonly found as a side chain on the xylan backbone of hemicellulose, a major component of plant secondary cell walls.[3][4] While much of the research has focused on its structural role in plants, recent studies on polysaccharides containing this moiety have unveiled potent and intriguing biological activities.
Anti-inflammatory Activity: The Primary Evidence
The most significant evidence for the bioactivity of 4-O-MeGlcA comes from studies on 4-O-methylglucuronoxylan, a polysaccharide rich in this sugar acid, isolated from the seeds of Hygrophila ringens.[5] A study demonstrated that a purified fraction of this polysaccharide, containing 21.5% 4-O-MeGlcA, exhibited potent anti-inflammatory effects.[5][6]
In a key in vitro model using lipopolysaccharide (LPS)-stimulated macrophages, the 4-O-methylglucuronoxylan fraction (at 20-40 µg/mL) strongly inhibited the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), as well as reactive oxygen species (ROS), without showing significant cytotoxicity.[5][6]
Mechanism of Action: Targeting the MAPK Pathway
The anti-inflammatory effects of the 4-O-methylglucuronoxylan are mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5] This pathway is a critical cascade in the immune response that regulates the production of inflammatory cytokines. The study revealed that the polysaccharide fraction suppressed the phosphorylation of p38 and Extracellular signal-Regulated Kinase (ERK), two key kinases in the MAPK pathway.[5] By inhibiting the activation of p38 and ERK, the downstream signaling that leads to the transcription and release of inflammatory mediators is effectively blunted.
Comparative Analysis with Other Key Sugar Acids
To contextualize the activity of 4-O-MeGlcA, it is essential to compare it with other well-known sugar acids. The biological activity often depends on subtle structural differences, such as the presence of a methyl group or the stereochemistry of hydroxyl groups.
| Sugar Acid | Parent Compound | Key Biological Activities | Primary Mechanism of Action |
| This compound | Glucuronic Acid | Anti-inflammatory (as part of a polysaccharide)[5][6] | Inhibition of p38 and ERK phosphorylation in the MAPK pathway.[5] |
| Glucuronic Acid | Glucose | Detoxification (Glucuronidation) , component of glycosaminoglycans. | Conjugation to xenobiotics, drugs, and endogenous compounds to increase water solubility and facilitate excretion. |
| Ascorbic Acid (Vitamin C) | Glucose (via gulonolactone) | Antioxidant , Anti-inflammatory , Immune system modulation. | Direct scavenging of reactive oxygen species (ROS), cofactor for various enzymes. |
| Sialic Acid (N-acetylneuraminic acid) | Mannosamine | Cell recognition, signaling. Derivatives are potent Antivirals (Neuraminidase inhibitors).[7] | Competitive inhibition of viral neuraminidase, preventing the release of new virions from infected cells.[7] |
| Galacturonic Acid | Galactose | Prebiotic , potential anti-inflammatory and antioxidant effects. | Fermentation by gut microbiota to produce short-chain fatty acids (SCFAs). |
This table provides a high-level summary. The activities and mechanisms can be highly context-dependent.
Experimental Protocols for Evaluating Biological Activities
A rigorous and standardized evaluation of biological activity is paramount. The following protocols are self-validating systems designed to provide reliable and reproducible data for comparing sugar acids.
Protocol 1: In Vitro Anti-inflammatory Assay
This protocol is designed to assess the ability of a test compound to suppress the inflammatory response in macrophages, a key cell type in innate immunity. The choice of LPS as a stimulant is based on its ability to robustly activate Toll-like receptor 4 (TLR4), a well-defined pathway that initiates a strong inflammatory cascade, making it an industry-standard model.[8]
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells in 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight. Causality: Overnight incubation ensures cells recover from trypsinization and form a uniform monolayer, leading to more consistent results.
-
-
Compound Treatment and Stimulation:
-
Prepare stock solutions of the sugar acids in a suitable vehicle (e.g., sterile water or DMSO).
-
Remove the old media from the cells and replace it with fresh media containing various concentrations of the test compounds. Include a vehicle-only control.
-
Incubate for 1-2 hours. Causality: Pre-incubation allows the compound to enter the cells and interact with its potential targets before the inflammatory stimulus is introduced.
-
Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubate for an additional 24 hours.
-
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO) Quantification: Collect 50 µL of the cell culture supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess reagent assay. The absorbance is read at ~540 nm. Causality: NO is a key signaling molecule and mediator in inflammation produced by iNOS in macrophages upon LPS stimulation.
-
Cytokine Quantification (ELISA): Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions. Causality: TNF-α and IL-6 are cornerstone pro-inflammatory cytokines; their inhibition is a primary goal of anti-inflammatory drugs.
-
-
Cytotoxicity Assessment (MTT/MTS Assay):
-
After collecting the supernatant, add MTT or MTS reagent to the remaining cells in the wells.
-
Incubate according to the manufacturer's protocol (typically 1-4 hours).
-
Read the absorbance at the appropriate wavelength. Causality: This step is crucial for trustworthiness. It validates that the reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound killed the cells.[9]
-
Protocol 2: In Vitro Anticancer Proliferation Assay
This protocol assesses the ability of a compound to inhibit the growth of cancer cells, a common screening method for novel drug candidates from natural products.[10][11]
Step-by-Step Methodology:
-
Cell Line Selection and Seeding:
-
Choose appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).[12]
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a range of concentrations of the sugar acids for 48-72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin). Causality: A 48-72 hour incubation period allows for multiple cell doubling times, making it possible to observe significant effects on proliferation.
-
-
Viability Assessment:
Protocol 3: In Vitro Antiviral Assay (Plaque Reduction Assay)
This assay is the gold standard for determining the ability of a compound to inhibit viral infection and replication. It is particularly relevant for comparing with sialic acid derivatives, which are known antiviral agents.[7][15]
Step-by-Step Methodology:
-
Cell and Virus Preparation:
-
Grow a confluent monolayer of a susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus or Madin-Darby Canine Kidney (MDCK) cells for Influenza virus) in 6-well plates.
-
Prepare serial dilutions of the virus stock.
-
-
Infection and Treatment:
-
Wash the cell monolayers with PBS.
-
Incubate the cells with a viral dilution that will produce a countable number of plaques (e.g., 100 plaque-forming units/well) for 1 hour to allow for viral adsorption.
-
Remove the viral inoculum and wash the cells.
-
Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound. Causality: The semi-solid overlay prevents the spread of progeny virus through the medium, ensuring that new infections are localized and form discrete plaques.
-
-
Plaque Visualization and Quantification:
-
Incubate the plates for 2-5 days, depending on the virus, until plaques are visible.
-
Fix the cells (e.g., with 10% formalin) and stain them with a dye like crystal violet.
-
Count the number of plaques in each well. The percent inhibition is calculated relative to the vehicle control.
-
Conclusion and Future Outlook
The comparative analysis reveals that sugar acids are a promising and structurally diverse class of molecules for drug discovery. While ascorbic acid and sialic acid derivatives are established as potent antioxidant and antiviral agents, respectively, the emerging data on this compound highlights a new avenue for anti-inflammatory research. The potent inhibition of the MAPK pathway by polysaccharides rich in 4-O-MeGlcA is a significant finding that warrants deeper investigation.[5]
Future research should focus on several key areas:
-
Synthesis and Isolation: The synthesis or purification of isolated this compound and its simple derivatives is crucial to confirm that the observed anti-inflammatory activity is attributable to this specific moiety and not the larger polysaccharide structure.
-
Structure-Activity Relationship (SAR): A systematic investigation into how modifications, such as changing the methyl group or the stereochemistry, affect biological activity will be essential for lead optimization.
-
In Vivo Validation: Promising candidates identified through these in vitro protocols must be advanced to preclinical in vivo models of inflammation, cancer, or viral infection to assess their efficacy, pharmacokinetics, and safety.[11]
By leveraging the detailed protocols and comparative data presented in this guide, researchers can more effectively explore the therapeutic potential of this compound and other sugar acids, paving the way for the development of novel, carbohydrate-based medicines.
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Urbanowicz, B. R., et al. (2012). 4-O-methylation of glucuronic acid in Arabidopsis glucuronoxylan is catalyzed by a domain of unknown function family 579 protein. Aqueous Biomass Processing (ABP) Group - University of California, Riverside. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-O-Methylglucuronic Acid
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount, extending from the bench to the proper disposal of laboratory reagents. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 4-O-Methylglucuronic acid, ensuring the protection of personnel and the environment. Our commitment to your safety and operational excellence drives us to provide this essential information, fostering a culture of trust and responsibility in the laboratory.
Understanding this compound: A Safety Profile
This compound is a derivative of glucuronic acid, a class of compounds where the C6 carbon of glucose is oxidized to a carboxylic acid.[1][2] It is recognized as a weakly acidic compound, soluble in water.[1][2]
According to available safety information, this compound does not meet the criteria for classification as a hazardous substance in accordance with Regulation (EC) No 1272/2008 (CLP).[3] It is not classified as acutely toxic, corrosive to the skin, or a serious eye irritant.[3] However, as with any laboratory chemical, appropriate handling and disposal procedures are essential to maintain a safe working environment.
| Property | Value | Source |
| Molecular Formula | C7H12O7 | [4] |
| Molecular Weight | 208.17 g/mol | [4] |
| Appearance | Colourless Syrup or Amorphous Solid | [5] |
| Solubility | Soluble in water, DMSO, and Methanol | [1][5] |
| Hazard Classification | Not classified as hazardous | [3] |
Core Disposal Principles: A Decision-Making Workflow
The proper disposal of any chemical waste begins with a clear and logical decision-making process. The following workflow outlines the key considerations for managing this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocol for this compound
This protocol is designed for small quantities of uncontaminated this compound typically generated in a research laboratory setting.
Part 1: Personal Protective Equipment (PPE) and Safety Precautions
-
Eye Protection: Always wear safety glasses or goggles.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile gloves).
-
Lab Coat: A standard laboratory coat should be worn to protect from potential splashes.
-
Work Area: Perform all disposal procedures in a well-ventilated area, such as a chemical fume hood.
Part 2: Waste Characterization and Segregation
-
Confirm Purity: Ensure the this compound waste is not mixed with any hazardous materials, such as heavy metals, halogenated solvents, or other toxic chemicals.[6] If it is contaminated, it must be treated as hazardous waste.
-
Segregate: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[7]
Part 3: Neutralization Procedure (for Aqueous Solutions)
The weakly acidic nature of this compound allows for safe neutralization before disposal.
-
Dilution: If the solution is concentrated, it is prudent to first dilute it with cold water. Always add the acid to the water slowly to avoid any potential exothermic reactions.[8]
-
Prepare Neutralizing Agent: Use a weak base solution, such as sodium bicarbonate (baking soda) or sodium hydroxide, for neutralization.
-
Slow Addition: Slowly add the neutralizing agent to the this compound solution while stirring.
-
Monitor pH: Use a pH meter or pH paper to monitor the pH of the solution. The target pH range for drain disposal is typically between 6.0 and 8.0, but you should always verify with your local wastewater regulations.[9]
-
Cooling: If any heat is generated during neutralization, allow the solution to cool to room temperature.
Part 4: Final Disposal
-
Drain Disposal (for Neutralized, Non-Hazardous Solutions): Once the pH is within the acceptable range and the solution is free of other hazardous contaminants, it can be poured down the laboratory sink with a copious amount of water.[9] A general guideline is to use at least 20 parts water for every one part of the neutralized solution.[9]
-
Hazardous Waste Collection (for Contaminated or Large Quantities): If the this compound waste is contaminated with hazardous substances or is a large, highly concentrated volume, it must be disposed of as hazardous chemical waste.[10]
-
Container: Use a compatible, leak-proof container with a secure cap.[6][11] Do not use metal containers for acidic waste.[6][11]
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name ("this compound waste"), and any other components in the mixture.[10]
-
Storage: Store the container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EH&S) department.[10]
-
Handling Spills
In the event of a spill, follow these procedures:
-
Ensure Safety: Evacuate the immediate area if necessary and ensure proper ventilation.
-
Containment: For small spills, use an appropriate absorbent material (e.g., spill pillows, sand, or vermiculite) to contain the spill.
-
Clean-up: Carefully sweep or scoop up the absorbed material and place it in a designated, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your laboratory supervisor or EH&S department.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-O-Methylglucuronic Acid
At-a-Glance: Immediate Safety and Core Principles
This guide provides essential safety protocols for handling 4-O-Methylglucuronic acid (CAS No. 4120-73-4) in a research and development setting. While the substance is not classified as hazardous under Regulation (EC) No 1272/2008 (CLP), a risk-based approach grounded in prudent laboratory practices is mandatory to ensure personnel safety and experimental integrity.[1] The absence of a formal hazard classification does not signify an absence of risk. As research professionals, our primary directive is to minimize all potential chemical exposures.
The foundational principle guiding our work is the Hierarchy of Controls . Personal Protective Equipment (PPE), while the focus of this guide, is the final line of defense. It must be used in conjunction with more effective control measures.[2][3]
-
Engineering Controls: Handling the solid compound, especially during weighing or transfer where dust may be generated, should be performed in a chemical fume hood or a ventilated balance enclosure.[4]
-
Administrative Controls: Develop and adhere to Standard Operating Procedures (SOPs), ensure personnel are trained on specific hazards, and maintain clear and uncluttered workspaces.[2][5]
-
Personal Protective Equipment (PPE): The final barrier between you and the chemical agent. The specific PPE required is dictated by a thorough risk assessment of the task at hand.[6][7]
Hazard Assessment of this compound
This compound is a derivative of glucuronic acid, a key component in many natural polysaccharides.[8][9] An analysis of available safety data sheets (SDS) indicates that it is not classified for acute toxicity, skin corrosion/irritation, or serious eye damage.[1] However, a comprehensive risk assessment must consider the following:
-
Physical Form: The compound is typically a solid or powder. Fine powders pose an inhalation risk, and mechanical action can generate dust.[10]
-
Acidic Nature: As a glucuronic acid derivative, it is a weakly acidic compound.[9][11] While not corrosive, prolonged contact with concentrated solutions could potentially cause mild irritation to the skin or eyes.
-
Unknown Toxicological Properties: The lack of extensive toxicological data necessitates a cautious approach. All chemicals with incomplete hazard profiles should be handled as potentially hazardous.[12]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific experimental procedure.[7]
Eye and Face Protection
Eye protection is non-negotiable and mandatory for all laboratory activities.[3]
-
Minimum Requirement: ANSI Z87-marked safety glasses with side shields are the minimum required protection when working with solutions of this compound where the risk of splashing is low.[6]
-
Elevated Risk (Splash Hazard): Chemical splash goggles are required when handling stock solutions, during transfer of liquids, or any situation with an increased risk of splashing.[12]
-
High-Risk Operations: A full-face shield worn over chemical splash goggles should be used when handling larger volumes (>1 Liter) of solutions or when there is a significant splash or aerosolization risk.[6]
Hand Protection (Gloves)
No single glove material is impervious to all chemicals. For this compound, the primary concern is preventing direct skin contact.
-
Recommended Material: Nitrile gloves are the standard choice for incidental contact with this type of compound. They offer good dexterity and protection against aqueous solutions and powders.[13][14]
-
Protocol:
-
Always inspect gloves for tears or punctures before use.[15]
-
Remove gloves using the proper technique (without touching the outer surface with bare skin) to avoid cross-contamination.[15]
-
Never wear gloves outside the laboratory or to touch common surfaces like doorknobs or computer keyboards.[12]
-
Wash hands thoroughly after removing gloves.[16]
-
Body Protection
Protective clothing prevents contamination of your personal clothes and skin.
-
Laboratory Coat: A standard cotton or polyester/cotton blend lab coat is mandatory for all work with this compound.
-
Chemical-Resistant Apron: For procedures involving the transfer of significant volumes of solutions where splashes are likely, a chemical-resistant apron should be worn over the lab coat.
-
Personal Apparel: Long pants and closed-toe shoes are required at all times in the laboratory.[6][16]
Respiratory Protection
Respiratory protection is generally not required for handling this compound solutions in a well-ventilated lab. However, it must be considered when handling the solid powder.
-
Risk Scenario: Weighing or transferring the powder outside of a dedicated engineering control (like a fume hood or ventilated enclosure) may generate airborne dust.
-
Recommendation: If engineering controls are not feasible, a NIOSH-approved N95 respirator should be used to prevent inhalation of fine particulates.[13][17] All respirator use must comply with your institution's respiratory protection program, which includes fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[18]
Task-Specific PPE Summary
The following table provides a quick reference for selecting the appropriate level of PPE based on the specific task being performed.
| Task | Risk Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Medium | Safety Glasses (in enclosure); Goggles (on open bench) | Nitrile Gloves | Lab Coat | Engineering Control (Fume Hood/Vented Enclosure) is HIGHLY recommended. If not possible, use an N95 respirator.[13] |
| Preparing Aqueous Solutions | Low-Medium | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Not generally required with adequate ventilation. |
| Handling Dilute Solutions | Low | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not required. |
| Transferring >1L of Solution | Medium | Face Shield over Goggles | Nitrile Gloves | Lab Coat & Chemical-Resistant Apron | Not generally required with adequate ventilation. |
| Cleaning Small Spills | Medium | Chemical Splash Goggles | Nitrile Gloves (double-gloving recommended) | Lab Coat | N95 Respirator (if cleaning up powder). |
Procedural Guidance: Safe Handling and Disposal
Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting appropriate PPE when planning to work with this compound.
Caption: PPE selection workflow for this compound.
Step-by-Step Protocol: Preparing an Aqueous Solution
-
Pre-Task: Don the appropriate PPE as determined by your risk assessment (minimum: lab coat, nitrile gloves, chemical splash goggles). Ensure an eyewash station and safety shower are accessible.[13]
-
Weighing: Perform all weighing operations inside a chemical fume hood or ventilated balance enclosure to contain any powder.
-
Dilution: Select an appropriately sized beaker or flask containing the required volume of deionized water.
-
Addition: Slowly add the weighed this compound powder to the water while stirring. Causality Note: While this specific compound does not have a strong exothermic reaction, it is a universal best practice to add the more concentrated reagent (in this case, the solid acid) to the diluent (water) to ensure better heat dissipation and prevent splashing.
-
Mixing: Continue to stir until the solid is fully dissolved.
-
Labeling: Immediately label the container with the chemical name, concentration, date, and your initials.
-
Post-Task: Clean the work area. Dispose of any contaminated items (e.g., weigh boats, disposable pipettes) in the designated solid chemical waste container. Remove PPE and wash hands thoroughly.
Spill and Disposal Plan
Spill Response:
-
Alert: Notify personnel in the immediate area.
-
Evacuate: If the spill is large, evacuate the area.
-
Protect: Ensure you are wearing appropriate PPE before cleaning the spill (goggles, lab coat, double nitrile gloves).
-
Contain & Neutralize: For small spills, cover with a neutralizing agent like sodium bicarbonate, starting from the outside and working inward.[13]
-
Clean-Up: Once neutralized, carefully scoop the material into a designated hazardous waste container. Clean the area with soap and water.
Waste Disposal: Chemical waste disposal is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[19][20]
-
Waste Determination: Although not classified as hazardous, it is prudent to treat waste containing this compound as chemical waste.
-
Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Keep acidic waste separate from basic waste.[21]
-
Containerization: Collect all waste (excess solutions, contaminated solids, used PPE) in a clearly labeled, sealed, and chemically compatible container. The container must be marked with the words "Hazardous Waste" and a description of the contents.[19][21]
-
Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Never pour chemical waste down the drain or place it in the regular trash.[19] Academic laboratories may operate under the EPA's Subpart K regulations, which have specific requirements for container management and removal timelines.[22]
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Massachusetts Institute of Technology (MIT). [Link]
-
Working with Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). [Link]
-
4-O-Methyl-D-glucuronic acid ≥95 % Safety Data Sheet. Carl ROTH. [Link]
-
D-Glucuronic acid Safety Data Sheet. Carl ROTH. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
This compound. PubChem, National Institutes of Health (NIH). [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS). [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. North Industrial Chemicals. [Link]
-
Personal Protective Equipment (PPE) for Laboratories. Dartmouth College Environmental Health and Safety. [Link]
-
Laboratory Safety Guidelines. ETH Zurich. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
This compound (HMDB0302222). Human Metabolome Database. [Link]
-
Laboratories - Standards. Occupational Safety and Health Administration (OSHA). [Link]
-
What PPE Should You Wear When Handling Acid? LeelineWork. [Link]
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This compound (FDB003760). FooDB. [Link]
-
Safety equipment, PPE, for handling acids. Quicktest. [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of Health and Safety Research and Practice. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
